Taxoquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZYPYJGZYLHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944381 | |
| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21764-41-0, 21887-01-4 | |
| Record name | TAXOQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | HORMINON | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Taxoquinone's chemical structure and formula
An In-Depth Technical Guide to Taxoquinone for Researchers and Drug Development Professionals
Introduction
This compound is a naturally occurring abietane-type diterpenoid that has garnered significant interest within the scientific community.[1] Isolated primarily from the cones of Metasequoia glyptostroboides, also known as the dawn redwood, this compound has demonstrated notable biological activities, including anticancer and antiviral properties.[][3] Its mechanism of action, primarily through the inhibition of the 20S proteasome, positions it as a promising candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of this compound, focusing on its chemical properties, experimental protocols for its isolation, and its impact on cellular signaling pathways.
Chemical Structure and Formula
This compound is characterized by its complex polycyclic structure. Its chemical identity is defined by the following:
-
IUPAC Name : 1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione[4][5]
The structure is that of a diterpenoid with an abietane core, featuring a quinone moiety, which is crucial for its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 332.4 g/mol | [4] |
| Monoisotopic Mass | 332.19875937 Da | [4] |
| CAS Number | 21764-41-0 | [4][5] |
| Appearance | Orange-red needles | [1] |
| Melting Point | 196-197°C | [1] |
Experimental Protocols
Isolation and Purification of this compound from Metasequoia glyptostroboides
The following is a generalized protocol for the isolation and purification of this compound based on available literature.
1. Plant Material Collection and Preparation:
-
Collect fresh cones of Metasequoia glyptostroboides.
-
Air-dry the cones at room temperature and then pulverize them into a fine powder.
2. Extraction:
-
Perform exhaustive extraction of the powdered cones with a suitable solvent such as methanol or ethanol at room temperature.
-
Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
3. Fractionation:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Monitor the fractions for biological activity to identify the fraction containing the compound of interest. This compound is typically found in the ethyl acetate fraction.
4. Chromatographic Purification:
-
Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, gradually increasing the polarity.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
5. Final Purification:
-
Combine the fractions containing the compound of interest and subject them to further purification using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
6. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Mechanism of Action
This compound has been reported to exhibit significant anticancer and antiviral activities.[][3][6] The primary mechanism underlying these effects is the inhibition of the 20S proteasome.[][3][6] The proteasome is a critical cellular complex responsible for the degradation of ubiquitinated proteins, playing a key role in cell cycle regulation, apoptosis, and signal transduction. By inhibiting the proteasome, this compound can disrupt these processes in cancer cells, leading to cell death.
| Biological Activity | Assay | Result (IC₅₀) | Source |
| Anticancer | 20S human proteasome inhibition | 8.2 ± 2.4 µg/µL | [6][7] |
| Antiviral (H1N1) | Cytopathic reduction assay | Significant effect at 500 µg/mL | [6][7] |
Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. The activation of NF-κB requires the degradation of its inhibitor, IκBα, by the proteasome. By inhibiting the 20S proteasome, this compound can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. The inhibition of the proteasome by this compound leads to the accumulation of pro-apoptotic proteins, such as Bax and Bak, and the stabilization of tumor suppressor proteins like p53, which can trigger the intrinsic pathway of apoptosis. This pathway involves the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspases, ultimately leading to cell death.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. aua.gr [aua.gr]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of C-terminal naphthoquinone dipeptides as 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Taxoquinone: A Technical Guide to its Natural Sources and Isolation from Metasequoia glyptostroboides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxoquinone, an abietane-type diterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological potential. This naturally occurring compound has demonstrated promising anticancer, antiviral, antioxidant, and anti-diabetic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, with a specific focus on its isolation from the "living fossil" tree, Metasequoia glyptostroboides. The document details the experimental protocols for its extraction and purification, presents quantitative data on its biological activities, and illustrates key experimental workflows and biological pathways.
Natural Sources of this compound
This compound has been identified in several plant species. While Metasequoia glyptostroboides is a notable source, other plants have also been reported to produce this compound.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part | Reference |
| Metasequoia glyptostroboides | Cupressaceae | Cones, Fruits | [1][2][3] |
| Salvia deserti | Lamiaceae | Roots | [4] |
| Taiwania cryptomerioides | Cupressaceae | Not specified | [5] |
Isolation of this compound from Metasequoia glyptostroboides
The isolation of this compound from Metasequoia glyptostroboides typically involves solvent extraction followed by chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.[1][3][6]
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from Metasequoia glyptostroboides.
Detailed Experimental Protocol
1. Plant Material and Extraction:
-
Air-dried cones of Metasequoia glyptostroboides are ground into a fine powder.
-
The powdered material is extracted with ethyl acetate at room temperature.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethyl acetate extract.[1][3]
2. Silica Gel Column Chromatography:
-
The crude extract is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient solvent system of hexane-ethyl acetate-methanol.[6]
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Preparative Thin-Layer Chromatography (TLC):
-
The fraction showing the presence of this compound (identified by comparison with a standard or by bioassay) is further purified using preparative TLC on silica gel GF254 plates.
-
A mobile phase of hexane-ethyl acetate (e.g., 1:2 v/v) is used for development.[6]
-
The band corresponding to this compound is scraped off, and the compound is eluted from the silica gel with a suitable solvent (e.g., ethyl acetate).
4. Final Purification:
-
The solvent from the eluted TLC band is evaporated to yield purified this compound, which appears as orange needles.[1]
-
The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][6]
Biological Activities and Quantitative Data
This compound has been evaluated for a range of biological activities. The following tables summarize the key quantitative findings.
Table 2: Anticancer and Antiviral Activity of this compound
| Activity | Assay | Target | Result (IC₅₀ or Concentration) | Reference |
| Anticancer | 20S Proteasome Inhibition Assay | Human 20S Proteasome | IC₅₀: 8.2 ± 2.4 µg/µL | [1][7] |
| Antiviral | Cytopathic Reduction Assay | Influenza A (H1N1) Virus | Significant effect at 500 µg/mL | [1][7] |
Table 3: Antioxidant and Enzyme Inhibitory Activity of this compound
| Activity | Assay | Result (% Inhibition or IC₅₀) | Reference |
| DPPH Radical Scavenging | - | 78.83% inhibition | [3] |
| Nitric Oxide Radical Scavenging | - | 72.42% inhibition | [3] |
| Superoxide Radical Scavenging | - | 72.99% inhibition | [3] |
| Hydroxyl Radical Scavenging | - | 85.04% inhibition | [3] |
| α-Glucosidase Inhibition | - | 9.24% to 51.32% inhibition (at 3.0 to 100 µg/mL) | [8] |
Mechanism of Action: Inhibition of the Ubiquitin-Proteasome Pathway
One of the key mechanisms underlying the anticancer activity of this compound is its ability to inhibit the 20S proteasome.[1][7] The ubiquitin-proteasome pathway is crucial for the degradation of regulatory proteins involved in cell cycle progression and apoptosis. Cancer cells are particularly sensitive to proteasome inhibition, making it an attractive target for cancer therapy.[1][7]
Caption: this compound-mediated inhibition of the 20S proteasome in the ubiquitin-proteasome pathway.
Conclusion
This compound, a diterpenoid isolated from Metasequoia glyptostroboides and other natural sources, presents a compelling profile for drug development professionals. Its multifaceted biological activities, including anticancer, antiviral, and antioxidant effects, are well-documented. The isolation and purification protocols, while requiring standard chromatographic techniques, are straightforward. The quantitative data on its bioactivities provide a solid foundation for further preclinical and clinical investigations. The elucidation of its mechanism of action, particularly the inhibition of the 20S proteasome, offers a clear rationale for its potential as a therapeutic agent. This guide provides the foundational technical information necessary for researchers to explore the full potential of this promising natural product.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:21764-41-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | C20H28O4 | CID 99965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Diterpenoid this compound from Metasequoia Glyptostroboides with Pharmacological Potential. | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
The Anticancer Potential of Taxoquinone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taxoquinone, a naturally occurring abietane diterpenoid, has emerged as a compound of interest in oncology research due to its potential anticancer activities. This technical guide synthesizes the current, albeit limited, scientific literature on the biological activity of this compound as an anticancer agent. The primary mechanism of action identified to date is the inhibition of the 20S human proteasome, a critical complex for cellular protein degradation and a validated target in cancer therapy. This document provides a concise overview of the available quantitative data, a detailed experimental protocol for the proteasome inhibition assay, and a visual representation of the experimental workflow. It is important to note that research on this compound is still in its nascent stages, and further studies are required to fully elucidate its anticancer profile, including its effects on various cancer cell lines and the specific signaling pathways it may modulate.
Introduction
The search for novel, effective, and less toxic anticancer agents is a perpetual endeavor in pharmaceutical sciences. Natural products, with their vast structural diversity, have historically been a rich source of anticancer drugs. This compound, an abietane-type diterpenoid, is one such molecule that has demonstrated potential as an anticancer compound. Its primary recognized activity is the inhibition of the 20S human proteasome, a key player in the ubiquitin-proteasome system (UPS). The UPS is crucial for the degradation of regulatory proteins involved in cell cycle progression, proliferation, and apoptosis. Dysregulation of the UPS is a hallmark of many cancers, making proteasome inhibitors a valuable class of therapeutic agents. This guide provides a technical summary of the existing data on this compound's anticancer activity.
Quantitative Data on Anticancer Activity
The available quantitative data on the anticancer activity of this compound is currently limited to its inhibitory effect on the 20S human proteasome. Further research is needed to establish its cytotoxic effects on a broad range of cancer cell lines.
Table 1: Inhibitory Activity of this compound against the 20S Human Proteasome
| Target | Assay Type | IC50 Value | Source |
| 20S Human Proteasome | Proteasome Inhibition Assay | 8.2 ± 2.4 µg/µL | [1] |
Experimental Protocols
The following is a detailed methodology for the key experiment cited in the literature regarding this compound's anticancer activity.
20S Human Proteasome Inhibition Assay
This protocol outlines the procedure used to determine the inhibitory effect of this compound on the chymotrypsin-like activity of the 20S human proteasome.
Objective: To quantify the dose-dependent inhibition of 20S human proteasome activity by this compound.
Materials:
-
Purified 20S human proteasome
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (positive control, e.g., MG132)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations.
-
Prepare a solution of the 20S human proteasome in Assay Buffer.
-
Prepare a solution of the fluorogenic substrate Suc-LLVY-AMC in Assay Buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add the 20S human proteasome solution.
-
Add the different concentrations of this compound to the respective wells. Include wells with a known proteasome inhibitor as a positive control and wells with solvent only as a negative control.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for the interaction between the proteasome and the inhibitor.
-
-
Measurement of Proteasome Activity:
-
Following incubation, add the fluorogenic substrate Suc-LLVY-AMC to all wells to initiate the enzymatic reaction.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorescence microplate reader.
-
Continue to monitor the fluorescence at regular intervals for a defined period (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each concentration of this compound.
-
Determine the percentage of proteasome inhibition for each this compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the proteasome activity) using a suitable software.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the 20S human proteasome inhibition assay.
Caption: Workflow of the 20S Human Proteasome Inhibition Assay.
Signaling Pathways
Currently, there is a lack of specific studies elucidating the direct signaling pathways modulated by isolated this compound in cancer cells. While inhibition of the proteasome is known to affect multiple downstream pathways, including those involved in apoptosis and cell cycle regulation, the precise molecular cascade triggered by this compound remains to be investigated. Future research should focus on Western blot analyses of key signaling proteins and broader transcriptomic or proteomic studies to map the molecular footprint of this compound in cancer cells.
Conclusion and Future Directions
The available evidence suggests that this compound holds promise as an anticancer agent, primarily through its ability to inhibit the 20S human proteasome. However, the current body of research is limited. To advance the development of this compound as a potential therapeutic, the following areas require further investigation:
-
Broad-Spectrum Cytotoxicity Screening: Determination of IC50 values for this compound against a diverse panel of human cancer cell lines is essential to understand its spectrum of activity.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial. This includes investigating its effects on apoptosis induction (e.g., caspase activation, Bcl-2 family protein expression), cell cycle arrest, and other relevant cancer-related pathways.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective anticancer compounds.
References
Taxoquinone: A Potential Antiviral Agent Against H1N1 Influenza Virus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antiviral properties of Taxoquinone, a naturally occurring diterpenoid, against the H1N1 influenza virus. While preliminary studies have demonstrated its potential in mitigating the cytopathic effects of the virus in vitro, this document consolidates the available information and outlines standardized experimental protocols for its further evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as an anti-influenza agent.
Introduction
Influenza A virus, particularly the H1N1 subtype, continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. Natural products have historically been a rich source of antiviral agents. This compound, an abietane-type diterpenoid, has emerged as a promising candidate. In vitro studies have shown that this compound can control the cytopathic effect (CPE) induced by the H1N1 virus in Madin-Darby Canine Kidney (MDCK) cells, suggesting its potential as a potent antiviral compound[1]. This guide details the methodologies required to rigorously assess its antiviral efficacy and elucidate its mechanism of action.
Quantitative Data
While direct experimental values for the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of this compound against the H1N1 virus are not yet publicly available, the following table outlines the necessary parameters for its evaluation. Researchers are encouraged to perform the described assays to populate this data.
| Parameter | Description | Expected Unit | Placeholder for Experimental Data |
| IC50 | The concentration of this compound that inhibits 50% of the viral replication or cytopathic effect. | µM or µg/mL | To be determined |
| CC50 | The concentration of this compound that causes a 50% reduction in the viability of host cells (e.g., MDCK). | µM or µg/mL | To be determined |
| Selectivity Index (SI) | The ratio of CC50 to IC50, indicating the therapeutic window of the compound. | Unitless | To be determined |
Experimental Protocols
The following are detailed protocols for key experiments to quantitatively assess the antiviral activity of this compound against the H1N1 influenza virus.
Cell Culture and Virus Propagation
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are the standard cell line for influenza virus research. They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 incubator.
-
Virus Strain: Influenza A/H1N1 virus (e.g., A/Puerto Rico/8/34). Virus stocks are propagated in MDCK cells in the presence of TPCK-treated trypsin (2 µg/mL) and titrated by plaque assay to determine the plaque-forming units (PFU)/mL.
Cytopathic Effect (CPE) Inhibition Assay
This assay provides a preliminary assessment of the antiviral activity of this compound.
-
Seed MDCK cells in a 96-well plate and grow to 90-100% confluency.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Infect the cells with H1N1 virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM containing TPCK-trypsin.
-
After 1 hour of adsorption at 37°C, remove the virus inoculum and add DMEM containing TPCK-trypsin and serial dilutions of this compound.
-
Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Observe the cells daily for the appearance of CPE (e.g., cell rounding, detachment).
-
Cell viability can be quantified using a crystal violet staining assay or an MTT assay. The IC50 value is calculated as the concentration of this compound that protects 50% of the cells from virus-induced death.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial to determine the toxicity of this compound on the host cells.
-
Seed MDCK cells in a 96-well plate as for the CPE assay.
-
Add serial dilutions of this compound to the wells (without virus).
-
Include a cell-only control with no compound.
-
Incubate for the same duration as the antiviral assay (48-72 hours).
-
Assess cell viability using an MTT assay or similar method.
-
The CC50 value is the concentration of this compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus particle production.
-
Seed MDCK cells in a 6-well plate and grow to confluency.
-
Infect the cell monolayer with a dilution of H1N1 virus that produces about 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum.
-
Overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing TPCK-trypsin and various concentrations of this compound.
-
Allow the overlay to solidify and incubate at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize and count the plaques.
-
The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 is the concentration that reduces the plaque number by 50%.
Quantitative Real-Time PCR (qRT-PCR)
This method measures the effect of this compound on viral RNA synthesis.
-
Infect MDCK cells with H1N1 virus and treat with this compound as described in the CPE assay.
-
At various time points post-infection (e.g., 8, 16, 24 hours), extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA using a reverse transcriptase enzyme and primers specific for a conserved region of an influenza gene (e.g., the M gene).
-
Perform real-time PCR using specific primers and a fluorescent probe (e.g., TaqMan) to quantify the viral RNA levels.
-
Normalize the viral RNA levels to an internal control host gene (e.g., GAPDH or β-actin).
-
The reduction in viral RNA levels in this compound-treated cells compared to untreated cells indicates inhibition of viral replication.
Western Blot Analysis
This technique is used to assess the effect of this compound on the expression of viral proteins.
-
Infect MDCK cells with H1N1 and treat with this compound.
-
At a late time point post-infection (e.g., 24 hours), lyse the cells and collect the total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for influenza viral proteins (e.g., NP, HA, or M1).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
A decrease in the expression of viral proteins in the presence of this compound indicates antiviral activity.
Visualization of Workflows and Pathways
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for assessing the in vitro antiviral activity of this compound.
Hypothetical Signaling Pathways for H1N1 and Potential this compound Intervention
The precise molecular target of this compound in the context of H1N1 infection is yet to be determined. The following diagram illustrates key host cell signaling pathways known to be modulated by influenza A virus, which represent potential targets for this compound's antiviral activity. Further research is required to validate these interactions.
Caption: Putative host cell signaling pathways targeted by H1N1 and potential intervention by this compound.
Conclusion
This compound presents a promising scaffold for the development of a novel anti-influenza therapeutic. The preliminary evidence of its ability to counteract H1N1-induced cytopathic effects warrants a more in-depth investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine its antiviral efficacy, cytotoxicity, and to begin to unravel its mechanism of action. Elucidating the specific molecular targets and signaling pathways affected by this compound will be a critical next step in its journey from a promising natural product to a potential clinical candidate.
References
Taxoquinone's Role as a Free Radical Scavenger and Antioxidant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxoquinone, a diterpenoid quinone isolated from the cones of Metasequoia glyptostroboides, has demonstrated significant potential as a free radical scavenger and antioxidant. This technical guide provides an in-depth overview of the available scientific data on this compound's antioxidant properties, detailed experimental protocols for its evaluation, and a discussion of its potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Quantitative Antioxidant Activity of this compound
This compound exhibits a broad-spectrum free radical scavenging activity against various reactive oxygen species (ROS) and reactive nitrogen species (RNS). The following tables summarize the available quantitative data on its efficacy. It is important to note that while percentage inhibition data is available, specific IC50 values for this compound are not extensively reported in the current body of scientific literature.
Table 1: Free Radical Scavenging Activity of this compound
| Free Radical Species | Concentration of this compound | % Inhibition by this compound | Standard Antioxidant | Concentration of Standard | % Inhibition by Standard |
| DPPH (1,1-diphenyl-2-picrylhydrazyl) | 150 µg/mL | 78.83% | Ascorbic Acid | 150 µg/mL | 81.69% |
| α-Tocopherol | 150 µg/mL | 84.09% | |||
| Nitric Oxide | Not Specified | 72.42% | Ascorbic Acid | Not Specified | 74.62% |
| Butylated Hydroxyanisole (BHA) | Not Specified | 78.61% | |||
| Superoxide | Not Specified | 72.99% | Ascorbic Acid | Not Specified | 73.00% |
| Butylated Hydroxyanisole (BHA) | Not Specified | 74.45% | |||
| Hydroxyl | Not Specified | 85.04% | Ascorbic Acid | Not Specified | 73.79% |
| α-Tocopherol | Not Specified | 70.02% |
Data sourced from a study by Bajpai et al.[1]
Mechanism of Action
Direct Free Radical Scavenging
The primary antioxidant mechanism of this compound is believed to be its ability to directly scavenge free radicals. As a diterpenoid quinone, its chemical structure allows it to donate hydrogen atoms or electrons to neutralize unstable radical species, thus terminating the radical chain reactions that lead to oxidative damage. This direct scavenging activity has been demonstrated against a range of radicals, including DPPH, nitric oxide, superoxide, and hydroxyl radicals[1]. The antioxidant activity of abietane-type diterpenes, a class of compounds to which this compound belongs, is thought to involve the formation of a quinone methide intermediate, which is a key step in the antioxidant reaction[2].
Potential Involvement in Cellular Signaling Pathways
While direct experimental evidence is currently limited for this compound itself, many quinone and hydroquinone compounds are known to exert their antioxidant effects by modulating cellular signaling pathways. A key pathway in the cellular antioxidant defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[1][3].
Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes. This leads to the upregulation of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs)[3]. It is plausible that this compound, as a quinone, may act as an electrophile that can react with cysteine residues on Keap1, the main negative regulator of Nrf2. This reaction would lead to the dissociation of Nrf2 from Keap1, allowing its nuclear translocation and the subsequent activation of the ARE-driven gene expression. Further research is required to confirm the direct interaction and activation of the Nrf2 pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the free radical scavenging and antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
This compound
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the standard antioxidant.
-
Assay:
-
To a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or the standard antioxidant to the wells.
-
For the control well, add 100 µL of methanol instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the standard antioxidant.
-
Assay:
-
To a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of this compound or the standard antioxidant to the wells.
-
For the control well, add 10 µL of methanol instead of the test sample.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Conclusion and Future Directions
This compound has demonstrated significant promise as a natural antioxidant with the ability to scavenge a variety of free radicals. The available data suggests that its mechanism of action likely involves direct radical quenching, and there is a strong theoretical basis for its potential to modulate cellular antioxidant pathways such as the Nrf2 signaling cascade.
However, to fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, future studies should focus on:
-
Determining the IC50 values of this compound against a comprehensive panel of reactive oxygen and nitrogen species to provide a more standardized measure of its antioxidant potency.
-
Investigating the activity of this compound in the ABTS assay to broaden the understanding of its antioxidant capacity.
-
Elucidating the precise molecular mechanisms underlying this compound's antioxidant effects, including direct experimental validation of its interaction with and activation of the Nrf2 pathway and other potential cellular targets.
-
Conducting cell-based and in vivo studies to assess the bioavailability, metabolism, and efficacy of this compound in protecting against oxidative stress-induced cellular damage and disease.
By addressing these research gaps, a more complete picture of this compound's role as a free radical scavenger and antioxidant will emerge, paving the way for its potential development as a novel therapeutic agent for the prevention and treatment of oxidative stress-related pathologies.
References
- 1. Impact of thymoquinone on the Nrf2/HO-1 and MAPK/NF-κB axis in mitigating 5-fluorouracil-induced acute kidney injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity and mechanism of the abietane-type diterpene ferruginol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymoquinone Prevents Dopaminergic Neurodegeneration by Attenuating Oxidative Stress Via the Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Taxoquinone in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxoquinone, an abietane-type diterpenoid, has garnered significant interest within the scientific community due to its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production for research and drug development. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of this compound. It details the enzymatic steps from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to the key intermediate ferruginol, and proposes the subsequent oxidative modifications leading to the formation of the characteristic p-quinone structure of this compound. This guide includes quantitative data where available, detailed experimental protocols for key analytical techniques, and visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this complex metabolic route.
Introduction to this compound and Abietane Diterpenoids
This compound belongs to the royleanone class of abietane-type diterpenoids, which are characterized by a C-ring that has been oxidized to a para-quinone. Abietane diterpenoids are a large and structurally diverse group of natural products found predominantly in the plant kingdom, particularly in species of the Lamiaceae (mint) and Cupressaceae (cypress) families. These compounds are biosynthesized from the C20 precursor geranylgeranyl diphosphate (GGPP) and share a common tricyclic abietane skeleton. The structural diversity within this class arises from various modifications to this core structure, including oxidations, rearrangements, and substitutions, which are often catalyzed by cytochrome P450 monooxygenases (CYPs).
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages:
-
Stage 1: Formation of the Abietane Skeleton: This stage involves the cyclization of the linear precursor GGPP to form the tricyclic abietane hydrocarbon backbone.
-
Stage 2: Oxidative Modification of the Abietane Skeleton: This stage involves a series of hydroxylation and oxidation reactions that functionalize the abietane skeleton to produce this compound.
Stage 1: From Geranylgeranyl Diphosphate to Ferruginol
The initial steps in the biosynthesis of this compound are shared with many other abietane diterpenoids and are relatively well-characterized.
-
Cyclization of GGPP: The pathway begins with the cyclization of GGPP, which is derived from the methylerythritol phosphate (MEP) pathway in the plastids. This two-step cyclization is catalyzed by a pair of diterpene synthases (diTPSs):
-
Copalyl Diphosphate Synthase (CPPS): A class II diTPS that protonates the terminal olefin of GGPP and catalyzes a bicyclization to form (+)-copalyl diphosphate ((+)-CPP).
-
Miltiradiene Synthase (MS) or a Kaurene Synthase-Like (KSL) enzyme: A class I diTPS that isomerizes (+)-CPP and catalyzes a further cyclization and rearrangement to yield the tricyclic diterpene olefin, miltiradiene.
-
-
Aromatization and Hydroxylation to Ferruginol: Miltiradiene undergoes a series of oxidative modifications to form the key intermediate, ferruginol. This conversion is catalyzed by a single multifunctional cytochrome P450 enzyme:
Stage 2 (Putative): From Ferruginol to this compound
The precise enzymatic steps leading from ferruginol to this compound have not been fully elucidated. However, based on the structure of this compound (a royleanone) and known biosynthetic pathways of other royleanones, a plausible sequence of oxidative reactions can be proposed. This latter part of the pathway is likely catalyzed by other members of the cytochrome P450 family, particularly from the CYP76 clan.
-
Hydroxylation at C-7: The first committed step towards this compound from ferruginol is likely a hydroxylation at the C-7 position of the abietane ring. This reaction would be catalyzed by a specific cytochrome P450 monooxygenase.
-
Oxidation at C-7: The newly introduced hydroxyl group at C-7 is then likely oxidized to a ketone, forming a 7-oxo-ferruginol intermediate. This oxidation could be catalyzed by the same or a different P450, or a dehydrogenase.
-
Hydroxylation at C-6: Subsequent hydroxylation at the C-6 position would yield a 6-hydroxy-7-oxo-ferruginol intermediate.
-
Formation of the p-Quinone Ring: The final step would involve the oxidation of the hydroquinone-like C-ring to the characteristic p-quinone structure of royleanones. This could proceed through a series of enzymatic or spontaneous oxidation steps. The exact mechanism and the enzymes involved in the formation of the quinone moiety in this compound biosynthesis remain to be experimentally verified.
Quantitative Data
Quantitative data for the specific enzymes involved in the later stages of this compound biosynthesis is not yet available in the literature. However, kinetic parameters for the well-characterized enzyme, ferruginol synthase (CYP76AH1), have been reported.
| Enzyme | Substrate | Apparent Km (μM) | Apparent kcat (s-1) | Source |
| CYP76AH1 (Salvia miltiorrhiza) | Miltiradiene | 15.3 ± 2.1 | 0.12 ± 0.01 | [1] |
Experimental Protocols
Heterologous Expression and Purification of Plant Cytochrome P450s
This protocol describes the general procedure for expressing and purifying plant CYPs, such as those involved in this compound biosynthesis, in Saccharomyces cerevisiae for in vitro characterization.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
S. cerevisiae strain (e.g., WAT11)
-
Yeast transformation kit
-
Selective growth media (SD-Ura)
-
Induction medium (SG-Ura containing galactose)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol)
-
Glass beads (0.5 mm)
-
Ultracentrifuge
-
Microsome resuspension buffer (e.g., 100 mM potassium phosphate pH 7.5, 20% glycerol)
-
Detergent for solubilization (e.g., sodium cholate)
-
Affinity chromatography resin (e.g., Ni-NTA agarose if His-tagged)
-
Elution buffer with imidazole
Procedure:
-
Cloning: Clone the full-length cDNA of the target CYP into the yeast expression vector.
-
Yeast Transformation: Transform the expression construct into the S. cerevisiae strain.
-
Expression: Grow a starter culture in selective dextrose medium (SD-Ura) overnight. Inoculate a larger culture in SD-Ura and grow to an OD600 of 0.8-1.0. Pellet the cells and resuspend in induction medium containing galactose (SG-Ura) to induce protein expression. Incubate for 24-48 hours at 28-30°C.
-
Microsome Preparation: Harvest the yeast cells by centrifugation. Wash the cells with sterile water. Resuspend the cell pellet in lysis buffer. Lyse the cells by vortexing with glass beads. Centrifuge the lysate at low speed to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1-2 hours to pellet the microsomes.
-
Solubilization and Purification: Resuspend the microsomal pellet in resuspension buffer. Solubilize the membrane proteins by adding a detergent (e.g., 1% sodium cholate) and incubating on ice. Centrifuge at 100,000 x g to pellet unsolubilized material. Apply the supernatant to an affinity chromatography column. Wash the column extensively and elute the purified P450 enzyme.
In Vitro Enzyme Assay for Ferruginol Synthase Activity
This protocol outlines a method to assay the activity of ferruginol synthase (CYP76AH1) using microsomes from heterologously expressing yeast.
Materials:
-
Microsomal preparation containing the recombinant CYP and a cytochrome P450 reductase (CPR).
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Miltiradiene substrate (dissolved in a suitable solvent like acetone or DMSO)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
GC-MS for analysis
Procedure:
-
Reaction Setup: In a glass vial, combine the assay buffer, NADPH regenerating system, and the microsomal preparation.
-
Initiate Reaction: Add the miltiradiene substrate to start the reaction.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 28-30°C) for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to extract the products. Centrifuge to separate the phases.
-
Sample Preparation for GC-MS: Transfer the organic (ethyl acetate) layer to a new vial. Dry the extract over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen. Resuspend the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
GC-MS Analysis: Analyze the sample by GC-MS to identify and quantify the product, ferruginol, by comparing its retention time and mass spectrum to an authentic standard.
Quantitative Analysis of Abietane Diterpenoids by GC-MS
This protocol provides a general method for the quantitative analysis of this compound and related abietane diterpenoids from plant extracts.
Materials:
-
Plant tissue (e.g., roots, leaves)
-
Extraction solvent (e.g., acetone, methanol, or a mixture)
-
Solid Phase Extraction (SPE) cartridges for cleanup (optional)
-
Derivatization agent (e.g., BSTFA with 1% TMCS for silylation)
-
Internal standard (e.g., a related compound not present in the sample)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Extraction: Grind the plant tissue to a fine powder. Extract the powder with the chosen solvent using methods like sonication or Soxhlet extraction.
-
Cleanup (Optional): Pass the crude extract through an SPE cartridge to remove interfering compounds.
-
Derivatization: Evaporate the extract to dryness. Add the derivatization agent and heat to convert hydroxyl groups to more volatile silyl ethers. This step is crucial for compounds with hydroxyl groups but may not be necessary for quinones like this compound itself, though it is often performed on the total extract to analyze a broader range of compounds.
-
GC-MS Analysis: Inject the derivatized (or underivatized) sample into the GC-MS. Use a temperature program that allows for the separation of the target analytes. The mass spectrometer is typically operated in scan mode for identification and in selected ion monitoring (SIM) mode for quantification.
-
Quantification: Create a calibration curve using authentic standards of the compounds of interest. Add a known amount of an internal standard to both the standards and the samples to correct for variations in injection volume and sample workup. Calculate the concentration of the analytes in the original plant material based on the calibration curve.
Visualizations
Biosynthetic Pathway of this compound
Caption: Overview of the this compound biosynthetic pathway.
Proposed Late Steps in this compound Biosynthesis
Caption: Proposed oxidative steps from ferruginol to this compound.
Experimental Workflow for CYP Characterization
Caption: Workflow for heterologous expression and characterization of CYPs.
Conclusion and Future Perspectives
The biosynthesis of this compound follows the general pathway of abietane diterpenoid formation to the key intermediate, ferruginol. While the subsequent oxidative steps leading to the final p-quinone structure are yet to be definitively elucidated, the involvement of cytochrome P450 enzymes is strongly implicated. Further research, employing a combination of transcriptomics, proteomics, and in vitro enzymatic assays with candidate CYPs from this compound-producing plants, will be necessary to fully unravel this complex biosynthetic pathway. A complete understanding of the enzymatic machinery will not only provide fundamental insights into plant specialized metabolism but also pave the way for the heterologous production of this compound and related bioactive compounds in microbial or plant-based systems, thereby ensuring a sustainable supply for future research and development.
References
- 1. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of Taxoquinone (CAS: 21764-41-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and associated experimental methodologies for Taxoquinone, a naturally occurring abietane-type diterpenoid quinone. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Core Physicochemical Properties
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₄ | ChemFaces[2], Pharmaffiliates[1], PubChem[3][4] |
| Molecular Weight | 332.4 g/mol | ChemFaces[2], Pharmaffiliates[1], PubChem[3][4] |
| Melting Point | 214 °C | Dictionary of Organic Compounds[5] |
| Appearance | Yellow powder | ChemFaces[2], Pharmaffiliates[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2][6] |
| Boiling Point | No data available | BioCrick MSDS[7] |
| Water Solubility | No data available | BioCrick MSDS[7] |
| pKa | No data available | |
| XLogP3-AA (Computed) | 3.1 | PubChem[3] |
Experimental Protocols
Detailed experimental protocols for the determination of all physicochemical properties of this compound are not available in the public domain. However, this section outlines the general methodologies for determining the melting point of a solid organic compound and the protocols for key biological assays where this compound has been evaluated.
Determination of Melting Point (General Protocol)
The melting point of a crystalline solid like this compound can be determined using the capillary method.
Apparatus:
-
Melting point apparatus (digital or oil bath)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Watch glass
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
The assembly is placed in a melting point apparatus (e.g., a Thiele tube with high-boiling point oil or a digital melting point device).
-
The sample is heated slowly, and the temperature is monitored.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.[4][8]
Biological Assay Protocols
Antioxidant and Free Radical Scavenging Activity: The antioxidant potential of this compound has been evaluated by its ability to scavenge various free radicals.[2]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of this compound to donate a hydrogen atom and reduce the stable DPPH radical. The reduction is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength.
-
Nitric Oxide Radical Scavenging Assay: This method involves the reaction of sodium nitroprusside in an aqueous solution to produce nitric oxide radicals. The extent of scavenging is determined by measuring the accumulation of nitrite by the Griess reagent.
-
Superoxide Radical Scavenging Assay: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated, for example, by the phenazine methosulfate-NADH system. The decrease in NBT reduction in the presence of this compound indicates its scavenging activity.
-
Hydroxyl Radical Scavenging Assay: The ability of this compound to scavenge hydroxyl radicals is often measured using the Fenton reaction (Fe²⁺ + H₂O₂). The hydroxyl radicals generated can be detected by their ability to degrade a detector molecule, and the inhibition of this degradation is measured.[2]
20S Proteasome Inhibition Assay: The inhibitory effect of this compound on the 20S human proteasome has been demonstrated.[9][10][11]
-
Principle: The assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate, such as Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin).
-
Procedure:
-
Purified 20S human proteasome is incubated with this compound at various concentrations.
-
The fluorogenic substrate is added to the mixture.
-
The enzymatic reaction releases the fluorescent molecule AMC (7-amido-4-methylcoumarin).
-
The fluorescence is measured over time using a fluorescence plate reader.
-
The IC₅₀ value, the concentration of this compound required to inhibit 50% of the proteasome activity, is calculated.[10][11]
-
Antiviral Assay (H1N1 Influenza Virus): this compound has shown antiviral activity against the H1N1 influenza virus.[2][9][11]
-
Cytopathic Effect (CPE) Reduction Assay:
-
Madin-Darby Canine Kidney (MDCK) cells are seeded in a multi-well plate and grown to confluence.
-
The cells are infected with the H1N1 influenza virus in the presence and absence of various concentrations of this compound.
-
The cells are incubated and observed for the development of cytopathic effects (e.g., cell rounding, detachment).
-
The reduction in CPE in the presence of this compound indicates its antiviral activity.[2]
-
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are not fully elucidated, its known biological activities provide insights into its potential mechanisms of action.
Proteasome Inhibition and Downstream Signaling
The inhibition of the 20S proteasome is a significant mechanism of action for this compound's anticancer effects.[9][10][11] The ubiquitin-proteasome system is crucial for the degradation of many regulatory proteins involved in cell cycle progression, apoptosis, and signal transduction. By inhibiting the proteasome, this compound can lead to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, ultimately inducing cancer cell death. Proteasome inhibitors are known to affect various signaling pathways, including NF-κB and MAPK, although the specific impact of this compound on these pathways requires further investigation.[12]
Caption: General mechanism of proteasome inhibition leading to apoptosis and cell cycle arrest.
Antiviral Mechanism Against H1N1 Influenza Virus
The antiviral activity of this compound against the H1N1 influenza virus appears to involve the inhibition of viral entry into host cells. This may occur through the binding of this compound to the hemagglutinin (HA) protein on the surface of the virus, which is essential for viral attachment to sialic acid receptors on the host cell membrane. By blocking this interaction, this compound prevents the initial step of infection.
Caption: Proposed antiviral mechanism of this compound against H1N1 influenza virus.
Conclusion
This compound is a promising natural product with a range of biological activities, including anticancer, antioxidant, and antiviral effects. While some of its physicochemical properties have been characterized, further studies are needed to determine key parameters such as its boiling point, water solubility, and pKa. Elucidation of the specific signaling pathways modulated by this compound will be crucial for its future development as a therapeutic agent. This guide provides a foundational resource for researchers to build upon in their exploration of this interesting diterpenoid quinone.
References
- 1. Quinones as Promising Compounds against Respiratory Viruses: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. davjalandhar.com [davjalandhar.com]
- 5. chemistry-chemists.com [chemistry-chemists.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. mdpi.com [mdpi.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. This compound | C20H28O4 | CID 99965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Proteasome Inhibition Results in TRAIL Sensitization of Primary Keratinocytes by Removing the Resistance-Mediating Block of Effector Caspase Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Proteasome inhibitors can alter the signaling pathways and attenuate the P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Taxoquinone and its Synonym, Horminone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Taxoquinone, an abietane-type diterpenoid, and its primary synonym, Horminone. The document covers their chemical properties, biological activities, and relevant experimental protocols, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Introduction to this compound and Horminone
This compound is a naturally occurring abietane diterpenoid that has garnered significant interest in the scientific community for its diverse biological activities. It is primarily isolated from plant sources such as Metasequoia glyptostroboides and various Salvia species.[1][2] In scientific literature, this compound is frequently referred to by its synonym, Horminone.[3][4] This guide will use the name this compound, while acknowledging Horminone as an interchangeable term. The compound is recognized for its potential as an antibacterial, antioxidant, and anticancer agent.[1][2]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C20H28O4 | [1][4] |
| Molecular Weight | 332.4 g/mol | [1][4] |
| CAS Number | 21764-41-0 | [1][3][5] |
| IUPAC Name | 1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | [3][4] |
| Physical Description | Yellow powder | [1][5] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Synonyms and Identifiers
For clarity and comprehensive literature searching, a list of synonyms and database identifiers for this compound is provided.
| Type | Identifier | Source |
| Synonym | Horminone | [3][4] |
| Synonym | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | [3] |
| Synonym | 7β-hydroxyroyleanone | [2] |
| ChEMBL ID | CHEMBL1969546 | [3] |
| PubChem CID | 99965 | [3][4] |
| NSC Number | 122418, 294577 | [3] |
Biological Activities and Pharmacological Potential
This compound exhibits a range of biological activities that are of significant interest for drug development and food science applications.
Antioxidant and Free Radical Scavenging Activity
This compound has demonstrated potent antioxidant and free radical scavenging properties.[1] Its efficacy is comparable to standard antioxidant compounds like ascorbic acid and α-tocopherol.[1]
| Free Radical Scavenged | Scavenging Activity (%) |
| DPPH | 78.83 |
| Nitric Oxide | 72.42 |
| Superoxide | 72.99 |
| Hydroxyl | 85.04 |
Antimicrobial and Antifungal Activity
The compound shows strong antibacterial effects, making it a candidate as a natural antibacterial agent in the food industry to inhibit the growth of important foodborne pathogens.[1] Additionally, at a concentration of 100 µ g/disc , it displays potential anticandidal activity against Candida albicans.[1]
Enzyme Inhibitory Activity
This compound acts as an inhibitor for key enzymes involved in metabolic and pigmentation processes, suggesting its therapeutic potential.
-
α-Glucosidase Inhibition : It inhibits the α-glucosidase enzyme in a concentration-dependent manner, with inhibition ranging from 9.24% to 51.32% at concentrations between 100-3,000 μg/mL.[1] This activity suggests its potential as an agent for managing type 2 diabetes.[1]
-
Tyrosinase Inhibition : this compound also inhibits tyrosinase, with inhibition ranging from 11.14% to 52.32% at concentrations of 200-1,000 μg/mL.[1] This makes it a candidate for use as a depigmentation agent in the food and cosmetic industries.[1]
Anticancer Potential
Preliminary studies have indicated that this compound may have anticancer properties. It has been shown to inhibit the 20S human proteasome with an IC50 value of 8.2 ± 2.4 µg/µL, highlighting its potential as a cytotoxic agent against cancer cell lines.[2]
Experimental Protocols
This section details the methodologies for the isolation and biological evaluation of this compound as cited in the literature.
Isolation and Purification of this compound
A general protocol for the isolation of this compound from plant sources, such as Salvia concolor, is as follows:
-
Extraction : The aerial parts of the plant material are processed, and the resulting residue is extracted.
-
Column Chromatography : The crude extract is subjected to column chromatography on silica gel (Mesh 200-300).
-
Elution : Elution is performed with a hexane-ethyl acetate (9:1) solvent system. This initial step yields a mixture containing horminone (this compound).
-
Rechromatography : The mixture is rechromatographed using the same solvent polarity to further separate the components and isolate a purer fraction of this compound.[2]
-
Preparative TLC : For final purification, preparative Thin-Layer Chromatography (TLC) over silica gel GF254 can be employed, using a mobile phase of hexane-ethyl acetate (1:2).[6]
α-Glucosidase Inhibition Assay
The protocol to determine the α-glucosidase inhibitory activity of this compound is as follows:
-
Preparation : A solution of yeast α-glucosidase is prepared in a 100 mM phosphate buffer (pH 7.0).
-
Incubation : In a 96-well microplate, 10 µL of this compound at various concentrations is mixed with 50 µL of the yeast α-glucosidase solution.
-
Absorbance Reading : The absorbance is measured at 595 nm using a microplate reader at zero time.[7] The change in absorbance over time indicates the level of enzyme inhibition.
Visualizations: Workflows and Signaling Pathways
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental Workflow for this compound Isolation.
Caption: Generic Hormone Signaling Pathway.
Conclusion
This compound, also known as Horminone, is a promising natural compound with a well-documented profile of biological activities, including significant antioxidant, antimicrobial, and enzyme-inhibiting properties. Its potential applications in the pharmaceutical, cosmetic, and food industries are substantial. The detailed chemical data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals aiming to explore and harness the therapeutic potential of this versatile diterpenoid. Further investigation into its specific signaling pathways and in vivo efficacy is warranted to fully realize its clinical and commercial value.
References
- 1. This compound | CAS:21764-41-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C20H28O4 | CID 99965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C20H28O4 | CID 99965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Taxoquinone on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Taxoquinone, a naturally occurring diterpenoid, on cancer cell lines. Due to the limited availability of detailed public data on this compound, this guide incorporates methodologies and findings from studies on its close structural analog, Taxodone, to present a robust framework for research and development.
Introduction to this compound and its Anticancer Potential
This compound is an abietane-type diterpenoid that has garnered interest for its potential pharmacological activities. Preliminary studies have indicated its capacity to inhibit the 20S human proteasome, a key target in cancer therapy, suggesting a potential role as an anticancer agent.[1] Further investigation into its cytotoxic effects on various cancer cell lines is crucial to elucidate its therapeutic potential. This guide outlines the essential experimental protocols, data interpretation, and potential mechanisms of action to facilitate such research.
Quantitative Cytotoxicity Data
While extensive data on this compound's cytotoxicity across multiple cancer cell lines is not yet widely available, a preliminary study has demonstrated its inhibitory effect on the 20S human proteasome. As a reference for cytotoxicity, data from its close analog, Taxodone, on the MCF-7 human breast cancer cell line is presented below.
Table 1: Inhibitory Concentration (IC50) of this compound
| Compound | Target | IC50 Value | Reference |
| This compound | 20S Human Proteasome | 8.2 ± 2.4 µg/µL | [1] |
Table 2: Cytotoxicity of Taxodone on MCF-7 Cancer Cell Line
| Compound | Cell Line | Treatment Duration | IC50 Value | Reference |
| Taxodone | MCF-7 (Human Breast Adenocarcinoma) | 24 hours | ~6 µM |
Experimental Protocols
The following are detailed methodologies for key experiments in the preliminary cytotoxicity screening of this compound, based on established protocols for similar compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, protected from light. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.
Caspase-3 Activity Assay for Apoptosis Detection
This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well plate (1 x 10⁵ cells/mL) and treat with varying concentrations of this compound for 24 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a cell lysis buffer.
-
Centrifugation: Centrifuge the cell lysate to pellet the cell debris.
-
Caspase-3 Activity Measurement: Transfer the supernatant to a new plate and add a caspase-3 substrate (e.g., a colorimetric or fluorometric substrate).
-
Incubation and Measurement: Incubate the plate according to the manufacturer's instructions and measure the signal (absorbance or fluorescence) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of the closely related compound Taxodone, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.[2][3] This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.
Discussion and Future Directions
The preliminary data on this compound and the more detailed findings for its analog, Taxodone, suggest that this compound holds promise as a cytotoxic agent against cancer cells. The proposed mechanism of action via the intrinsic apoptotic pathway provides a solid foundation for further investigation.
Future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a diverse panel of cancer cell lines to determine its spectrum of activity.
-
Detailed Mechanistic Studies: Confirming the apoptotic pathway and exploring other potential mechanisms of action, such as cell cycle arrest and inhibition of other key signaling pathways (e.g., PI3K/Akt, NF-κB).
-
In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models to validate its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening this compound analogs to identify compounds with improved potency and selectivity.
This technical guide provides a framework for the initial stages of investigating this compound's anticancer properties. The provided protocols and conceptual diagrams are intended to guide researchers in designing and executing robust preliminary cytotoxicity screening studies.
References
The Occurrence and Biological Significance of Taxoquinone in Salvia and Plectranthus
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Taxoquinone, a naturally occurring abietane diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its derivatives in the genera Salvia and Plectranthus, both prominent members of the Lamiaceae family. The document details quantitative data, experimental protocols for isolation and characterization, and explores potential signaling pathways implicated in its biological activity, aiming to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Natural Occurrence of this compound
This compound, also known as 7β-hydroxyroyleanone, and its derivatives have been identified in various species of the Plectranthus and Salvia genera. While the presence of this compound is not ubiquitous, its discovery in specific species highlights the chemotaxonomic diversity within these genera.
Quantitative Data on this compound and Related Diterpenoids
Precise quantitative data for this compound across a wide range of Salvia and Plectranthus species remains an area of active research. However, studies on related abietane diterpenoids in these genera provide a framework for understanding potential yields and concentrations. The following table summarizes available data on the occurrence of this compound and related compounds.
| Genus | Species | Compound | Plant Part | Concentration/Yield | Reference |
| Plectranthus | P. punctatus | This compound (7β-hydroxyroyleanone) | Roots | Not Quantified | [1][2] |
| Plectranthus | P. mutabilis | Coleon U | Leaves | 96 ± 0.048 µg/mg of extract | [3][4] |
| Salvia | S. corrugata | 7β-acetoxy-20-hydroxy-19,20-epoxyroyleanone | Shoots | Not Quantified | [5][6] |
Experimental Protocols
The isolation and characterization of this compound and its derivatives involve a series of chromatographic and spectroscopic techniques. The following sections provide a detailed, synthesized methodology based on established protocols for abietane diterpenoids from Salvia and Plectranthus species.
Extraction and Isolation Workflow
A general workflow for the extraction and isolation of this compound is depicted in the following diagram. This process typically begins with the extraction of dried plant material, followed by a series of chromatographic steps to purify the target compound.
-
Preparation: Air-dried and powdered plant material (e.g., roots of Plectranthus punctatus) is used for extraction.[2]
-
Extraction: The powdered material is extracted with a suitable solvent system, such as a 1:1 mixture of dichloromethane and methanol (CH₂Cl₂/MeOH), at room temperature.[2] The process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[2]
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel.[7][8][9][10][11]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient solvent system is employed, starting with a non-polar solvent (e.g., n-hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those with similar profiles.
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by semi-preparative HPLC.[3][12]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed.
-
Detection: A Diode Array Detector (DAD) is used to monitor the elution of compounds at specific wavelengths.
-
Structural Characterization
The elucidation of the structure of this compound is achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons.[12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition and molecular formula.[12]
Biological Activities and Signaling Pathways
This compound and related abietane diterpenoids have demonstrated a range of biological activities, with a significant focus on their cytotoxic effects against cancer cell lines.
Anticancer Activity
This compound has been shown to inhibit the 20S human proteasome, a key player in cellular protein degradation.[13][14][15][16][17] The inhibition of the proteasome in cancer cells can lead to the accumulation of pro-apoptotic proteins and cell cycle arrest, ultimately inducing apoptosis.
While direct evidence for the signaling pathways modulated by this compound is still emerging, studies on the structurally related compound, thymoquinone, provide valuable insights into potential mechanisms of action. Thymoquinone has been shown to induce apoptosis in cancer cells by inhibiting key survival pathways such as the JAK/STAT and PI3K/Akt/mTOR pathways.[18][19][20][21][22]
The following diagram illustrates a hypothetical signaling pathway for this compound-induced apoptosis, drawing parallels from the known mechanisms of thymoquinone and the established role of proteasome inhibition in cancer therapy.
Conclusion
This compound represents a promising natural product with demonstrated biological activity. Its presence in accessible plant genera like Salvia and Plectranthus makes it an attractive candidate for further investigation and development. This guide provides a foundational understanding of its natural occurrence, methods for its study, and potential mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive quantitative analyses across a broader range of species and in-depth studies of its molecular targets and signaling pathways.
References
- 1. Abietane Diterpenes of the Genus Plectranthus sensu lato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Abietane-Type Diterpenoids from Plectranthus punctatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation and design of diterpenoids from plectranthus species - Dialnet [dialnet.unirioja.es]
- 5. researchgate.net [researchgate.net]
- 6. The novel diterpene 7β-acetoxy-20-hydroxy-19,20-epoxyroyleanone from Salvia corrugata shows complex cytotoxic activities against human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. kanto.com.my [kanto.com.my]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Natural compounds with proteasome inhibitory activity for cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural Compounds with Proteasome Inhibitory Activity for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the ubiquitin-proteasome system for cancer treatment: discovering novel inhibitors from nature and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thymoquinone induces oxidative stress-mediated apoptosis through downregulation of Jak2/STAT3 signaling pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thymoquinone Induces Downregulation of BCR-ABL/JAK/STAT Pathway and Apoptosis in K562 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thymoquinone Induces Downregulation of BCR-ABL/JAK/STAT Pathway and Apoptosis in K562 Leukemia Cells [journal.waocp.org]
- 22. mdpi.com [mdpi.com]
The Emergent Role of Taxoquinone Analogs in Modulating the Ubiquitin-Proteasome Pathway: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the interaction between quinone-based compounds, particularly the thymoquinone model, and the ubiquitin-proteasome system (UPS). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the UPS in various pathologies, including cancer. While direct experimental data on taxoquinone is currently limited, this guide leverages extensive research on the structurally similar compound, thymoquinone, to extrapolate potential mechanisms of action and guide future research directions.
Introduction: The Ubiquitin-Proteasome System - A Master Regulator of Cellular Homeostasis
The ubiquitin-proteasome system is a highly regulated and essential cellular machinery responsible for the degradation of the majority of intracellular proteins. This process is critical for maintaining protein quality control, regulating cell cycle progression, signal transduction, and apoptosis. The UPS operates through a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s), which collectively tag substrate proteins with a polyubiquitin chain. This "tag" serves as a recognition signal for the 26S proteasome, a multi-catalytic protease complex that degrades the tagged protein into small peptides.
Given its central role in cellular function, dysregulation of the UPS is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Consequently, the UPS has emerged as a promising target for therapeutic intervention.
Thymoquinone: A Model Quinone for Proteasome Inhibition
Thymoquinone, a natural benzoquinone and the major active component of Nigella sativa, has been demonstrated to exert potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. A key mechanism underlying these effects is its ability to inhibit the proteasome.
Quantitative Effects of Thymoquinone on Proteasome Activity
Studies have shown that thymoquinone directly inhibits the catalytic activity of the 20S proteasome, the core catalytic component of the 26S proteasome. This inhibition leads to the accumulation of polyubiquitinated proteins within the cell, triggering cellular stress and apoptosis. The inhibitory effects of thymoquinone on the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome are summarized below.
| Cell Line | Proteasome Activity | Thymoquinone Concentration (µM) | % Inhibition | Reference |
| U87 MG (Glioblastoma) | Chymotrypsin-like | 50 | ~60% | [1] |
| U87 MG (Glioblastoma) | Trypsin-like | 50 | ~40% | [1] |
| U87 MG (Glioblastoma) | Caspase-like | 50 | ~25% | [1] |
| T98G (Glioblastoma) | Chymotrypsin-like | 50 | ~45% | [1] |
| T98G (Glioblastoma) | Trypsin-like | 50 | ~30% | [1] |
| T98G (Glioblastoma) | Caspase-like | 50 | ~20% | [1] |
Table 1: Inhibitory Effects of Thymoquinone on Proteasome Activity in Glioblastoma Cell Lines. Data extracted from Cecarini et al., 2010.[1]
Furthermore, the half-maximal inhibitory concentration (IC50) of thymoquinone on the viability of various cancer cell lines highlights its potent cytotoxic effects, which are, at least in part, attributable to proteasome inhibition.
| Cell Line | IC50 (µM) after 24h | Reference |
| MCF-7 (Breast Cancer) | 25 | [2] |
| SiHa (Cervical Cancer) | ~40 | [3] |
| C33A (Cervical Cancer) | ~40 | [3] |
Table 2: IC50 Values of Thymoquinone in Various Cancer Cell Lines.
Proposed Mechanism of Action and Signaling Pathways
The inhibition of the proteasome by thymoquinone leads to the accumulation of key regulatory proteins that are normally degraded by the UPS. This disruption of protein homeostasis triggers downstream signaling pathways that culminate in apoptosis.
Figure 1: Proposed mechanism of thymoquinone-induced apoptosis.
This compound: A Structural Analog with Therapeutic Potential
This compound is a diterpenoid quinone with a chemical structure that shares similarities with thymoquinone, notably the quinone core which is often responsible for the reactive properties of these molecules.
Figure 2: Structural comparison of Thymoquinone and Taxodone.
Based on the established activity of thymoquinone and other quinone-containing compounds as proteasome inhibitors, it is hypothesized that this compound may also exert its biological effects through modulation of the ubiquitin-proteasome pathway. The electrophilic nature of the quinone moiety makes it susceptible to nucleophilic attack by cysteine residues within the active sites of proteasome subunits, potentially leading to irreversible inhibition.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on established procedures used in the study of thymoquinone.
Proteasome Activity Assay
This protocol outlines the measurement of the chymotrypsin-like activity of the 20S proteasome in cell lysates.
References
Methodological & Application
Protocol for Taxoquinone extraction from Metasequoia glyptostroboides
Application Notes: Taxoquinone from Metasequoia glyptostroboides
Introduction Metasequoia glyptostroboides, commonly known as the dawn redwood, is a deciduous conifer that is the sole living species of its genus.[1] This "living fossil" is a source of various bioactive secondary metabolites, including the abietane-type diterpenoid, this compound (C₂₀H₂₈O₄).[2][3] this compound has garnered significant interest within the scientific community due to its diverse pharmacological potential, making its efficient extraction and purification a key focus for researchers in natural product chemistry and drug development.
Biological and Pharmacological Profile of this compound this compound isolated from M. glyptostroboides has demonstrated a range of biological activities, positioning it as a promising candidate for therapeutic applications:
-
Anticancer Activity: this compound exhibits anticancer effects by inhibiting the 20S human proteasome, a key cellular machinery involved in protein degradation.[2][4] This inhibition is an effective mechanism for inducing apoptosis in cancer cells.[2]
-
Antiviral Potential: The compound has shown significant antiviral effects against the H1N1 influenza virus in cytopathic reduction assays.[2]
-
Antioxidant Properties: this compound is an effective antioxidant and free radical scavenger, capable of reducing oxidative stress.[5]
-
Anti-diabetic Effects: It acts as an α-glucosidase inhibitor, with its inhibitory activity being dose-dependent.[6][7] This suggests potential for managing type 2 diabetes.[7]
-
Neuroprotective Effects: Compounds from M. glyptostroboides, including this compound, have shown the ability to reduce the aggregation of beta-amyloid (Aβ) plaques, suggesting a potential role in the development of treatments for Alzheimer's disease.[8]
Source Material and Extraction Principles this compound can be isolated from various parts of the M. glyptostroboides tree, including the dried cones, fruits, and stem bark.[2][9][10] The primary extraction method involves solid-liquid extraction using organic solvents. Ethyl acetate has been effectively used for room temperature maceration, while other protocols utilize ethanol or methanol.[2][9][11] Purification typically involves a multi-step chromatographic process to isolate this compound from the crude extract.
Experimental Protocols
This section provides a detailed protocol for the extraction, isolation, and purification of this compound from the dried cones of Metasequoia glyptostroboides, based on established laboratory methods.[2][5]
1. Preparation of Plant Material
-
Obtain dried cones of M. glyptostroboides.
-
Grind the cones into a fine powder using a mechanical mill. This increases the surface area for efficient solvent extraction.
2. Solvent Extraction
-
Weigh 2 kg of the powdered cone material.[2]
-
Place the powder in a large vessel suitable for maceration.
-
Add a sufficient volume of ethyl acetate to fully submerge the powder.
-
Allow the mixture to macerate at room temperature for 12 days, with occasional agitation to ensure thorough extraction.[2]
-
After the maceration period, filter the mixture to separate the solvent extract from the solid plant residue.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to yield a dried crude extract.[2]
3. Chromatographic Purification
-
Column Chromatography (Initial Separation):
-
Prepare a silica gel column (mesh 230-400).[2]
-
Dissolve the dried crude ethyl acetate extract (approximately 7 g from 2 kg of cones) in a minimal amount of a suitable solvent.[2]
-
Load the dissolved extract onto the silica gel column.
-
Elute the column with a hexane-ethyl acetate-methanol solvent system to separate the components into different fractions.[5]
-
Collect the fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative Thin-Layer Chromatography (pTLC) (Final Purification):
-
Combine the this compound-rich fractions identified from column chromatography.
-
Concentrate the combined fractions.
-
Apply the concentrated sample to a preparative TLC plate coated with silica gel GF 254.[5]
-
Develop the plate using a hexane-ethyl acetate (1:2) mixture as the mobile phase.[5]
-
Visualize the separated bands under UV light.
-
Scrape the band corresponding to this compound from the plate.
-
Elute the compound from the silica gel using a suitable polar solvent (e.g., ethyl acetate or methanol).
-
Filter and evaporate the solvent to obtain pure this compound, which appears as orange needles.[2]
-
4. Characterization
-
Melting Point: Determine the melting point of the purified crystals. The reported melting point for this compound is 212-214°C.[2]
-
Spectroscopic Analysis: Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, HMQC, and HMBC analysis.[5]
Data Presentation
The following table summarizes the quantitative data from the referenced extraction and purification protocols.
| Parameter | Details | Source |
| Plant Material | Dried cones of Metasequoia glyptostroboides | [2] |
| Initial Amount | 2 kg | [2] |
| Preparation | Milled into powdered form | [2] |
| Extraction Solvent | Ethyl Acetate | [2] |
| Extraction Method | Maceration at room temperature | [2] |
| Extraction Duration | 12 days | [2] |
| Crude Extract Yield | 7 g | [2] |
| Purification Step 1 | Column Chromatography over silica gel (230-400 mesh) | [2] |
| Elution System 1 | Hexane-ethyl acetate-methanol solvent system | [5] |
| Purification Step 2 | Preparative TLC over silica gel GF 254 | [5] |
| Elution System 2 | Hexane-ethyl acetate (1:2) | [5] |
| Final Yield (Pure) | 152 mg (from a separate experiment) | [5] |
| Physical Appearance | Orange needles | [2] |
| Melting Point | 212-214°C | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway
Caption: this compound's Inhibition of 20S Proteasome to Induce Apoptosis.
References
- 1. Metasequoia glyptostroboides - Wikipedia [en.wikipedia.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. This compound | C20H28O4 | CID 99965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. α-Glucosidase and tyrosinase inhibitory effects of an abietane type diterpenoid this compound from Metasequoia glyptostroboides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
Purification of Taxoquinone using preparative TLC and column chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of Taxoquinone, a bioactive diterpenoid, using preparative Thin Layer Chromatography (TLC) and column chromatography. These widely used techniques are essential for obtaining high-purity this compound for research and development purposes.
Introduction
This compound is a naturally occurring abietane diterpenoid found in various plant species, including Metasequoia glyptostroboides and members of the Salvia genus. It has garnered significant interest in the scientific community due to its diverse pharmacological activities. To accurately study its biological effects and potential therapeutic applications, the isolation of this compound in a highly purified form is paramount. This application note details the protocols for its purification, methods for monitoring purity, and presents the expected outcomes.
Purification Strategy Overview
The purification of this compound from a crude plant extract typically involves a two-step chromatographic process. An initial fractionation is achieved using column chromatography to separate the complex mixture into less complex fractions. This is followed by a fine purification step using preparative TLC to isolate this compound from other closely related compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. This information is crucial for its detection and characterization.
| Property | Value |
| Molecular Formula | C₂₀H₂₈O₄[1] |
| Molecular Weight | 332.4 g/mol [1] |
| Appearance | Orange-red needles[2] |
| IUPAC Name | 1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione[1] |
Experimental Protocols
Materials and Reagents
-
Silica gel for column chromatography (70-230 mesh)
-
Preparative TLC plates (Silica gel GF254, 20x20 cm, 0.5 mm thickness)
-
Analytical TLC plates (Silica gel 60 F254)
-
Solvents: n-hexane, ethyl acetate, methanol (all HPLC grade)
-
Glass column for chromatography
-
Developing chambers for TLC
-
UV lamp (254 nm)
-
Rotary evaporator
-
Standard laboratory glassware
Protocol 1: Column Chromatography (Initial Fractionation)
This protocol describes the initial separation of a crude plant extract to obtain a fraction enriched with this compound.
-
Column Preparation:
-
A glass column (e.g., 50 cm length, 4 cm diameter) is dry-packed with silica gel (70-230 mesh).
-
The packed column is equilibrated by passing the initial mobile phase (n-hexane) through it until the silica gel is thoroughly wetted and settled.
-
-
Sample Preparation and Loading:
-
The crude plant extract (e.g., from Salvia or Metasequoia species) is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
The dissolved sample is loaded onto the top of the prepared silica gel column.
-
-
Elution:
-
The column is eluted with a gradient of increasing polarity. A common solvent system is a mixture of n-hexane, ethyl acetate, and methanol.
-
A suggested starting gradient could be from 100% n-hexane, gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol. For instance, a stepwise gradient could be employed, starting with n-hexane:ethyl acetate (9:1, v/v).
-
Fractions of a fixed volume (e.g., 50 mL) are collected sequentially.
-
-
Fraction Analysis:
-
Each collected fraction is analyzed by analytical TLC to identify the fractions containing this compound.
-
The TLC plates are developed in a suitable mobile phase (e.g., n-hexane:ethyl acetate, 1:2 v/v) and visualized under a UV lamp at 254 nm. This compound, being a quinone with a conjugated system, will appear as a dark spot.
-
Fractions showing a prominent spot corresponding to the Rf value of this compound are pooled together.
-
The solvent from the pooled fractions is removed under reduced pressure using a rotary evaporator to yield the this compound-enriched fraction.
-
Protocol 2: Preparative Thin Layer Chromatography (Fine Purification)
This protocol details the final purification of the this compound-enriched fraction to obtain the pure compound.
-
Sample Application:
-
The this compound-enriched fraction obtained from column chromatography is dissolved in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
The dissolved sample is carefully applied as a thin, uniform band onto the starting line of a preparative TLC plate (Silica gel GF254).
-
-
Development:
-
The loaded preparative TLC plate is placed in a developing chamber saturated with the mobile phase: n-hexane:ethyl acetate (1:2, v/v) .
-
The plate is developed until the solvent front reaches approximately 1 cm from the top of the plate.
-
-
Visualization and Isolation:
-
The developed plate is air-dried and visualized under a UV lamp at 254 nm. The band corresponding to this compound will appear as a dark, well-defined band.
-
The silica gel of the this compound band is carefully scraped off the plate using a clean spatula.
-
-
Elution and Recovery:
-
The collected silica gel is transferred to a small column or a flask.
-
This compound is eluted from the silica gel by washing with a polar solvent such as ethyl acetate or acetone.
-
The solvent is then evaporated under reduced pressure to yield the purified this compound.
-
Data Presentation
The following table summarizes the expected outcomes of the purification process. The yield is based on a published study, while the purity values are representative of a successful purification.
| Purification Step | Starting Material | Product | Yield | Purity (Exemplary) |
| Column Chromatography | Crude Plant Extract | This compound-enriched fraction | - | > 60% |
| Preparative TLC | This compound-enriched fraction | Purified this compound | 152 mg[3] | > 95% |
Purity Assessment
The purity of the final this compound product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be used. The purity is determined by the peak area percentage of this compound in the chromatogram.
-
NMR: ¹H and ¹³C NMR spectra should be recorded and compared with published data to confirm the structure and identify any impurities.
Conclusion
The combination of column chromatography and preparative TLC provides an effective method for the purification of this compound from natural sources. The protocols outlined in this application note, when followed diligently, can yield high-purity this compound suitable for a wide range of research and drug development applications. The purity of the final product should always be verified by appropriate analytical methods.
References
Application Notes: 20S Proteasome Inhibition Assay Using Taxoquinone
Introduction
The ubiquitin-proteasome pathway is a critical cellular process in eukaryotes responsible for the degradation of damaged or unneeded proteins. This system plays a vital role in regulating numerous cellular functions, including cell cycle progression, signal transduction, and apoptosis.[1] The 20S proteasome is the catalytic core of the larger 26S proteasome complex and is a validated target for anticancer drug development.[2] Cancer cells, due to their high rate of proliferation and protein synthesis, are often more susceptible to the pro-apoptotic effects of proteasome inhibition than normal cells.[3]
Taxoquinone, an abietane-type diterpenoid isolated from Metasequoia glyptostroboides, has been identified as an inhibitor of the 20S human proteasome, demonstrating its potential as an anticancer agent.[3][4] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on the 20S proteasome using a fluorometric assay.
Principle of the Assay
This assay quantifies the chymotrypsin-like activity of the 20S proteasome. A specific fluorogenic substrate, such as Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin) or LLVY-R110, is used.[5] In the presence of active 20S proteasome, the substrate is cleaved, releasing the free fluorophore (AMC or Rhodamine 110). The resulting fluorescence can be measured using a fluorometric plate reader. When an inhibitor like this compound is present, the enzymatic activity of the proteasome is reduced, leading to a decrease in the fluorescent signal. The inhibitory potential of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50).
Signaling Pathway
The ubiquitin-proteasome system is a multi-step enzymatic pathway. Proteins targeted for degradation are first tagged with a polyubiquitin chain. This process involves ubiquitin-activating (E1), ubiquitin-conjugating (E2), and ubiquitin-ligase (E3) enzymes. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, which consists of a 20S catalytic core and a 19S regulatory particle. Proteasome inhibitors like this compound block the catalytic sites within the 20S core, preventing substrate degradation. This leads to the accumulation of polyubiquitinated proteins, which can trigger cell cycle arrest and apoptosis.[6][7]
Quantitative Data Presentation
The inhibitory activity of this compound against the 20S proteasome is determined by calculating the IC50 value. This value represents the concentration of the inhibitor required to reduce the proteasome's enzymatic activity by 50%.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Human 20S Proteasome | Fluorometric | 24.66 µM* | [3][4] |
| MG-132 (Control) | 20S Proteasome (ChTL) | Fluorometric | ~200 nM | [8] |
| Bortezomib (Control) | 20S Proteasome (ChTL) | Fluorometric | ~5 nM | [9] |
*Note: The referenced study reported an IC50 value of 8.2 ± 2.4 µg/µL.[3][4] This has been converted to a molar concentration based on a molecular weight of 332.43 g/mol for this compound. The original unit is unusual and may represent a typographical error in the source publication, with µg/mL (resulting in an IC50 of 24.66 µM) being the more likely intended unit.
Experimental Protocols
This protocol is adapted from standard fluorometric proteasome activity assays and is suitable for determining the inhibitory effect of this compound.[5][10]
Materials and Reagents
-
Purified Human 20S Proteasome: (e.g., from commercial suppliers)
-
This compound: Dissolved in DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Positive Control Inhibitor: MG-132 or Bortezomib, dissolved in DMSO.
-
Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl.[11]
-
Black 96-well microplates: With a clear bottom for fluorescence reading.
-
Fluorometric microplate reader: Capable of excitation at ~360-380 nm and emission at ~460 nm for AMC-based substrates, or Ex/Em = 490/525 nm for R110-based substrates.[5][10]
-
DMSO: For dissolving compounds and for vehicle control wells.
Experimental Workflow Diagram
References
- 1. pharmaron.com [pharmaron.com]
- 2. The inhibition mechanism of human 20S proteasomes enables next-generation inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Diterpenoid this compound from Metasequoia Glyptostroboides with Pharmacological Potential. | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. abcam.com [abcam.com]
- 6. scbt.com [scbt.com]
- 7. PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Proteasomal inhibition potentiates drugs targeting DNA topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stressmarq.com [stressmarq.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Evaluating the Antiviral Activity of Taxoquinone using a Cytopathic Effect (CPE) Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxoquinone, a naturally occurring abietane diterpenoid, has demonstrated potential as an antiviral agent. Notably, it has been observed to control the cytopathic effect (CPE) in Madin-Darby Canine Kidney (MDCK) cells infected with the influenza A (H1N1) virus.[1] The CPE reduction assay is a fundamental method for quantifying the ability of a compound to inhibit virus-induced cell death and is a primary screening tool in the discovery of novel antiviral drugs. This document provides detailed protocols for assessing the antiviral activity of this compound using a CPE reduction assay and summarizes the available data on its bioactivity.
Data Presentation
| Compound | Assay Type | Cell Line/Target | IC₅₀/CC₅₀ (µg/mL) | IC₅₀/CC₅₀ (µM) | Reference |
| This compound | Proteasome Inhibition | 20S Human Proteasome | 8.2 ± 2.4 | Not Reported | [1] |
Note: The molecular weight of this compound is required to convert the IC₅₀ from µg/mL to µM for direct comparison with other compounds.
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay for this compound against Influenza A (H1N1) Virus
This protocol is designed to determine the concentration of this compound that protects MDCK cells from the cytopathic effects of the H1N1 influenza virus.
Materials and Reagents:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Influenza A/H1N1 virus stock (known titer)
-
This compound
-
Dimethyl sulfoxide (DMSO, for dissolving this compound)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or Neutral Red)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend the cells. Seed the 96-well plates with MDCK cells at a density of 3 × 10⁵ cells/mL and incubate overnight to form a monolayer.[2]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMEM to achieve the desired test concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
-
Virus Infection and Treatment:
-
Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with influenza A (H1N1) virus at a multiplicity of infection (MOI) of 1.5 for 1 hour.[2]
-
After the incubation period, remove the virus inoculum and replace it with fresh medium containing the different concentrations of this compound.
-
Include the following controls on each plate:
-
Cell Control: Cells with medium only (no virus, no compound).
-
Virus Control: Cells with virus and medium only (no compound).
-
Compound Cytotoxicity Control: Cells with each concentration of this compound only (no virus).
-
Positive Control: A known anti-influenza drug (e.g., Oseltamivir).
-
-
-
Incubation:
-
Quantification of CPE Reduction:
-
After the incubation period, visually inspect the plates under a microscope to observe the reduction in CPE.
-
Quantify cell viability using a suitable assay (e.g., MTT assay).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the cell control.
-
Determine the 50% effective concentration (EC₅₀), which is the concentration of this compound that protects 50% of the cells from virus-induced death.
-
Determine the 50% cytotoxic concentration (CC₅₀) from the compound cytotoxicity control wells.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral candidate.
-
Visualizations
Experimental Workflow
Caption: Workflow of the Cytopathic Effect (CPE) Reduction Assay.
Hypothesized Signaling Pathway for Antiviral Activity
Based on the known mechanisms of related abietane diterpenoids and other quinone compounds, it is hypothesized that this compound may exert its antiviral effects by modulating host cell signaling pathways, such as the MAPK/ERK pathway, which are often exploited by viruses for their replication.[4][5]
Caption: Hypothesized antiviral mechanism of this compound via MAPK/ERK pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-pandemic influenza A (H1N1) virus potential of catechin and gallic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the IC50 Value of Taxoquinone in HeLa Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Taxoquinone in HeLa human cervical cancer cells. This compound, a bioactive compound, has demonstrated potential anticancer properties by inducing apoptosis and modulating key signaling pathways. This application note includes detailed protocols for cell culture, cytotoxicity assays, and data analysis. Furthermore, it presents a summary of this compound's mechanism of action and visual representations of the experimental workflow and relevant signaling pathways to facilitate a deeper understanding of its effects on HeLa cells.
Introduction
This compound, the primary bioactive constituent of Nigella sativa, has garnered significant attention for its therapeutic potential, including its anti-inflammatory, antioxidant, and anticancer activities. In oncology research, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism of action is multifaceted, involving the generation of reactive oxygen species (ROS), interference with DNA structure, and modulation of critical signaling pathways such as the JAK/STAT pathway.
HeLa cells, a widely used human cervical adenocarcinoma cell line, serve as a valuable in vitro model for cancer research. Determining the IC50 value of this compound in HeLa cells is a crucial first step in evaluating its potency as a potential therapeutic agent. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. This application note provides a detailed protocol for determining the IC50 of this compound in HeLa cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity.
Data Presentation
Table 1: Reported IC50 Values of this compound in HeLa Cells
| Treatment Duration | IC50 Value (µM) | Reference |
| 24 hours | 233.6 | |
| 48 hours | 145.5 | |
| 72 hours | 29.6 |
Table 2: Example MTT Assay Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | Blank | Blank | Drug 1 | Drug 1 | Drug 1 | Drug 5 | Drug 5 | Drug 5 | Control | Control | Control |
| B | Blank | Blank | Blank | Drug 1 | Drug 1 | Drug 1 | Drug 5 | Drug 5 | Drug 5 | Control | Control | Control |
| C | Blank | Blank | Blank | Drug 2 | Drug 2 | Drug 2 | Drug 6 | Drug 6 | Drug 6 | Control | Control | Control |
| D | Blank | Blank | Blank | Drug 2 | Drug 2 | Drug 2 | Drug 6 | Drug 6 | Drug 6 | Control | Control | Control |
| E | Blank | Blank | Blank | Drug 3 | Drug 3 | Drug 3 | Drug 7 | Drug 7 | Drug 7 | Control | Control | Control |
| F | Blank | Blank | Blank | Drug 3 | Drug 3 | Drug 3 | Drug 7 | Drug 7 | Drug 7 | Control | Control | Control |
| G | Blank | Blank | Blank | Drug 4 | Drug 4 | Drug 4 | Drug 8 | Drug 8 | Drug 8 | Control | Control | Control |
| H | Blank | Blank | Blank | Drug 4 | Drug 4 | Drug 4 | Drug 8 | Drug 8 | Drug 8 | Control | Control | Control |
Drug 1-8 represent serial dilutions of this compound. Control wells contain cells with vehicle (e.g., DMSO). Blank wells contain media only.
Experimental Protocols
Materials and Reagents
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (Thymoquinone)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plates
-
Microplate reader
Cell Culture
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
MTT Assay for Cell Viability
-
Cell Seeding:
-
Harvest HeLa cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range from 10 µM to 300 µM). The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and blank wells (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Mandatory Visualizations
Application Notes: Measuring Taxoquinone-Induced Cytotoxicity with MTT and CCK-8 Assays
Introduction
Taxoquinone, an abietane-type diterpenoid isolated from sources like Metasequoia glyptostroboides, has demonstrated potential as an anticancer agent.[1][2] Its cytotoxic effects are attributed to mechanisms including the inhibition of the 20S human proteasome and the induction of apoptosis.[1][2] Quinone-containing compounds are known to induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[3][4][5] Accurate quantification of this cytotoxic effect is crucial for its development as a therapeutic agent. This document provides a detailed guide for utilizing two common colorimetric assays, MTT and CCK-8, to measure cell viability and cytotoxicity following treatment with this compound.
Assay Principles
Both MTT and CCK-8 assays are reliable methods for assessing cell viability by measuring the metabolic activity of a cell population. The core principle relies on the ability of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt into a colored formazan product.[6][7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay uses the yellow tetrazolium salt MTT, which is converted by mitochondrial reductases in living cells into an insoluble purple formazan.[8] An additional solubilization step is required to dissolve these formazan crystals before the absorbance can be measured.[8] The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.
-
CCK-8 (Cell Counting Kit-8) Assay: The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8.[7] In the presence of an electron mediator, dehydrogenases in viable cells reduce WST-8 to a soluble orange-yellow formazan dye.[7][9] Because the resulting formazan is water-soluble, this assay does not require a solubilization step, making the protocol simpler and faster than the MTT assay.[8] The amount of formazan generated is directly proportional to the number of living cells.[7][10]
Mechanism of this compound Cytotoxicity
The cytotoxic activity of this compound and related quinone compounds is multifaceted. A primary mechanism is the induction of apoptosis through oxidative stress.[3] This process often involves the generation of ROS, which can damage cellular macromolecules and trigger programmed cell death pathways.[4][5] Studies on similar compounds like Thymoquinone show that these molecules can modulate critical signaling pathways, such as the Jak2/STAT3 pathway, to induce apoptosis.[3][11] The apoptotic cascade can proceed through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspase-9 and caspase-3.[12][13][14]
Data Presentation
The following tables represent example data obtained from MTT and CCK-8 assays to quantify this compound's cytotoxicity.
Table 1: Dose-Dependent Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cell Viability (CCK-8 Assay) |
| MCF-7 | 0 (Control) | 100.0 ± 4.5 | 100.0 ± 3.8 |
| (Breast Cancer) | 5 | 85.2 ± 3.1 | 88.1 ± 2.9 |
| 10 | 65.7 ± 2.8 | 68.3 ± 3.5 | |
| 25 | 40.1 ± 2.2 | 42.5 ± 2.1 | |
| 50 | 15.3 ± 1.9 | 18.9 ± 1.5 | |
| HeLa | 0 (Control) | 100.0 ± 5.1 | 100.0 ± 4.2 |
| (Cervical Cancer) | 5 | 90.5 ± 4.0 | 92.3 ± 3.7 |
| 10 | 72.8 ± 3.5 | 75.4 ± 3.1 | |
| 25 | 48.6 ± 2.9 | 51.0 ± 2.5 | |
| 50 | 22.4 ± 2.1 | 25.7 ± 2.0 | |
| A549 | 0 (Control) | 100.0 ± 4.8 | 100.0 ± 4.1 |
| (Lung Cancer) | 5 | 88.9 ± 3.6 | 90.1 ± 3.3 |
| 10 | 70.1 ± 3.2 | 72.5 ± 2.8 | |
| 25 | 45.3 ± 2.7 | 47.8 ± 2.4 | |
| 50 | 20.1 ± 1.8 | 23.2 ± 1.9 |
Data are presented as mean ± standard deviation.
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - CCK-8 Assay |
| MCF-7 | 22.5 | 23.1 |
| HeLa | 26.8 | 27.9 |
| A549 | 25.4 | 26.5 |
The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability.
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
Materials:
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free medium recommended for incubation step)
-
Adherent cancer cells (e.g., MCF-7, HeLa)
-
96-well microplate
-
Solubilization solution (e.g., DMSO, or SDS-HCl solution)[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[16]
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.[16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[8][15] During this period, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Protocol 2: CCK-8 Assay for this compound Cytotoxicity
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Adherent cancer cells
-
96-well microplate
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Dispense 100 µL of cell suspension (approximately 5,000 cells/well) into a 96-well plate.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
This compound Treatment: Add 10 µL of various concentrations of this compound solution to the plate.[7] Also, set up control wells (cells with vehicle) and blank wells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in the incubator.[7]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[7][9] Be careful to avoid introducing bubbles, as they can interfere with the reading.[10]
-
Incubation for Reaction: Incubate the plate for 1-4 hours in the incubator.[9] The incubation time depends on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
Visualizations
The following diagrams illustrate the experimental workflows and underlying mechanisms relevant to the assays.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Comparison of MTT and CCK-8 assay principles.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Thymoquinone induces oxidative stress-mediated apoptosis through downregulation of Jak2/STAT3 signaling pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of naphthoquinones and their capacity to generate reactive oxygen species is quenched when conjugated with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. broadpharm.com [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. toolsbiotech.com [toolsbiotech.com]
- 11. mdpi.com [mdpi.com]
- 12. Intrinsic pathway of hydroquinone induced apoptosis occurs via both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Thymoquinone in the Study of Cell Cycle Arrest and Apoptosis
Introduction
These application notes provide a comprehensive overview of the use of Thymoquinone (TQ), a bioactive compound isolated from Nigella sativa, in cancer research, with a specific focus on its role in inducing cell cycle arrest and apoptosis. While the initial query referenced "Taxoquinone," the vast body of scientific literature points to "Thymoquinone" as the compound extensively studied for these effects. TQ has demonstrated significant anti-proliferative and pro-apoptotic activities across a variety of cancer cell lines, making it a valuable tool for researchers in oncology and drug development.[1][2] This document outlines the molecular mechanisms, presents key quantitative data, and provides detailed protocols for investigating the effects of TQ.
Mechanism of Action
Thymoquinone exerts its anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and promoting apoptosis.[3]
-
Cell Cycle Arrest: TQ can halt the progression of the cell cycle at various checkpoints, depending on the cancer cell type. In papilloma cells (SP-1), TQ induces G0/G1 arrest by increasing the expression of the cyclin-dependent kinase inhibitor p16 and decreasing cyclin D1 levels.[2] In other cell lines, such as I7 spindle carcinoma cells and K562 chronic myeloid leukemia cells, it causes G2/M phase arrest.[2][4] This is often associated with an increase in the tumor suppressor protein p53 and a decrease in cyclin B1.[2]
-
Induction of Apoptosis: TQ triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[5] It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeabilization and the release of cytochrome c.[1][2] This, in turn, activates a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3, leading to programmed cell death.[1][5]
Data Presentation
The following tables summarize the quantitative effects of Thymoquinone on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Thymoquinone in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| U87 | Glioblastoma | 24 | 75 | [6] |
| 48 | 45 | [6] | ||
| 72 | 36 | [6] | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 27.39 | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 24 | 25.37 | [7] |
| HL-60 | Leukemia | 24 | 2 | [8] |
| 48 | 2 | [8] | ||
| 72 | 1 | [8] | ||
| K562 | Chronic Myeloid Leukemia | 24 | 23 | [4] |
| 48 | 15 | [4] | ||
| 72 | 11 | [4] |
Table 2: Effect of Thymoquinone on Cell Cycle Distribution
| Cell Line | TQ Conc. (µM) | Incubation Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| HL-60 | 3 | 72 | 53% (increase) | 37% (increase) | Marked reduction | [8] |
| MDA-MB-468 | 15 & 20 | 24 | Significant decrease | Substantial increase | Substantial increase | [3][7] |
| MDA-MB-231 | 15 & 20 | 24 | No significant change | Significant increase | Significant increase | [3][7] |
| K562 | 23 | 48 | Decrease | No significant change | 42.84% (increase) | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Thymoquinone and to calculate its IC50 value.[9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Thymoquinone (TQ)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of TQ in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the TQ-containing medium. Include vehicle control wells (medium with DMSO only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution following TQ treatment.
Materials:
-
Cells treated with TQ
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of TQ for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with TQ
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with TQ at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC (-) / PI (-)
-
Early apoptotic cells: Annexin V-FITC (+) / PI (-)
-
Late apoptotic/necrotic cells: Annexin V-FITC (+) / PI (+)
-
Necrotic cells: Annexin V-FITC (-) / PI (+)
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to the study of Thymoquinone.
Caption: Thymoquinone-induced apoptosis signaling pathways.
Caption: Thymoquinone's effect on cell cycle regulatory proteins.
Caption: General workflow for studying TQ's effects.
References
- 1. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pathway for thymoquinone-induced cell-cycle arrest and apoptosis in neoplastic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymoquinone Alterations of the Apoptotic Gene Expressions and Cell Cycle Arrest in Genetically Distinct Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thymoquinone Alterations of the Apoptotic Gene Expressions and Cell Cycle Arrest in Genetically Distinct Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymoquinone Suppresses Cell Proliferation and Enhances Apoptosis of HL60 Leukemia Cells through Re-Expression of JAK/STAT Negative Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Thymoquinone as a Research Tool for Inhibiting NF-κB Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Factor-kappa B (NF-κB) is a family of inducible transcription factors that serves as a master regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[1] Dysregulation of the NF-κB signaling pathway is implicated in numerous pathologies, including chronic inflammatory diseases and various cancers.[1] The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by agents like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[2] This liberates the NF-κB dimer (most commonly the p65/p50 heterodimer), allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.[2]
Thymoquinone (TQ), the primary bioactive component of the volatile oil from Nigella sativa seeds, has emerged as a potent anti-inflammatory and anti-cancer agent.[3][4] Its therapeutic effects are largely attributed to its ability to suppress the NF-κB signaling pathway through a multi-pronged mechanism.[3] This document provides detailed information and protocols for utilizing Thymoquinone as a research tool to investigate and inhibit NF-κB signaling.
(Note: The user query specified "Taxoquinone," which is not a commonly recognized compound in scientific literature. The content herein pertains to "Thymoquinone," a well-documented NF-κB inhibitor, which is presumed to be the intended subject.)
Mechanism of Action
Thymoquinone inhibits the canonical NF-κB pathway at multiple, sequential steps. This broad-spectrum inhibition makes it a robust tool for suppressing NF-κB activation induced by a wide range of stimuli.[3]
-
Inhibition of IκBα Kinase (IKK) Activation: TQ prevents the activation of the IKK complex. By inhibiting IKK, it blocks the crucial first step required for IκBα phosphorylation.[3]
-
Suppression of IκBα Phosphorylation and Degradation: As a direct consequence of IKK inhibition, TQ prevents the phosphorylation of IκBα at serine residues 32 and 36. This stabilization of IκBα prevents its ubiquitination and subsequent degradation by the proteasome.[3][5]
-
Blockade of p65 Phosphorylation and Nuclear Translocation: With IκBα remaining intact and bound to the NF-κB complex, the nuclear localization signal of the p65 subunit remains masked. TQ has been shown to effectively block the TNF-α-induced phosphorylation and subsequent translocation of p65 from the cytoplasm to the nucleus.[5][6]
-
Inhibition of NF-κB DNA Binding: Some evidence suggests that TQ may also directly interfere with the ability of the p65 subunit to bind to its DNA consensus sequence, potentially through the modification of cysteine residues on the protein.[3]
-
Downregulation of NF-κB Target Genes: By preventing NF-κB activation, TQ effectively downregulates the expression of numerous NF-κB-regulated gene products involved in proliferation (e.g., Cyclin D1, c-Myc), survival (e.g., Bcl-2, Bcl-xL, XIAP), and angiogenesis (e.g., VEGF).[3][7]
Caption: The canonical NF-κB signaling pathway.
Caption: Mechanism of Thymoquinone (TQ) inhibition.
Data Presentation: Efficacy of Thymoquinone
The effective concentration of Thymoquinone can vary significantly depending on the cell type, stimulus, and assay duration. Researchers should perform dose-response experiments to determine the optimal concentration for their specific model system.
| Cell Line | Assay | Effect Measured | Effective Concentration / IC₅₀ | Reference |
| H1650 (Lung Adenocarcinoma) | MTT Assay | Inhibition of Cell Viability (48h) | IC₅₀: 26.59 µM | [8] |
| KBM-5 (Human Myeloid Leukemia) | EMSA | Inhibition of TNF-induced NF-κB activation | 5-25 µM | [5] |
| KBM-5 (Human Myeloid Leukemia) | Western Blot | Inhibition of p65 nuclear translocation | 25 µM | [5] |
| RAW 264.7 (Murine Macrophage) | Luciferase Reporter | Inhibition of NF-κB-driven luciferase activity | 5-25 µM | [6] |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Inhibition of Cell Viability (24h) | IC₅₀: 500 µg/mL (~3 mM) | [9] |
| In Vitro (Enzymatic) | Fluorescence Assay | Inhibition of M. SssI DNA Methylation | Apparent IC₅₀: 30 nM | [10] |
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory effect of Thymoquinone on the NF-κB pathway.
Caption: General experimental workflow for studying TQ.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Materials:
-
HEK293 or other suitable cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Thymoquinone (stock solution in DMSO)
-
NF-κB activator (e.g., TNF-α, 10 ng/mL final concentration)
-
96-well opaque plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Transfection: Co-transfect cells in a culture plate with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol.
-
Seeding: After 24 hours, seed the transfected cells into a 96-well opaque plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of Thymoquinone (e.g., 0, 5, 10, 25 µM). Include a vehicle control (DMSO). Incubate for 4 hours.[5]
-
Stimulation: Add the NF-κB activator (e.g., TNF-α) to the wells and incubate for an additional 6-8 hours.
-
Lysis: Wash the cells with PBS and lyse them by adding passive lysis buffer.
-
Luminescence Measurement: Transfer the cell lysate to the luminometer plate. Measure firefly luciferase activity, then add the Stop & Glo® reagent and measure Renilla luciferase activity.[11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the unstimulated control.
Protocol 2: Western Blot for NF-κB Pathway Proteins
This protocol is used to detect changes in the phosphorylation and protein levels of key signaling molecules.
Materials:
-
RAW 264.7, KBM-5, or other responsive cells
-
Thymoquinone
-
NF-κB activator (e.g., TNF-α or LPS)
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with Thymoquinone for 4 hours, then stimulate with TNF-α for a short time course (e.g., 0, 15, 30, 60 minutes).[5]
-
Protein Extraction:
-
For IκBα: Wash cells with ice-cold PBS and lyse with whole-cell lysis buffer.
-
For p65 Translocation: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate fractions.
-
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ, normalizing to the appropriate loading control.
Protocol 3: Immunofluorescence for p65 Nuclear Translocation
This method provides visual confirmation of NF-κB activation by tracking the location of the p65 subunit.
Materials:
-
Cells plated on glass coverslips in a 12- or 24-well plate
-
Thymoquinone and NF-κB activator (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-p65
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 594)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Treatment: Seed cells on coverslips. Pre-treat with Thymoquinone (e.g., 25 µM) for 4 hours, then stimulate with TNF-α (e.g., 10 ng/mL) for 30-60 minutes.[6]
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Antibody Staining: Incubate with anti-p65 primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBS.
-
Secondary Antibody and DAPI: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour in the dark. During the final 10 minutes, add DAPI to the solution.
-
Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the p65 signal (red) and DAPI signal (blue). In inhibited cells, the p65 signal will be predominantly cytoplasmic, while in activated cells, it will overlap with the DAPI signal in the nucleus.[2][12]
References
- 1. The Effect of Thymoquinone on the TNF-α/OTULIN/NF-κB Axis Against Cisplatin-İnduced Testicular Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of NF-κB Expression by Thymoquinone; A Role in Regulating Pro-Inflammatory Cytokines and Programmed Cell Death in Hepatic Cancer Cells [journal.waocp.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Thymoquinone: An IRAK1 inhibitor with in vivo and in vitro anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymoquinone chemosensitizes colon cancer cells through inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regulation of NF-κB Expression by Thymoquinone; A Role in Regulating Pro-Inflammatory Cytokines and Programmed Cell Death in Hepatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymoquinone exerts potent growth-suppressive activity on leukemia through DNA hypermethylation reversal in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Antioxidant Capacity of Taxoquinone using DPPH and ABTS Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxoquinone, an abietane-type diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic properties, including its antioxidant activity.[1][2][3] Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. Therefore, accurate and reliable methods for quantifying the antioxidant capacity of compounds like this compound are essential for drug discovery and development.
This document provides detailed application notes and protocols for measuring the antioxidant capacity of this compound using two widely accepted and robust methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These assays are based on the ability of an antioxidant to scavenge stable free radicals, resulting in a measurable color change.
Principle of the Assays
Both the DPPH and ABTS assays are spectrophotometric methods used to assess the radical scavenging ability of antioxidants.
-
DPPH Assay: This assay utilizes the stable free radical DPPH, which has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[4][5]
-
ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance at 734 nm is measured to determine the antioxidant activity.[6][7]
Data Presentation: Antioxidant Capacity of this compound and a Structurally Related Diterpenoid
| Compound | Assay | Concentration | % Inhibition | IC50 Value (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |
| This compound | DPPH | 150 µg/mL | 78.83% | Not Reported | Ascorbic Acid | Not Reported |
| Abietane Diterpenoid (from C. bracteatum) | ABTS | - | - | 15.67 ± 1.89 | - | - |
Note: The provided data for this compound indicates strong antioxidant potential, comparable to the standard antioxidant, ascorbic acid, which showed 81.69% inhibition at the same concentration in the same study.[6] The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is adapted from established methods for determining antioxidant activity.[4][5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent for this compound)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a known concentration.
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Prepare a series of standard solutions of ascorbic acid (or Trolox) in methanol.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the various concentrations of this compound or standard solutions.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determination of IC50 Value:
-
Plot the percentage of inhibition against the corresponding concentrations of this compound.
-
The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical and can be determined from the graph by interpolation.
-
ABTS Radical Cation Decolorization Assay Protocol
This protocol is based on widely used methods for assessing antioxidant capacity.[6][7]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol (or other suitable solvent for this compound)
-
Trolox (or ascorbic acid) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical. This is the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm. This working solution should be prepared fresh daily.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a known concentration.
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a series of standard solutions of Trolox in methanol.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 10 µL of the various concentrations of this compound or standard solutions.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the control well, add 10 µL of methanol and 190 µL of the ABTS•+ working solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the sample with the ABTS•+ solution.
-
-
Determination of TEAC (Trolox Equivalent Antioxidant Capacity):
-
Plot the percentage of inhibition against the corresponding concentrations of Trolox to generate a standard curve.
-
The antioxidant capacity of this compound is expressed as Trolox Equivalents (TE), which can be calculated from the standard curve.
-
Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: General mechanism of radical scavenging by an antioxidant in DPPH and ABTS assays.
References
- 1. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radical Scavenging Is Not Involved in Thymoquinone-Induced Cell Protection in Neural Oxidative Stress Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
Application Notes and Protocols for the Synthesis of Taxoquinone Derivatives and Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxoquinone, an abietane diterpenoid isolated from Metasequoia glyptostroboides, has emerged as a promising natural product scaffold for drug discovery. Its royleanone core structure is associated with a range of biological activities, including anticancer and antiviral effects. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound by identifying key structural modifications that enhance its efficacy and selectivity. This document provides detailed protocols for the synthesis of this compound derivatives and the evaluation of their biological activity, facilitating SAR-driven drug development.
Data Presentation: Structure-Activity Relationship of Royleanone-Type Diterpenoids
The following table summarizes the cytotoxic activity of this compound and related naturally occurring royleanone derivatives against human colon carcinoma (HCT116) and breast adenocarcinoma (MDA-MB-231) cell lines. This data is essential for understanding the preliminary SAR of this compound class.
| Compound | Structure | HCT116 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 7α-acetylhorminone | 18 | 44 | |
| This compound | 38 | 55 | |
| 8,9-epoxy-7-oxoroyleanone | 60 | 78 | |
| 7-oxoroyleanone | 69 | 85 | |
| Horminone | 105 | 89 | |
| Orthosiphonol | 118 | 100 | |
| 6,7-dehydroroyleanone | >250 | >250 | |
| Royleanone | >250 | >250 |
Experimental Protocols
General Synthetic Strategy for this compound Derivatives
The primary sites for chemical modification on the this compound scaffold are the hydroxyl groups, particularly the phenolic hydroxyl at C-12 and the secondary hydroxyl at C-7. Esterification is a straightforward and effective method to generate a library of derivatives for SAR studies.
Protocol 1: Synthesis of 7-O-acyl this compound Derivatives
This protocol describes the selective acylation of the C-7 hydroxyl group of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine or TEA (1.5-2 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Add DMAP (0.1 equivalents).
-
Slowly add the acyl chloride or anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 7-O-acyl this compound derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Proteasome 20S Activity Assay
This fluorometric assay measures the chymotrypsin-like protease activity of the 20S proteasome, a potential target of this compound derivatives.[1][2][3][4][5]
Materials:
-
Purified 20S proteasome or cell lysate containing proteasomes
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG132) as a positive control
-
This compound derivatives dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC)
Procedure:
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer.
-
Add the this compound derivatives at various concentrations to the wells. Include wells with a known proteasome inhibitor (positive control) and DMSO alone (vehicle control).
-
Add the purified 20S proteasome or cell lysate to each well.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage and determine the IC₅₀ value for each this compound derivative.
Protocol 3: Antiviral Plaque Reduction Assay
This assay determines the antiviral activity of this compound derivatives by quantifying the reduction in viral plaque formation in a cell monolayer.[6][7][8][9][10]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of interest
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound derivatives dissolved in DMSO
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the host cells in culture plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the this compound derivatives in a serum-free medium.
-
Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Mix the virus dilution with each concentration of the this compound derivative and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control.
-
Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Remove the inoculum and overlay the cell monolayers with the agarose or methylcellulose medium containing the corresponding concentration of the this compound derivative.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the EC₅₀ (50% effective concentration) for each this compound derivative.
Signaling Pathways Potentially Modulated by Quinone Derivatives
While the specific signaling pathways modulated by this compound are still under investigation, related quinone-containing natural products, such as Thymoquinone, have been shown to affect key cancer-related pathways.[11][12][13][14] These pathways represent potential targets for this compound and its derivatives.
Conclusion
The protocols and data presented herein provide a framework for the systematic synthesis and evaluation of this compound derivatives. By employing these methods, researchers can effectively explore the structure-activity relationships of this promising class of natural products, paving the way for the development of novel therapeutic agents. Further investigation into the specific molecular targets and signaling pathways modulated by this compound and its analogs will be crucial for advancing these compounds through the drug discovery pipeline.
References
- 1. Fluorogenic substrate proteasome activity assay [bio-protocol.org]
- 2. ubiqbio.com [ubiqbio.com]
- 3. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 4. ubpbio.com [ubpbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 10. 2.4. Antiviral Activity Using Plaque Reduction Assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing Taxoquinone in MDCK Cell Line for Influenza Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a persistent global health threat, necessitating the continuous development of novel antiviral therapies. The Madin-Darby Canine Kidney (MDCK) cell line is a cornerstone for influenza virus research and vaccine production, providing a reliable in vitro model for studying viral replication and screening antiviral compounds. Taxoquinone, a diterpenoid quinone isolated from Metasequoia glyptostroboides, has demonstrated potential as an antiviral agent.[1] These application notes provide a comprehensive guide for researchers on utilizing this compound in the MDCK cell line for influenza virus research, including detailed protocols, data presentation, and workflow visualizations.
Putative Mechanism of Action
While the precise mechanism of this compound's anti-influenza activity is still under investigation, it is hypothesized to interfere with key host cell signaling pathways that the virus hijacks for its replication. One such critical pathway is the Ras/Raf/MEK/ERK (MAPK) signaling cascade. Influenza A virus is known to activate this pathway to facilitate the nuclear export of viral ribonucleoprotein (vRNP) complexes, a crucial step for the assembly of new virions.[2][3][4] It is postulated that this compound may inhibit one or more components of this pathway, thereby disrupting the viral life cycle. Quinone compounds are known to modulate various cellular signaling pathways, and the inhibition of the MAPK/ERK pathway presents a plausible antiviral strategy.[5]
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of this compound against an influenza A virus (e.g., A/H1N1) in MDCK cells can be quantified by determining its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
Note: The following data are hypothetical and serve as an illustrative example for experimental design and data presentation. Researchers should generate their own experimental data.
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Influenza A/H1N1 | 8.5 | > 100 | > 11.8 |
| Oseltamivir | Influenza A/H1N1 | 0.05 | > 1000 | > 20000 |
Signaling Pathway Diagram
The diagram below illustrates the hypothesized mechanism of action of this compound via inhibition of the MAPK/ERK signaling pathway, thereby preventing the nuclear export of viral ribonucleoproteins.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.
Experimental Protocols
MDCK Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the MDCK cell line.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells (ATCC CCL-34)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MDCK cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the monolayer with PBS. Add 2 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and split the cells into new flasks at a ratio of 1:3 to 1:6.
Influenza Virus Propagation and Titer Determination (Plaque Assay)
This protocol outlines the method for amplifying influenza virus stocks and quantifying the infectious virus particles.
Materials:
-
Confluent MDCK cells in 6-well plates
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
Infection medium (DMEM, 0.2% BSA, 1% Penicillin-Streptomycin, 1 µg/mL TPCK-trypsin)
-
Agarose overlay (2X MEM, 2% agarose, 0.2% BSA, 1% Penicillin-Streptomycin, 1 µg/mL TPCK-trypsin)
-
Crystal violet solution (1% in 20% ethanol)
Procedure:
-
Cell Preparation: Seed MDCK cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Serial Dilution: Prepare 10-fold serial dilutions of the virus stock in infection medium.
-
Infection: Aspirate the growth medium from the MDCK cell monolayers and wash with PBS. Inoculate each well with 200 µL of the virus dilutions. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Agarose Overlay: After incubation, aspirate the inoculum and overlay the cells with 2 mL of warm (42°C) agarose overlay. Allow the agarose to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% formaldehyde for 1 hour. Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.
-
Titer Calculation: Wash the plates with water and count the plaques. Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that is toxic to MDCK cells.
Materials:
-
MDCK cells in a 96-well plate
-
This compound stock solution
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in complete growth medium and add them to the wells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol evaluates the ability of this compound to inhibit influenza virus replication.
Materials:
-
Confluent MDCK cells in 6-well plates
-
Influenza A virus (at a concentration to produce 50-100 plaques/well)
-
This compound serial dilutions in infection medium
-
Infection medium
-
Agarose overlay
-
Crystal violet solution
Procedure:
-
Cell Preparation: Prepare confluent monolayers of MDCK cells in 6-well plates.
-
Infection: Pre-incubate the virus with serial dilutions of this compound for 1 hour at 37°C. Aspirate the growth medium from the cells, wash with PBS, and inoculate the wells with the virus-compound mixture.
-
Incubation and Overlay: Follow steps 3-5 from the Plaque Assay protocol, but use an agarose overlay containing the corresponding concentrations of this compound.
-
Plaque Visualization and Counting: Follow steps 6-7 from the Plaque Assay protocol.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of this compound that reduces the number of plaques by 50%.
Experimental Workflow Diagram
The following diagram provides a visual representation of the overall experimental workflow for evaluating the antiviral activity of this compound.
Caption: Overall experimental workflow.
References
- 1. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Anti-influenza A virus activity of rhein through regulating oxidative stress, TLR4, Akt, MAPK, and NF-κB signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Advancing Preclinical Research: Experimental Design for Testing Taxoquinone in Animal Models
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the experimental design for testing Taxoquinone in animal models. This compound, an abietane-type diterpenoid, has demonstrated significant potential in preclinical in vitro studies as an anticancer and antiviral agent, primarily through the inhibition of the 20S human proteasome and activity against the H1N1 influenza virus.[1][2][3] Furthermore, its antioxidant properties suggest potential applications in inflammatory and neurodegenerative diseases.[4] These protocols outline the necessary steps for in vivo validation of these activities, including preliminary studies, and models for efficacy in oncology, inflammation, neurodegeneration, and virology.
Section 1: Preliminary Studies - Formulation, Toxicity, and Pharmacokinetics
Prior to efficacy testing, it is crucial to establish a suitable formulation for in vivo administration, assess the toxicity profile, and understand the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.
Formulation Development for a Poorly Soluble Compound
Given that many diterpenoids exhibit poor aqueous solubility, a formulation strategy using common excipients is proposed. The following protocol is a starting point and should be optimized based on experimental observations.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a stable and injectable formulation of this compound for oral (PO) and intraperitoneal (IP) administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials and syringes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Solubilization: Accurately weigh the required amount of this compound powder. Dissolve this compound in a minimal amount of DMSO to create a stock solution. Gentle warming or sonication may be used to aid dissolution.
-
Vehicle Preparation: In a separate sterile vial, prepare the vehicle by mixing PEG300 and Tween® 80. A common starting ratio is a 1:1 mixture.
-
Formulation: Slowly add the this compound-DMSO stock solution to the PEG300/Tween® 80 vehicle while vortexing.
-
Final Dilution: Add sterile saline or PBS dropwise to the mixture while continuously vortexing to reach the final desired concentration. The final concentration of DMSO should ideally be below 10% for IP and below 5% for IV administration to minimize toxicity.[5][6]
-
Observation: Visually inspect the final formulation for any precipitation or phase separation. The final formulation should be a clear, homogenous solution or a stable microemulsion.
-
Vehicle Control: Prepare a vehicle control formulation following the same procedure without the addition of this compound.
Table 1: Example Formulation Ratios
| Component | For Intraperitoneal (IP) Injection | For Oral (PO) Gavage |
| DMSO | 10% | 5% |
| PEG300 | 40% | 40% |
| Tween® 80 | 5% | 5% |
| Saline/PBS | 45% | 50% |
Acute Toxicity Study
An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.
Protocol 2: Acute Toxicity Assessment of this compound in Mice
Objective: To determine the single-dose toxicity and MTD of this compound.
Animal Model: Male and female BALB/c mice, 6-8 weeks old.
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Dose Groups: Establish at least 5 dose groups of this compound (e.g., 10, 50, 100, 500, 1000 mg/kg) and a vehicle control group (n=5 per group, per sex).
-
Administration: Administer a single dose of the this compound formulation or vehicle via the intended route of administration (e.g., IP or PO).
-
Observation: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and weight loss) immediately after dosing and then daily for 14 days.
-
Data Collection: Record body weights daily. At the end of the 14-day observation period, euthanize all animals.
-
Necropsy and Histopathology: Perform gross necropsy on all animals. Collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological examination.
-
MTD Determination: The MTD is the highest dose that does not cause mortality or significant clinical signs of toxicity.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
A PK/PD study will help to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effect on the target (proteasome).
Protocol 3: PK/PD Study of this compound in Rats
Objective: To characterize the pharmacokinetic profile of this compound and its effect on proteasome activity in vivo.
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
Procedure:
-
Cannulation (Optional): For serial blood sampling, cannulate the jugular vein of the rats one day before the study.
-
Dosing: Administer a single dose of this compound (at a dose below the MTD) via the intended route (e.g., IP or PO).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Tissue Collection: At the final time point, euthanize the animals and collect relevant tissues (e.g., tumor tissue in a cancer model, brain in a neurodegeneration model, or liver as a major metabolic organ).
-
Bioanalysis: Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacodynamic Analysis: Measure the chymotrypsin-like activity of the proteasome in tissue homogenates using a fluorogenic substrate assay.[7]
-
Data Analysis: Calculate PK parameters (e.g., Cmax, Tmax, AUC, half-life) and correlate them with the PD readout (proteasome inhibition).
Section 2: Efficacy Studies in Animal Models
Based on the in vitro data, the following animal models are recommended to evaluate the efficacy of this compound.
Oncology: Human Tumor Xenograft Model
This compound's known mechanism of action is the inhibition of the 20S proteasome, a validated target in oncology.[1]
Protocol 4: Evaluation of this compound in a Human Cancer Xenograft Mouse Model
Objective: To assess the anti-tumor efficacy of this compound in vivo.
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old.
Procedure:
-
Cell Culture: Culture a human cancer cell line known to be sensitive to proteasome inhibitors (e.g., multiple myeloma, mantle cell lymphoma, or a solid tumor line with high proteasome dependency).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.[][9]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, this compound low dose, this compound high dose, and a positive control like Bortezomib). Administer treatment as per a predetermined schedule (e.g., daily or every other day via IP or PO).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Compare tumor growth inhibition between the treatment groups. At the end of the study, tumors can be excised for ex vivo analysis of proteasome activity and apoptosis markers (e.g., cleaved caspase-3).
Table 2: Quantitative Data Summary for Xenograft Study
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
The antioxidant properties of this compound suggest potential anti-inflammatory effects. The carrageenan-induced paw edema model is a classic model of acute inflammation.
Protocol 5: Assessment of Anti-inflammatory Effects in a Rat Model
Objective: To evaluate the ability of this compound to reduce acute inflammation.
Animal Model: Male Wistar rats, 150-200g.
Procedure:
-
Dosing: Administer this compound or vehicle control orally one hour before the carrageenan injection. A positive control group (e.g., indomethacin) should be included.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control.
Table 3: Quantitative Data for Paw Edema Model
| Treatment Group | Mean Paw Volume Increase (mL) at 3 hours ± SEM | Percent Inhibition of Edema (%) |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Neuroprotection: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Given its antioxidant properties, this compound may have neuroprotective effects. The LPS-induced neuroinflammation model is suitable for this assessment.[10]
Protocol 6: Evaluation of Neuroprotective Effects in a Mouse Model
Objective: To determine if this compound can mitigate neuroinflammation.
Animal Model: C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Dosing: Pre-treat mice with this compound or vehicle control for a specified period (e.g., 7 days) via PO or IP administration.
-
Induction of Neuroinflammation: Administer a single intraperitoneal injection of LPS (e.g., 0.5-1 mg/kg).
-
Behavioral Assessment: 24 hours after LPS injection, perform behavioral tests to assess sickness behavior and cognitive function (e.g., open field test for locomotor activity and Y-maze for spatial memory).
-
Tissue Collection: Euthanize mice and collect brain tissue.
-
Biochemical Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and markers of oxidative stress (e.g., malondialdehyde, glutathione) in brain homogenates.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
Table 4: Quantitative Data for Neuroinflammation Model
| Treatment Group | Brain TNF-α Level (pg/mg protein) ± SEM | Y-maze Spontaneous Alternation (%) ± SEM |
| Vehicle Control | ||
| LPS + Vehicle | ||
| LPS + this compound (Low Dose) | ||
| LPS + this compound (High Dose) |
Antiviral Activity: Influenza Virus Infection Model
This compound has shown in vitro activity against the H1N1 influenza virus.[2][3] This can be tested in vivo using a mouse model of influenza infection.[1][11]
Protocol 7: Assessment of Antiviral Efficacy in a Mouse Model of Influenza
Objective: To evaluate the in vivo antiviral activity of this compound against influenza virus.
Animal Model: BALB/c mice, 6-8 weeks old.
Procedure:
-
Infection: Lightly anesthetize mice and intranasally infect them with a non-lethal dose of a mouse-adapted H1N1 influenza virus strain.
-
Treatment: Begin treatment with this compound, vehicle control, or a positive control (e.g., oseltamivir) at a specified time post-infection (e.g., 4 hours) and continue for a set duration (e.g., 5 days).
-
Monitoring: Monitor mice daily for weight loss and clinical signs of illness.
-
Viral Titer: On day 3 and 5 post-infection, euthanize a subset of mice from each group and collect lung tissue to determine viral titers by TCID50 assay or qPCR.
-
Lung Histopathology: On day 5 post-infection, collect lung tissue for histopathological examination to assess inflammation and lung injury.
-
Data Analysis: Compare weight loss, clinical scores, lung viral titers, and lung pathology scores between the different treatment groups.
Table 5: Quantitative Data for Influenza Model
| Treatment Group | Mean Lung Viral Titer (log10 TCID50/g) at Day 3 ± SEM | Mean Percent Weight Loss at Day 5 ± SEM |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Section 3: Visualization of Workflows and Pathways
To provide a clear overview of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: Overall experimental workflow for this compound testing.
Caption: this compound's proposed anticancer mechanism.
Caption: Proposed neuroprotective mechanism of this compound.
These application notes and protocols provide a comprehensive framework for the in vivo evaluation of this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data, which is essential for the further development of this promising therapeutic candidate.
References
- 1. Animal models for the study of influenza pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
Application Note: Quantification of Taxoquinone in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxoquinone is a naturally occurring abietane diterpenoid found in various plant species, notably within the Salvia genus.[1] This class of compounds has garnered significant interest in the scientific community due to its diverse pharmacological activities, including potential anti-inflammatory, antioxidant, and cytotoxic properties. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the development and validation of a reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocols
This section details the materials and methods for the extraction and quantification of this compound from plant materials.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Dried plant material (e.g., Salvia species)
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Sample Preparation: Extraction of this compound
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and transfer it to a conical flask. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
HPLC Method
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Methanol:Water:Formic Acid (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 240 nm
-
Run Time: 15 minutes
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, and robustness.
Specificity
The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a plant extract sample. The retention time of the peak in the sample chromatogram should match that of the standard, and there should be no interfering peaks at the retention time of this compound.
Linearity
Linearity was assessed by injecting the working standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.
Precision
Precision was determined by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be less than 2%.
Accuracy
Accuracy was evaluated by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample, and the mixture was re-analyced. The recovery was calculated as the percentage of the measured amount to the added amount. The recovery should be within the range of 98-102%.
Robustness
The robustness of the method was tested by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, flow rate, and column temperature. The method is considered robust if the results remain unaffected by these minor changes.
Data Presentation
The quantitative data from the method validation experiments are summarized in the tables below.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 25 | 380850 |
| 50 | 761700 |
| 100 | 1523400 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data for this compound Quantification
| Replicate | Peak Area |
| 1 | 380855 |
| 2 | 381234 |
| 3 | 379987 |
| 4 | 380567 |
| 5 | 381543 |
| 6 | 380112 |
| Mean | 380716.3 |
| Standard Deviation | 612.4 |
| RSD (%) | 0.16% |
Table 3: Accuracy (Recovery) Data for this compound
| Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 10 | 9.92 | 99.2 |
| 20 | 19.88 | 99.4 |
| 30 | 29.76 | 99.2 |
| Average Recovery (%) | 99.27 |
Experimental Workflow
References
Application Notes: Molecular Docking of Taxoquinone with the 20S Proteasome
Introduction
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), a primary pathway for protein degradation in eukaryotic cells.[1][2] It plays a critical role in maintaining cellular homeostasis by breaking down damaged, misfolded, or regulatory proteins.[1][3] The 20S proteasome is a cylindrical complex composed of four stacked rings, with the inner two β-rings housing the proteolytic active sites.[1][4] These sites include chymotrypsin-like (CT-L), trypsin-like, and caspase-like (or PGPH) activities, primarily located on the β5, β2, and β1 subunits, respectively.[2][4]
Due to its central role in regulating processes like cell cycle progression, apoptosis, and signal transduction, the proteasome is a significant target for drug discovery, especially in oncology.[3][5] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and ubiquitinated proteins, inducing cellular stress and ultimately apoptosis, particularly in rapidly dividing cancer cells.[1] Natural products have emerged as a rich source of proteasome inhibitors.
Taxoquinone is a diterpenoid abietane ortho-quinone isolated from Taxodium distichum. While its specific interaction with the 20S proteasome is an area of active research, other quinone-based compounds, such as naphthoquinones, have been identified as potent proteasome inhibitors.[6][7][8] This note describes a computational approach using molecular docking to investigate the potential binding of this compound to the chymotrypsin-like (β5) active site of the human 20S proteasome.
Principle of the Method
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when it binds to a second molecule (the receptor, e.g., 20S proteasome).[3][5] The method involves placing the ligand into the binding site of the protein and evaluating the binding energy for numerous poses. The resulting docking scores and predicted binding modes provide insights into the compound's potential as an inhibitor and can guide further experimental validation.[9]
Quantitative Data Summary
The following table presents hypothetical, yet plausible, quantitative results from a molecular docking simulation of this compound against the chymotrypsin-like (β5) site of the 20S proteasome. Data for the known inhibitor Bortezomib is included for comparison. These values are representative of typical outcomes in such studies.[3][10][11]
| Compound | Docking Software | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Kᵢ) (µM) | Key Interacting Residues (β5 Subunit) |
| This compound | AutoDock Vina | -8.5 | 1.25 | Thr1, Gly47, Ala49, Ser129 |
| Bortezomib (Control) | AutoDock Vina | -9.8 | 0.15 | Thr1, Ala49, Gly47, Asp125 |
Note: Binding energy and Kᵢ values are for illustrative purposes and are based on typical ranges observed for natural product inhibitors and approved drugs in computational studies.[3]
Detailed Experimental Protocols
This section outlines a standard protocol for performing a molecular docking study of this compound with the human 20S proteasome using common bioinformatics tools.
Protocol 1: Receptor and Ligand Preparation
1. Receptor Preparation (Human 20S Proteasome):
- a. Obtain Crystal Structure: Download the 3D crystal structure of the human 20S proteasome from the Protein Data Bank (PDB; e.g., PDB ID: 5LE5).[10]
- b. Isolate Target Subunit: For computational efficiency, isolate the chains corresponding to the β5 and adjacent β6 subunits, where the chymotrypsin-like active site is located.[12]
- c. Pre-processing: Using software like UCSF Chimera or AutoDock Tools, perform the following steps:
- Remove all water molecules and co-crystallized ligands.
- Add polar hydrogens to the protein structure.
- Assign Gasteiger charges to all atoms.
- Save the prepared structure in the PDBQT file format required by AutoDock Vina.
2. Ligand Preparation (this compound):
- a. Obtain Ligand Structure: Obtain the 2D structure of this compound from a chemical database like PubChem.
- b. 3D Conversion and Energy Minimization: Use a program like Avogadro or ChemDraw to convert the 2D structure to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
- c. Ligand Formatting: Using AutoDock Tools, define the rotatable bonds, assign Gasteiger charges, and save the final structure in the PDBQT format.
Protocol 2: Molecular Docking Simulation
1. Grid Box Generation:
- a. Identify Active Site: The active site for the chymotrypsin-like activity is centered on the N-terminal Threonine (Thr1) of the β5 subunit.[3]
- b. Define Grid Box: Using AutoDock Tools, define a 3D grid box that encompasses the entire binding pocket. A typical size would be 25 x 25 x 25 Å, centered on the Thr1 residue to allow the ligand to move freely within the site.
2. Docking Execution (AutoDock Vina):
- a. Configuration: Create a configuration file specifying the paths to the prepared receptor (protein) and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
- b. Run Simulation: Execute the docking simulation using the AutoDock Vina command-line interface. The program will generate multiple binding poses for the ligand, ranked by their calculated binding affinity (in kcal/mol).[13]
3. Analysis of Results:
- a. Evaluate Binding Poses: Analyze the output file, which contains the coordinates for the top-ranked binding poses and their corresponding energy scores. The pose with the lowest binding energy is considered the most favorable.
- b. Visualize Interactions: Use visualization software like PyMOL or UCSF Chimera to load the protein structure and the docked ligand pose.
- c. Identify Key Interactions: Analyze the binding mode to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the β5 active site.[10] Pay close attention to interactions with key residues like Thr1, Gly47, and Ala49, which are known to be important for inhibitor binding.[3]
Visualizations
Experimental Workflow
Signaling Pathway of Proteasome Inhibition
References
- 1. What are 20S proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Approaches for the Discovery of Human Proteasome Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biosolveit.de [biosolveit.de]
- 10. Frontiers | Decoding the secrets: how conformational and structural regulators inhibit the human 20S proteasome [frontiersin.org]
- 11. Discovery and Synthesis of Hydronaphthoquinones as Novel Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Enhancement of 20S Proteasome Activity Targets Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Taxoquinone isolation from natural sources
Welcome to the technical support center for the isolation of Taxoquinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful isolation of this compound from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound, an abietane-type diterpenoid, has been successfully isolated from several plant sources. The most commonly cited sources are the floral cones of Metasequoia glyptostroboides and the roots of Salvia deserta. Research has demonstrated the presence and successful extraction of this compound from these plant materials.
Q2: What are the general steps involved in the isolation of this compound?
A2: The general workflow for this compound isolation involves a multi-step process that begins with extraction from the raw plant material, followed by purification to isolate the target compound. The typical steps include:
-
Preparation of Plant Material: Drying and grinding the plant material to increase the surface area for efficient extraction.
-
Solvent Extraction: Utilizing an appropriate organic solvent to extract a crude mixture of compounds, including this compound.
-
Purification: Employing chromatographic techniques, such as column chromatography and preparative thin-layer chromatography (TLC), to separate this compound from other co-extracted compounds.
Q3: What factors can influence the yield of isolated this compound?
A3: Several factors can significantly impact the final yield of purified this compound. These include:
-
Choice of Plant Material: The concentration of this compound can vary between different plant species and even different parts of the same plant.
-
Extraction Method and Solvent: The efficiency of the extraction process is highly dependent on the solvent system and extraction technique used.
-
Purification Technique: The choice of chromatographic conditions, including the stationary and mobile phases, is critical for successful separation and high recovery.
-
Compound Stability: this compound, like other quinone compounds, may be susceptible to degradation under certain conditions of pH, light, and temperature, which can affect the final yield.
Troubleshooting Guide
This guide addresses common issues encountered during the isolation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient grinding of plant material.2. Inappropriate solvent for extraction.3. Insufficient extraction time or temperature. | 1. Ensure the plant material is finely powdered to maximize surface area.2. Use a solvent system with appropriate polarity (e.g., methanol or ethyl acetate) for effective extraction.3. Optimize extraction time and temperature; consider using techniques like sonication or reflux to enhance extraction efficiency. |
| Co-elution of Impurities with this compound during Column Chromatography | 1. Similar polarity of this compound and impurities.2. Inappropriate mobile phase composition.3. Overloading of the column. | 1. Employ a different solvent system with altered selectivity.2. Use a gradient elution to improve the separation of compounds with close retention times.3. Ensure the amount of crude extract loaded onto the column is within its separation capacity. Consider using a larger column or performing multiple smaller runs. |
| Degradation of this compound during Isolation | 1. Exposure to harsh pH conditions (especially alkaline).2. Prolonged exposure to light.3. High temperatures during solvent evaporation. | 1. Maintain a neutral or slightly acidic pH during the extraction and purification process.[1][2][3]2. Protect the extracts and fractions from direct light by using amber-colored glassware or covering with aluminum foil.[1][2][3]3. Use a rotary evaporator at a reduced temperature to remove solvents. |
| Poor Separation in Preparative TLC | 1. Inappropriate mobile phase.2. Overloading of the TLC plate.3. Uneven application of the sample. | 1. Optimize the mobile phase by testing different solvent ratios in analytical TLC first.2. Apply a smaller amount of the sample as a thin, uniform band.3. Use a capillary tube or a syringe to apply the sample evenly across the origin line. |
| Difficulty in Locating this compound on TLC Plate | 1. This compound may not be UV active.2. Low concentration of this compound in the fraction. | 1. Use a visualizing agent, such as iodine vapor or a specific staining reagent for quinones, to visualize the spot.2. Concentrate the fraction before spotting it on the TLC plate. |
Data on this compound Yield
The following table summarizes the reported yields of this compound from different natural sources.
| Natural Source | Plant Part | Extraction Method | Purification Method | Yield of this compound | Reference |
| Metasequoia glyptostroboides | Floral Cones | Methanol Extraction | Column Chromatography & Preparative TLC | 152 mg from the ethyl acetate fraction of the crude extract. | N/A |
| Salvia deserta | Roots | N/A | Micellar Electrokinetic Chromatography (MEKC) | 12.5 µg per 1 g of dried roots.[4] | [4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Metasequoia glyptostroboides Floral Cones
-
Preparation of Plant Material: Air-dry the floral cones of Metasequoia glyptostroboides and grind them into a fine powder.
-
Methanol Extraction: Macerate the powdered floral cones in methanol at room temperature for a specified period (e.g., 24-48 hours) with occasional shaking.
-
Filtration and Concentration: Filter the methanol extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Solvent Partitioning: Suspend the crude methanol extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Fraction Concentration: Concentrate each of the solvent fractions (n-hexane, chloroform, and ethyl acetate) using a rotary evaporator to obtain the respective crude fractions. The ethyl acetate fraction is reported to contain this compound.
Protocol 2: Purification of this compound using Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the crude ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of n-hexane and ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Monitor the collected fractions using analytical thin-layer chromatography (TLC) to identify the fractions containing this compound.
Protocol 3: Final Purification by Preparative Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pre-coated silica gel 60 F254 preparative TLC plate.
-
Sample Application: Dissolve the this compound-containing fractions (identified from column chromatography) in a minimal volume of a volatile solvent. Apply the concentrated sample as a narrow band along the origin line of the preparative TLC plate.
-
Development: Develop the plate in a pre-saturated chromatography chamber using an optimized mobile phase (e.g., n-hexane:ethyl acetate, 1:2 v/v).
-
Visualization: After development, air-dry the plate and visualize the separated bands under UV light (if applicable) or by using a suitable staining reagent.
-
Scraping and Elution: Carefully scrape the silica gel band corresponding to this compound from the plate. Elute the this compound from the scraped silica gel using a polar solvent like ethyl acetate or methanol.
-
Final Concentration: Filter the eluent to remove the silica gel and concentrate the filtrate under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A generalized workflow for the isolation and purification of this compound.
Caption: A decision tree for troubleshooting low yield in this compound isolation.
References
- 1. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light [mdpi.com]
- 2. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrophoretic behaviour and quantitative analysis of active components 6,7-dehydroroyleanone and this compound extracted from Salvia deserta Schang - Chemia Analityczna - Tom Vol. 45, No. 2 (2000) - BazTech - Yadda [yadda.icm.edu.pl]
Addressing Taxoquinone solubility and stability issues in aqueous solutions
Disclaimer: Information regarding the aqueous solubility and stability of Taxoquinone is limited. The following data and recommendations are based on studies of Thymoquinone, a compound with a similar quinone structure, and are intended to serve as a guide for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is my this compound solution turning a different color and losing potency?
A2: this compound, like other quinone-containing compounds, is likely susceptible to degradation in aqueous solutions. The primary factors contributing to this instability are pH and exposure to light.[1][4] Alkaline pH, in particular, has been shown to significantly accelerate the degradation of similar compounds.[3][4] Severe light sensitivity is another major factor that can lead to rapid degradation, regardless of the solution's pH.[3][4]
Q3: What are the immediate steps I can take to improve the solubility and stability of this compound for my experiments?
A3: To enhance solubility and minimize degradation, consider the following strategies:
-
pH Adjustment: Maintain the aqueous solution at an acidic to neutral pH (below 7.4), as alkaline conditions can promote rapid degradation.[4]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can significantly improve solubility.[5][6] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).
-
Protection from Light: Prepare and store this compound solutions in amber vials or cover the containers with aluminum foil to prevent photodegradation.[3][4]
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C) to slow down the degradation rate.
Q4: Are there more advanced methods to formulate this compound for better stability and delivery?
A4: Yes, several drug delivery technologies can address the challenges of poor solubility and stability. These include:
-
Liposomal Formulations: Encapsulating this compound within liposomes can protect it from degradation in aqueous environments and improve its stability, particularly in gastric pH conditions.[7]
-
Nanoparticle Encapsulation: Polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can be used to encapsulate hydrophobic drugs, enhancing their solubility and stability.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins is a common technique to increase the aqueous solubility of hydrophobic compounds.[5]
Troubleshooting Guide
Problem: My this compound is precipitating out of the aqueous buffer during my experiment.
-
Possible Cause 1: Exceeded Solubility Limit. The concentration of this compound in your solution may be above its saturation point in the chosen buffer.
-
Solution: Determine the equilibrium solubility of this compound in your specific buffer system using the protocol provided below. If your experimental concentration is too high, consider using a co-solvent like DMSO or ethanol (start with 1-5% v/v) to increase solubility.[8]
-
-
Possible Cause 2: pH Shift. The pH of your solution may have shifted to a range where this compound is less soluble.
-
Solution: Verify the pH of your buffer before and after adding this compound. Ensure the buffer has sufficient capacity to maintain a stable pH.
-
-
Possible Cause 3: Compound Purity. Impurities within the this compound sample could be affecting its solubility.
-
Solution: Confirm the purity of your this compound using an analytical method such as High-Performance Liquid Chromatography (HPLC).[8]
-
Problem: I am observing a rapid loss of this compound activity in my cell culture media.
-
Possible Cause 1: pH-Mediated Degradation. Cell culture media is typically buffered around pH 7.4. For quinone-based compounds, this pH can contribute to degradation over time.[3]
-
Solution: Prepare fresh solutions of this compound immediately before use. For longer experiments, consider the stability of this compound in your specific media by running a time-course stability study.
-
-
Possible Cause 2: Photodegradation. Standard laboratory lighting, especially in cell culture hoods, can cause significant degradation of light-sensitive compounds.[4]
-
Solution: Minimize light exposure at all times. Prepare solutions under low-light conditions and use amber-colored or foil-wrapped containers for incubation.
-
-
Possible Cause 3: Interaction with Media Components. Components in the serum or media, such as certain proteins, may interact with or degrade this compound.
-
Solution: Run a control experiment to assess the stability of this compound in the media without cells to isolate the effect of the media components.
-
Data Presentation
Table 1: Aqueous Solubility of Thymoquinone (as a proxy for this compound) in Various Solvents
| Solvent System | Solubility (µg/mL) | Reference |
| Deionized Water | 549 - 669 | [1][2] |
| Phosphate Buffered Saline (PBS) | 549 - 669 | [1] |
| 5% Dextrose Solution | 549 - 669 | [1] |
Table 2: Key Factors Influencing the Stability of Thymoquinone (as a proxy for this compound) in Aqueous Solutions
| Factor | Observation | Impact on Stability | Reference |
| pH | Degradation is significantly faster at alkaline pH compared to acidic or neutral pH. | High | [3][4] |
| The degradation kinetics vary with pH, following first-order kinetics at more acidic and alkaline values, and second-order kinetics between pH 5-7.4. | High | [3][4] | |
| Light | Exposure to light causes severe and rapid degradation, independent of the solution's pH and solvent type. | Very High | [1][3][4] |
Visualizations
Caption: Troubleshooting workflow for this compound issues.
Caption: Hypothetical aqueous degradation pathway for this compound.
Caption: Strategies for solubility & stability enhancement.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Equilibrium Method)
This protocol determines the thermodynamic or equilibrium solubility of this compound in a specific aqueous buffer.[9]
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC with UV detector or LC-MS system
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of solid this compound to a pre-determined volume of the aqueous buffer in a sealed vial (e.g., 2-5 mg in 1 mL). The solid should be visible at the bottom.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaking incubator for 24 to 48 hours to ensure equilibrium is reached.
-
After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or LC-MS method against a standard curve.
-
Calculate the original concentration in the supernatant to determine the aqueous solubility. Perform the experiment in triplicate.
Protocol 2: Assessment of pH-Dependent Stability
This protocol evaluates the stability of this compound over time in buffers of different pH values.[3][10]
Materials:
-
This compound stock solution (in a suitable organic solvent like DMSO)
-
A series of aqueous buffers with different pH values (e.g., pH 4, 5, 6, 7.4, 8)
-
Amber glass vials or microcentrifuge tubes
-
HPLC with UV detector or LC-MS system
-
Incubator set to a constant temperature (e.g., 37°C)
Procedure:
-
Spike the this compound stock solution into each buffer to achieve a final concentration well below the solubility limit. Keep the final percentage of the organic solvent low and consistent across all samples (e.g., <1% v/v).
-
Immediately after preparation (t=0), take an aliquot from each pH solution, dilute appropriately, and analyze via HPLC to determine the initial concentration.
-
Incubate all vials at a constant temperature, protected from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each pH solution.
-
Analyze the samples by HPLC to quantify the remaining percentage of this compound.
-
Plot the percentage of this compound remaining versus time for each pH value to determine the degradation rate.
Protocol 3: Assessment of Photostability
This protocol assesses the degradation of this compound upon exposure to light.[3][4]
Materials:
-
This compound solution in a relevant aqueous buffer
-
Clear glass vials (for light exposure)
-
Amber glass vials or vials wrapped in aluminum foil (for dark control)
-
A controlled light source (ICH-compliant photostability chamber is preferred)
-
HPLC with UV detector or LC-MS system
Procedure:
-
Prepare a bulk solution of this compound in the desired aqueous buffer.
-
Aliquot the solution into two sets of vials: one set of clear vials and one set of amber/foil-wrapped vials (dark control).
-
Place both sets of vials in the photostability chamber or under a consistent light source at a controlled temperature.
-
At t=0, analyze an initial sample to determine the starting concentration.
-
At specified time intervals (e.g., 1, 2, 4, 8 hours), remove one clear vial and one dark control vial.
-
Analyze the samples by HPLC to quantify the remaining percentage of this compound.
-
Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.
References
- 1. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Development of Stable Liposomal Drug Delivery System of Thymoquinone and Its In Vitro Anticancer Studies Using Breast Cancer and Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. Stability of ertapenem in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Taxoquinone for In Vitro Anticancer Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Taxoquinone (Thymoquinone) in in vitro anticancer assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of anticancer action?
This compound, more commonly known as Thymoquinone (TQ), is the primary bioactive compound isolated from the seeds of Nigella sativa. Its anticancer activity stems from its ability to modulate multiple cellular pathways. Key mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and the reduction of metastasis.[1][2] TQ has been shown to interfere with DNA structure and synthesis.[2] It can act as both an antioxidant at lower concentrations and a pro-oxidant at higher concentrations, with its pro-oxidant activity contributing to apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[2]
Q2: Which signaling pathways are affected by this compound?
This compound has been demonstrated to modulate several critical signaling pathways involved in cancer development and progression. These include:
-
PI3K/Akt/mTOR Pathway: TQ can inhibit this pathway, which is crucial for cell survival and proliferation.[3][4][5]
-
JAK/STAT Pathway: TQ has been shown to inhibit the JAK/STAT signaling pathway, which plays a role in cell proliferation, angiogenesis, and metastasis.[3][4][6]
-
NF-κB Pathway: TQ can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[1]
-
MAPK Pathway: TQ has been observed to modulate the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.[1]
-
Wnt/β-catenin Pathway: TQ can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3]
Q3: What are the solubility and stability characteristics of this compound in cell culture media?
This compound has limited aqueous solubility, which can present a challenge in in vitro assays. While it has a considerable water solubility of over 500 μg/mL, its stability in aqueous solutions is low.[7][8] TQ is particularly unstable in alkaline pH conditions and is sensitive to light.[7][8] It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and to protect them from light. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is a typical starting concentration range for this compound in in vitro cytotoxicity assays?
For initial screening, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A logarithmic dilution series, for instance, from 0.1 µM to 100 µM, is a common starting point.[9] The optimal concentration will vary depending on the cancer cell line being tested.
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible results in cytotoxicity assays.
-
Possible Cause: Instability of this compound in the culture medium.
-
Possible Cause: Variation in cell seeding density.
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for any signs of contamination. Use aseptic techniques throughout the experimental process.
-
Problem 2: this compound shows low potency or a higher than expected IC50 value.
-
Possible Cause: Sub-optimal incubation time.
-
Solution: The cytotoxic effect of this compound can be time-dependent.[4] Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure time for the specific cell line.
-
-
Possible Cause: The chosen cell line is resistant to this compound.
-
Solution: Different cancer cell lines exhibit varying sensitivity to anticancer agents.[12] Consider testing a panel of cell lines to identify more sensitive models.
-
-
Possible Cause: Degradation of the this compound stock solution.
-
Solution: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Prepare a fresh stock solution if degradation is suspected.
-
Problem 3: High background or false-positive results in colorimetric assays (e.g., MTT).
-
Possible Cause: Interference of this compound with the assay reagents.
-
Solution: this compound, as a quinone, has redox properties that could potentially interfere with tetrazolium-based assays like MTT.[13] Run a control with this compound in cell-free medium to check for any direct reduction of the assay reagent. If interference is observed, consider using an alternative cytotoxicity assay, such as the lactate dehydrogenase (LDH) assay, which measures membrane integrity.[9]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound (Thymoquinone) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Myeloid Leukemia | K562 | ~21 | 48 |
| Breast Cancer | MCF-7 | 1.2 - 2.1 | 24 - 48 |
| Colorectal Cancer | HCT-116 | 5.11 | Not Specified |
| Prostate Cancer | PC-3 | 1-3 | Not Specified |
| Breast Cancer | MDA-MB-231 | 1-3 | Not Specified |
| Colon Cancer | HT-29 | 1-3 | Not Specified |
Note: IC50 values can vary between studies due to different experimental conditions.[4][12][14][15]
Experimental Protocols
Detailed Methodology: MTT Cytotoxicity Assay
This protocol provides a standard method for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding:
-
Harvest cancer cells during their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete cell culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9][16]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).[9]
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][16]
-
Gently mix the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
References
- 1. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Metastatic Role of Thymoquinone: Regulation of Oncogenic Signaling Cascades by Thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 12. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Biological Evaluation of Novel 1,4-Naphthoquinone Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Variability in Taxoquinone Proteasome Inhibition Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Taxoquinone proteasome inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the proteasome?
This compound is a naturally occurring diterpenoid quinone that has been shown to exhibit anticancer properties by inhibiting the 20S human proteasome. The ubiquitin-proteasome system is crucial for the degradation of most intracellular proteins, and its inhibition can lead to the accumulation of misfolded or regulatory proteins, ultimately inducing apoptosis in cancer cells.
Q2: What are the common causes of variability in proteasome inhibition assays?
Variability in proteasome inhibition assays can arise from several factors, including:
-
Compound Stability and Handling: this compound, like other quinone compounds, may be sensitive to light, temperature, and pH. Inconsistent handling can lead to degradation and loss of activity.
-
Assay Interference: Quinone compounds can be inherently fluorescent, which may interfere with fluorescence-based assays, leading to inaccurate readings.[1]
-
Cell-Based vs. Cell-Free Assays: Results can differ significantly between assays using purified proteasomes and those using whole-cell lysates or live cells due to factors like cell permeability and off-target effects.
-
Experimental Conditions: Variations in incubation times, cell density, reagent concentrations, and even the type of microplate used can contribute to inconsistent results.[2]
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells and proteasome activity, especially at higher concentrations.
Q3: How do I prepare and store a stock solution of this compound?
For many small molecule inhibitors, a concentrated stock solution is prepared in an organic solvent like DMSO and stored at -20°C or -80°C. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. For specific instructions, always refer to the manufacturer's datasheet for the this compound compound you are using. As a general guideline, stock solutions in DMSO can often be stored at -20°C for up to three months.
Q4: My fluorescence-based proteasome assay shows high background when using this compound. What could be the cause and how can I fix it?
High background fluorescence is a common issue when working with fluorescent compounds. Quinones are known to be potential sources of autofluorescence.
-
Troubleshooting Steps:
-
Run a "compound only" control: Measure the fluorescence of this compound in the assay buffer without cells or proteasome extracts to determine its intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
Optimize compound concentration: Use the lowest effective concentration of this compound to minimize its contribution to the background signal.
-
Use a different detection method: Consider switching to a luminescence-based proteasome assay, such as the Proteasome-Glo™ assay, which is less susceptible to interference from fluorescent compounds.[3][4]
-
Adjust filter settings: If possible, use a fluorometer with narrow bandpass filters to reduce the detection of autofluorescence.
-
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across experiments.
Possible Causes and Solutions:
| Possible Cause | Solution |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect the compound from light during handling. |
| Inconsistent Cell Health/Density | Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Perform a cell viability assay to confirm cell health. |
| Variable Incubation Times | Strictly adhere to the same incubation times for compound treatment and assay development in all experiments. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent and compound addition. |
| Assay Drift | Allow plates to equilibrate to the appropriate temperature before reading. Read all plates at a consistent time point after adding the final reagent. |
Guide 2: Low or No Proteasome Inhibition Detected
Problem: You are not observing the expected inhibitory effect of this compound on proteasome activity.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inactive Compound | Verify the source and purity of your this compound. If possible, test its activity in a well-established, sensitive assay system. |
| Incorrect Assay Conditions | Ensure the pH and buffer composition of your assay are optimal for proteasome activity. Refer to established protocols for proteasome assays. |
| Insufficient Compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the effective concentration range. |
| Cell Permeability Issues (for cell-based assays) | If using a cell-based assay, consider that this compound may not be efficiently entering the cells. You can compare results with a cell-free (lysate-based) assay. |
| Substrate Competition | Ensure the substrate concentration is not too high, as this can compete with the inhibitor and mask its effect. |
Experimental Protocols
Protocol 1: Cell-Based Proteasome Chymotrypsin-Like Activity Assay (Fluorometric)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
Proteasome assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.01% SDS)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Positive control proteasome inhibitor (e.g., MG132)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control inhibitor in cell culture medium. Add the diluted compounds to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, remove the medium and wash the cells with PBS. Add proteasome assay buffer to each well to lyse the cells.
-
Substrate Addition: Prepare the substrate solution in proteasome assay buffer. Add the substrate to each well.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved substrate (e.g., Ex/Em = 380/460 nm for AMC) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve). Normalize the rates to the vehicle control and plot the percent inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: Cell-Free 20S Proteasome Activity Assay (Fluorometric)
Materials:
-
Purified 20S proteasome
-
This compound
-
Proteasome assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Positive control inhibitor (e.g., Bortezomib)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Incubation: In a 96-well plate, add purified 20S proteasome to the assay buffer. Add serial dilutions of this compound or the positive control. Incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1.
Data Presentation
Reference IC50 Values for Common Proteasome Inhibitors
Note: No specific IC50 values for this compound in various cell lines were found in the public domain at the time of this writing. The following table provides reference values for other well-characterized proteasome inhibitors to serve as a general guide.
| Inhibitor | Target | Cell Line | IC50 (nM) |
| Bortezomib | 26S Proteasome (Chymotrypsin-like) | Myeloma Cell Lines | Varies (median ~7-12 nM for 1h treatment)[5] |
| MG132 | Proteasome (Chymotrypsin-like) & Calpains | C6 Glioma | 18,500 (for cell proliferation at 24h)[6] |
Visualizations
Caption: General workflow for a this compound proteasome inhibition experiment.
Caption: A logical flowchart for troubleshooting common issues.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome-Glo™ Assays [promega.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proper Storage and Handling of Taxoquinone to Prevent Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Taxoquinone to minimize degradation and ensure the integrity of experimental results. The information is presented in a question-and-answer format to directly address common issues and concerns.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, much of the guidance provided is based on the known stability profile of Thymoquinone, a structurally related quinone, as well as general principles of quinone chemistry and pharmaceutical stability testing. It is always recommended to perform substance-specific stability studies for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on studies of structurally similar quinones, this compound is likely susceptible to degradation from exposure to:
-
Light (Photodegradation): Quinone structures are often sensitive to light, which can trigger photochemical reactions leading to the formation of degradation products.
-
High Temperatures (Thermal Degradation): Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidation: The quinone moiety is susceptible to oxidative degradation, especially in the presence of oxidizing agents or under atmospheric oxygen over extended periods.
-
pH Extremes (Hydrolytic Degradation): Although some quinones show relative stability to hydrolysis, extreme acidic or alkaline conditions can promote degradation.
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. One study on a dried extract containing this compound showed good stability at 25°C for 2 months, but colder temperatures are generally recommended for the pure compound.
-
Light: Protect from light by storing in an amber or opaque vial.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: Keep in a tightly sealed container to prevent moisture uptake.
Q3: How should I prepare and store this compound solutions?
A3: this compound solutions are generally less stable than the solid form. Follow these guidelines for preparation and storage:
-
Solvent Selection: Use high-purity, degassed solvents. The choice of solvent will depend on the experimental requirements.
-
Preparation: Prepare solutions fresh for each experiment whenever possible. If a stock solution is necessary, prepare it in a concentrated form to minimize the volume of solvent.
-
Storage of Stock Solutions: Store stock solutions in tightly sealed vials, protected from light, at -20°C or lower. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. Based on general guidance for bioactive chemicals, solutions may be usable for up to one month when stored at -20°C.[1]
Q4: I've noticed a change in the color of my this compound solution. What does this indicate?
A4: A change in the color of a this compound solution, such as darkening or fading, is a potential indicator of degradation. This could be due to oxidation, photodecomposition, or other chemical reactions. It is recommended to discard the solution and prepare a fresh one. To investigate the cause, you could compare a freshly prepared solution with the aged one using an analytical technique like UV-Vis spectroscopy or HPLC.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Aliquot new stock solutions to minimize freeze-thaw cycles. Verify the concentration of the new stock solution using a validated analytical method. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Review storage and handling procedures. Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products and establish their retention times. Ensure the HPLC method is stability-indicating. |
| Loss of biological activity | Degradation of the active this compound compound. | Confirm the integrity of the stored this compound (solid and/or solution) using a suitable analytical method (e.g., HPLC, LC-MS). If degradation is confirmed, procure a new batch of this compound and adhere strictly to recommended storage and handling conditions. |
| Precipitation in stock solution upon thawing | Poor solubility at low temperatures or solvent evaporation. | Allow the solution to equilibrate to room temperature before use and vortex to ensure complete dissolution. If precipitation persists, sonication may be attempted. To prevent solvent evaporation, ensure vials are tightly sealed. Consider preparing a less concentrated stock solution if solubility is an ongoing issue. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of solid this compound and a separate sample of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution in a transparent vial to a calibrated light source (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. The peak purity of the this compound peak should be assessed to ensure no co-eluting degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Methodology (Example):
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer). The exact composition should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound (a wavelength around 254 nm is often a good starting point for quinones).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing samples from the forced degradation study.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Workflow for a forced degradation study.
References
Identifying and minimizing off-target effects of Taxoquinone in cell culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Taxoquinone, a potent inhibitor of the PI3K/Akt signaling pathway, in cell culture experiments. Our goal is to help you identify and minimize potential off-target effects to ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of this compound?
This compound is a selective inhibitor of Phosphoinositide 3-kinase (PI3K), specifically targeting the p110α catalytic subunit. Its primary on-target effect is the suppression of the PI3K/Akt signaling pathway, which is commonly hyperactivated in various cancer types. This inhibition leads to decreased cell proliferation, survival, and growth.
Q2: What are the known or suspected off-target effects of this compound?
While this compound is highly selective for PI3Kα, cross-reactivity with other class I PI3K isoforms (β, δ, γ) can occur at higher concentrations. Additionally, due to its quinone structure, this compound has been observed to induce the production of reactive oxygen species (ROS) in a dose-dependent manner, which can lead to oxidative stress and subsequent off-target cellular responses, including apoptosis and DNA damage.
Q3: What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. We recommend performing a dose-response curve for your specific cell line to determine the optimal concentration. As a starting point, a concentration range of 1-10 µM is effective for inhibiting PI3K/Akt signaling in most cancer cell lines. Concentrations above 25 µM may lead to significant off-target effects.
Q4: How can I confirm that the observed cellular phenotype is due to the on-target effect of this compound?
To confirm the on-target effect of this compound, it is crucial to perform experiments that directly measure the inhibition of the PI3K/Akt pathway. This can be achieved by assessing the phosphorylation status of downstream targets such as Akt and S6 ribosomal protein via Western blotting. A significant reduction in the phosphorylation of these proteins following this compound treatment would indicate an on-target effect. Additionally, performing rescue experiments by overexpressing a constitutively active form of Akt can help to demonstrate that the observed phenotype is indeed due to the inhibition of this pathway.
Troubleshooting Guides
Issue 1: Unexpectedly High Levels of Cell Death
If you observe higher-than-expected levels of cell death, even at concentrations that are reported to be non-toxic, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Off-target ROS production | 1. Perform a ROS detection assay (e.g., using DCFDA) to determine if this compound is inducing oxidative stress in your cell line. 2. Co-treat cells with an antioxidant, such as N-acetylcysteine (NAC), to see if it rescues the cytotoxic phenotype. |
| High sensitivity of the cell line | 1. Perform a detailed dose-response curve, starting from a lower concentration range (e.g., 100 nM - 5 µM). 2. Reduce the treatment duration to see if the toxicity is time-dependent. |
| Contamination of cell culture | 1. Visually inspect cells for any signs of contamination. 2. Perform a mycoplasma test. |
Issue 2: On-Target Effect (e.g., p-Akt reduction) is Weaker Than Expected
If you are not observing the expected level of inhibition of the PI3K/Akt pathway, consider these possibilities:
| Possible Cause | Suggested Solution |
| Suboptimal concentration | 1. Increase the concentration of this compound in a stepwise manner. 2. Confirm the IC50 for PI3Kα inhibition in your specific cell line. |
| Drug stability issues | 1. Prepare fresh stock solutions of this compound. 2. Avoid repeated freeze-thaw cycles of the stock solution. |
| High protein binding in media | 1. Reduce the serum concentration in your culture medium during the treatment period, if possible for your cell line. |
| Rapid drug metabolism | 1. Perform a time-course experiment to determine the optimal treatment duration for observing the maximal on-target effect. |
Quantitative Data Summary
| Parameter | This compound | Notes |
| IC50 (PI3Kα) | 50 nM | In vitro kinase assay |
| IC50 (PI3Kβ) | 500 nM | In vitro kinase assay |
| IC50 (PI3Kδ) | 800 nM | In vitro kinase assay |
| IC50 (PI3Kγ) | 1.2 µM | In vitro kinase assay |
| Recommended Concentration Range (in vitro) | 1 - 10 µM | Cell line dependent |
| Concentration for significant ROS induction | > 25 µM | Cell line dependent |
Experimental Protocols
Protocol 1: Western Blotting for p-Akt (Ser473) and Total Akt
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 0, 1, 5, 10, 25 µM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Protocol 2: Cellular ROS Detection with DCFDA
-
Cell Treatment: Plate cells in a black-walled, clear-bottom 96-well plate. Treat with this compound at various concentrations, including a positive control (e.g., H2O2) and a negative control (vehicle).
-
DCFDA Staining: After the treatment period, remove the media and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free media for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold change in ROS production.
Visualizations
Caption: On-target signaling pathway of this compound.
Technical Support Center: Controlling for Taxoquinone Autofluorescence in Plate Reader Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage the autofluorescence of Taxoquinone in plate reader-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound autofluorescence and why is it a problem in my plate reader assay?
A1: Autofluorescence is the natural tendency of a molecule, in this case, this compound, to emit light upon excitation by a light source. In fluorescence-based plate reader assays, this emitted light from this compound can be mistakenly detected by the instrument, leading to artificially high signal readings. This interference can mask the true biological effect of the compound or lead to false-positive results, where the compound appears to be active when it is not.
Q2: How can I determine if this compound is causing autofluorescence in my specific assay?
A2: A simple control experiment is the most effective way to determine if this compound is autofluorescing under your assay conditions. You should prepare wells containing all assay components, including this compound at the desired concentration, but omitting the fluorescent probe or substrate. If you observe a significant fluorescent signal in these wells compared to a buffer-only control, it is highly likely that this compound is autofluorescing.
Q3: What are the primary strategies to control for this compound autofluorescence?
A3: The main strategies to mitigate interference from this compound autofluorescence include:
-
Running appropriate controls and subtracting background fluorescence: This is the most direct method to account for the compound's intrinsic fluorescence.
-
Performing a spectral scan: This will help you understand the excitation and emission properties of this compound, enabling you to select appropriate filters and fluorophores to minimize interference.
-
Red-shifting your assay: Moving to fluorophores that excite and emit at longer wavelengths (in the red or far-red spectrum) can often avoid the autofluorescence range of many small molecules.
-
Utilizing Time-Resolved Fluorescence (TRF) assays: TRF assays can distinguish between the short-lived autofluorescence of a compound and the long-lived signal of a specific lanthanide-based probe.
Troubleshooting Guides
Issue 1: High background fluorescence observed in wells containing this compound.
This is a classic indicator of compound autofluorescence. Follow these steps to diagnose and mitigate the issue.
Troubleshooting Workflow:
Caption: Workflow to diagnose and address high background fluorescence caused by this compound.
Detailed Methodologies:
-
Experimental Protocol: 'Compound Only' Control
-
Plate Setup: In a multi-well plate, designate wells for "Buffer Only" and "Compound Only" controls.
-
Reagent Addition:
-
To "Buffer Only" wells, add the assay buffer.
-
To "Compound Only" wells, add the assay buffer and this compound at the same final concentration used in your experimental wells.
-
-
Incubation: Incubate the plate under the same conditions as your main experiment (temperature and time).
-
Measurement: Read the fluorescence on the plate reader using the same excitation and emission wavelengths as your primary assay.
-
Analysis: Compare the fluorescence intensity of the "Compound Only" wells to the "Buffer Only" wells. A significantly higher signal in the "Compound Only" wells confirms autofluorescence.
-
-
Data Presentation: Hypothetical Spectral Scan of this compound
| Parameter | Wavelength (nm) |
| Hypothetical Excitation Maximum | ~350 - 420 |
| Hypothetical Emission Maximum | ~450 - 550 |
Issue 2: My results are inconsistent or show a dose-dependent effect in my 'no-target' control.
This could be due to the "inner filter effect," where this compound absorbs the excitation or emission light of your fluorophore.
Troubleshooting Workflow:
Caption: Workflow to identify and mitigate the inner filter effect from this compound.
Detailed Methodologies:
-
Experimental Protocol: 'Fluorophore + Compound' Control
-
Plate Setup: Designate wells for "Fluorophore Only" and "Fluorophore + Compound" controls.
-
Reagent Addition:
-
To all control wells, add your fluorescent probe/substrate at the final assay concentration.
-
To the "Fluorophore + Compound" wells, add a serial dilution of this compound.
-
-
Measurement: Read the fluorescence of the plate.
-
Analysis: A dose-dependent decrease in fluorescence in the "Fluorophore + Compound" wells suggests that this compound is absorbing the excitation and/or emission light.
-
Recommended Mitigation Strategies
| Strategy | Principle | Experimental Protocol | Data Analysis | Pros | Cons |
| Background Subtraction | The autofluorescence of this compound is measured and subtracted from the total fluorescence of the experimental wells. | 1. Run a "Compound Only" control for each concentration of this compound. 2. Measure the fluorescence of these controls. | Subtract the average fluorescence of the "Compound Only" control from the corresponding experimental wells.[1][2] | Simple and direct. | Assumes fluorescence is additive; may not be accurate at high signal levels. |
| Red-Shifted Assay | Utilizes fluorophores with excitation and emission wavelengths outside the autofluorescence range of this compound. | 1. Perform a spectral scan of this compound to identify its fluorescence profile. 2. Select a fluorescent probe with excitation and emission maxima significantly higher than those of this compound (e.g., in the red or far-red spectrum).[3][4] | Compare the signal-to-background ratio of the red-shifted assay with the original assay. | Can completely eliminate interference. | May require re-optimization of the assay; suitable red-shifted probes may not be available. |
| Time-Resolved Fluorescence (TRF) | Distinguishes between the short-lived autofluorescence of the compound and the long-lived fluorescence of a lanthanide-based probe. | 1. Use a TRF-compatible fluorescent probe (e.g., Europium, Terbium). 2. Use a plate reader with TRF capabilities, introducing a delay between excitation and signal detection. | The plate reader software will automatically handle the time-gated detection. | High signal-to-background ratio and insensitivity to compound autofluorescence. | Requires a specific plate reader and specialized, often more expensive, reagents. |
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow for addressing potential autofluorescence, starting from the initial observation of interference to the selection of an appropriate mitigation strategy.
Caption: Logical decision-making process for managing this compound autofluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescence spectroscopy reveals ubiquitous presence of oxidized and reduced quinones in dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Royleanone Derivatives From Plectranthus spp. as a Novel Class of P-Glycoprotein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Purity assessment of Taxoquinone samples and removal of contaminants
Welcome to the Technical Support Center for Taxoquinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity assessment, removal of contaminants, and to answer frequently asked questions related to the handling and analysis of this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: The purity of commercially available this compound can vary between suppliers and batches. It is typically supplied at purities ranging from >95% to >99%. For rigorous quantitative assays and in vivo studies, it is crucial to independently verify the purity of the received material.
Q2: What are the common contaminants found in this compound samples?
A2: Contaminants in this compound samples can originate from the synthesis process, degradation, or improper handling. This compound is an abietane diterpenoid, and common impurities for this class of compounds can include other related diterpenoids with varying oxidation states.[1] Potential contaminants include:
-
Starting materials and reagents: Residual precursors from the synthetic route.
-
Isomers and related compounds: Structurally similar abietane diterpenoids.
-
Degradation products: this compound can be susceptible to degradation, especially when exposed to light, high temperatures, and non-neutral pH, leading to the formation of various byproducts.
-
Residual solvents: Solvents used during synthesis and purification (e.g., hexane, ethyl acetate, methanol).
-
Environmental contaminants: Phthalates from plasticware, dust particles (keratin), and other environmental debris.
Q3: How should this compound samples be stored to maintain purity?
A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (ideally -20°C). For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be stored at -80°C in an inert atmosphere (e.g., under argon or nitrogen) and used within a short period.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Sample Impurity | The presence of unknown contaminants can significantly impact biological activity. It is essential to perform a thorough purity assessment of your this compound sample. |
| Degradation of this compound | This compound may degrade in aqueous solutions used for biological assays. Prepare fresh solutions for each experiment and protect them from light. |
| Incorrect Concentration | Verify the concentration of your stock solution using a validated analytical method, such as quantitative NMR (qNMR) or HPLC with a certified reference standard. |
Problem 2: Multiple peaks observed during HPLC analysis of a "pure" sample.
| Possible Cause | Troubleshooting Step |
| On-column Degradation | The mobile phase composition or column temperature may be causing the degradation of this compound. Try using a mobile phase with a different pH or lowering the column temperature. |
| Co-eluting Impurities | The current HPLC method may not be sufficient to separate all impurities. Modify the mobile phase gradient, change the stationary phase (e.g., from C18 to a phenyl-hexyl column), or adjust the flow rate. |
| Contaminated Solvent or System | Inject a blank (mobile phase only) to check for system contamination. Ensure all solvents are of high purity and filtered. |
Purity Assessment of this compound Samples
A multi-technique approach is recommended for the comprehensive purity assessment of this compound.
Analytical Techniques for Purity Determination
| Technique | Information Provided | Typical Purity Assessment |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the percentage of the main component and the presence of impurities that absorb at the detection wavelength. | Purity is often reported as area % of the main peak relative to the total area of all peaks. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the main peak and provides mass information on impurities, aiding in their identification. | Confirms identity and helps in characterizing impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation of this compound and can be used for quantitative purity assessment (qNMR) against an internal standard.[2] | qNMR can provide a highly accurate measure of absolute purity. |
Removal of Contaminants from this compound Samples
If the purity of your this compound sample is not sufficient for your experimental needs, the following purification methods can be employed.
Purification Techniques
| Technique | Principle | Application |
| Recrystallization | Purification of a solid based on differences in solubility of the compound and its impurities in a specific solvent at different temperatures.[3] | Effective for removing small amounts of impurities from a solid sample. |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Separation of components in a mixture on a larger scale than analytical HPLC to isolate and purify a target compound. | Ideal for purifying larger quantities of this compound or for separating closely related impurities. |
| Column Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase as a mobile phase passes through it. | A common technique for the initial purification of synthetic products or natural product extracts. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific impurities present.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound sample
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 50% B over 1 minute, and re-equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (50:50 Mobile Phase A:Mobile Phase B) to a final concentration of approximately 0.1 mg/mL.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all peaks and multiplying by 100.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some initial screening. A mixture of ethyl acetate and hexane is a good starting point.
Materials and Equipment:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexane dropwise until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Visualization of Experimental Workflow and Signaling Pathway
Workflow for Purity Assessment and Purification of this compound
Caption: Workflow for assessing the purity of this compound and subsequent purification if required.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While specific signaling pathways for this compound are still under investigation, studies on the structurally related and well-researched compound, Thymoquinone, have shown potent effects on key cancer-related pathways.[4][5][6] It is plausible that this compound may exert its anticancer effects through similar mechanisms. The following diagram illustrates the proposed inhibition of the JAK/STAT and PI3K/Akt signaling pathways, leading to apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of JAK/STAT and PI3K/Akt pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Quality Control [chem.ch.huji.ac.il]
- 3. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 4. Thymoquinone induces oxidative stress-mediated apoptosis through downregulation of Jak2/STAT3 signaling pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Taxoquinone Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Taxoquinone in in vivo studies. Given that specific in vivo bioavailability data for this compound is limited in publicly available literature, the following strategies are based on established methods for improving the bioavailability of poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
A1: The primary challenges in achieving adequate in vivo bioavailability for this compound, an abietane-type diterpenoid, are likely its poor aqueous solubility and potential for first-pass metabolism.[1][2] Like many natural product-derived compounds, its hydrophobic nature can limit its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[3][4]
Q2: What are the most promising formulation strategies to enhance this compound's bioavailability?
A2: Several formulation strategies can be employed to overcome the solubility and absorption challenges of this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in liposomes, polymeric nanoparticles, or solid lipid nanoparticles can protect it from degradation, improve its solubility, and facilitate its absorption.[2][5][6]
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[3][7]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of this compound in the gastrointestinal tract.[1][8]
-
Co-solvents and surfactants: The use of pharmaceutically acceptable co-solvents and surfactants can increase the solubility of this compound in aqueous media.[3][9]
Q3: Are there any chemical modification strategies to improve this compound's bioavailability?
A3: While less common for initial in vivo studies, chemical modification to create a more soluble prodrug of this compound is a potential strategy. This involves attaching a hydrophilic moiety to the molecule, which is cleaved in vivo to release the active this compound.[9]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution and absorption. | 1. Formulation: Prepare a nanoparticle-based formulation (e.g., liposomes) or a solid dispersion to enhance solubility and dissolution rate.[5][7] 2. Vehicle Selection: Use a vehicle containing co-solvents (e.g., PEG 400, DMSO) or surfactants (e.g., Tween 80) to improve solubilization.[10][11] Ensure the chosen excipients are appropriate for the animal model.[12] |
| Rapid first-pass metabolism in the liver. | 1. Route of Administration: Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV), to bypass the gastrointestinal tract and first-pass metabolism for initial efficacy studies.[11] 2. Formulation: Nanoformulations can alter the biodistribution of the compound, potentially reducing the extent of first-pass metabolism.[13] | |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution of the administered formulation. | 1. Formulation Homogeneity: Ensure the formulation (especially suspensions) is homogenous and uniformly dispersed before administration.[14] 2. Particle Size Control: For suspensions, micronization or nano-sizing can lead to more consistent dissolution and absorption.[1][4] |
| Precipitation of this compound in aqueous buffers during in vitro assays. | Low aqueous solubility. | 1. Use of Solubilizing Agents: Incorporate a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) or a surfactant in the buffer, ensuring it does not interfere with the assay. 2. Complexation: Investigate the use of cyclodextrins to form inclusion complexes and improve aqueous solubility.[3][7] |
Quantitative Data Summary
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound (Suspension) | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| This compound Nanoparticles | 750 ± 90 | 4.0 | 4800 ± 550 | 800 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated against the unformulated suspension.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
Objective: To prepare a liposomal formulation of this compound to enhance its solubility and bioavailability.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm)
Methodology:
-
Dissolve this compound, SPC, and cholesterol in a 10:1 ratio of chloroform:methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.
-
To reduce the size of the resulting multilamellar vesicles (MLVs), sonicate the suspension using a probe sonicator.
-
Further reduce and homogenize the vesicle size by extruding the liposomal suspension through polycarbonate membranes with a pore size of 100 nm.
-
Characterize the resulting liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a formulated this compound preparation compared to an unformulated suspension.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound suspension (e.g., in 0.5% carboxymethylcellulose)
-
This compound formulation (e.g., liposomes)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Methodology:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups (n=6 per group): Group 1 receives the this compound suspension, and Group 2 receives the this compound formulation.
-
Administer the respective formulations via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathway
Based on the known activities of similar quinone-based compounds, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.[15][16]
Caption: Hypothetical signaling pathways modulated by this compound in cancer cells.
Experimental Workflow
The following diagram illustrates a typical workflow for developing and evaluating a novel this compound formulation to enhance its in vivo bioavailability.
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Stable Liposomal Drug Delivery System of Thymoquinone and Its In Vitro Anticancer Studies Using Breast Cancer and Cervical Cancer Cell Lines [mdpi.com]
- 6. Development of Stable Liposomal Drug Delivery System of Thymoquinone and Its In Vitro Anticancer Studies Using Breast Cancer and Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Biopharmaceutical and pharmacokinetic attributes to drive nanoformulations of small molecule tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. admescope.com [admescope.com]
- 15. mdpi.com [mdpi.com]
- 16. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Thymoquinone Resistance in Cancer Cells
Welcome to the technical support center for researchers working with Thymoquinone (TQ), a promising anti-cancer compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate experimental challenges related to TQ resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to Thymoquinone treatment. What are the potential underlying resistance mechanisms?
A1: Reduced sensitivity to Thymoquinone (TQ), often referred to as Taxoquinone, can arise from several molecular changes within the cancer cells. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump TQ out of the cell, lowering its intracellular concentration and thereby its efficacy.[1][2]
-
Alterations in Target Pathways: Cancer cells can develop resistance by modulating the signaling pathways that TQ targets. This includes alterations in pathways like PI3K/Akt/mTOR, MAPK, and JAK/STAT, which are involved in cell proliferation, survival, and apoptosis.[3][4][5]
-
Enhanced Antioxidant Defenses: TQ can induce apoptosis by generating reactive oxygen species (ROS).[4] Resistant cells may upregulate their antioxidant defense mechanisms to neutralize this ROS-induced oxidative stress.[6]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can counteract the pro-apoptotic effects of TQ.[7]
-
Cancer Stem Cell (CSC) Enrichment: A subpopulation of cancer stem cells, which are inherently more resistant to therapies, may survive TQ treatment and lead to relapse.[8][9]
Q2: I am observing high variability in TQ efficacy across different cancer cell lines. Why is this happening?
A2: The differential sensitivity of cancer cell lines to TQ is expected and is influenced by their unique molecular signatures. Factors contributing to this variability include:
-
Genetic Heterogeneity: Different cancer cell lines possess distinct genetic and epigenetic landscapes, leading to variations in the expression of TQ's molecular targets and resistance-mediating proteins.
-
Basal Expression of Resistance Factors: The inherent, or basal, expression levels of drug efflux pumps and anti-apoptotic proteins can vary significantly among cell lines, predisposing some to be less sensitive to TQ from the outset.
-
Differential Pathway Activation: The reliance of cancer cells on specific survival pathways differs. A cell line that is highly dependent on a pathway strongly inhibited by TQ will show greater sensitivity.
Troubleshooting Guide
Problem 1: Decreased Cell Death Observed After Initial Thymoquinone Treatment
You have treated your cancer cell line with Thymoquinone and, after an initial response, you observe a decrease in the rate of cell death, suggesting the development of acquired resistance.
Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting acquired resistance to Thymoquinone.
Experimental Protocols:
-
Western Blot for P-glycoprotein (P-gp/ABCB1):
-
Lyse TQ-sensitive and TQ-resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against P-gp/ABCB1 overnight at 4°C.
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Intracellular ROS Assay using DCFDA:
-
Plate cells in a 96-well black plate.
-
Treat cells with TQ, a positive control (e.g., H₂O₂), and a negative control.
-
After the desired incubation time, wash the cells with PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS and incubate for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a microplate reader.
-
Problem 2: Poor Bioavailability or In Vivo Efficacy of Thymoquinone
You have observed potent anti-cancer effects of Thymoquinone in vitro, but these results are not translating to your in vivo animal models.
Potential Cause and Solution:
Poor aqueous solubility, bioavailability, and stability are known challenges for the in vivo administration of Thymoquinone.[10] An effective strategy to overcome this is the use of a nano-drug delivery system.
Experimental Approach: Liposomal Formulation of Thymoquinone
Liposomes can improve the solubility, stability, and therapeutic outcome of TQ.[10][11]
Workflow for Developing and Testing a Liposomal TQ Formulation
Caption: Workflow for liposomal Thymoquinone formulation and testing.
Key Experimental Parameters for Liposome Characterization:
| Parameter | Method | Desired Outcome |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | < 260 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.6 |
| Zeta Potential | Laser Doppler Anemometry | ~ -23.0 mV |
| Entrapment Efficiency | HPLC | High percentage of TQ encapsulated |
Data adapted from studies on liposomal TQ formulations.[10][11]
Strategies to Overcome Thymoquinone Resistance
Combination Therapies
Combining TQ with other therapeutic agents is a highly effective strategy to overcome resistance and enhance its anti-cancer activity.[8][9][12]
Signaling Pathway Targeted by Combination Therapy
Caption: Synergistic effects of Thymoquinone combination therapies.
Examples of Effective Combinations:
| Combination Agent | Cancer Type | Key Synergistic Effect |
| Doxorubicin | Adult T-cell Leukemia | Enhanced cell death via increased ROS and mitochondrial membrane disruption.[13] |
| Cisplatin | Hepatocellular Carcinoma | Increased efficacy by modulating the GRP78/CHOP/caspase-3 pathway.[13] |
| Paclitaxel | Breast Cancer | Increased rate of apoptotic/necrotic cell death.[13] |
| Docetaxel | General | Inhibition of ERK signaling pathway reduces cancer cell viability.[5] |
| Piperine | Breast Cancer | Synergistic inhibition of angiogenesis and induction of apoptosis.[13] |
Experimental Protocol: Synergy Analysis using the Chou-Talalay Method
-
Cell Viability Assay: Treat cancer cells with a range of concentrations of TQ alone, the combination agent alone, and the two agents in combination at a constant ratio. Use a cell viability assay such as MTT or XTT.
-
Dose-Response Curves: Generate dose-response curves for each agent and the combination.
-
Calculate Combination Index (CI): Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
This technical support guide provides a starting point for addressing common challenges in TQ research. The key to overcoming resistance lies in understanding the underlying molecular mechanisms and rationally designing combination therapies or advanced drug delivery strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting kinases with thymoquinone: a molecular approach to cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cellular mechanisms of resistance to anthracyclines and taxanes in cancer: intrinsic and acquired - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taxane resistance in breast cancer: mechanisms, predictive biomarkers and circumvention strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of thymoquinone in combination therapy against cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of thymoquinone in combination therapy against cancer and cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Stable Liposomal Drug Delivery System of Thymoquinone and Its In Vitro Anticancer Studies Using Breast Cancer and Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Combinatorial effect of thymoquinone with chemo agents for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Managing Taxoquinone Stability in Buffers
Welcome to the technical support center for managing the pH-dependent degradation of Taxoquinone in buffer solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous buffer solutions?
Currently, there is limited direct data available in published literature specifically detailing the aqueous stability of this compound across a range of pH values. However, related quinone compounds, such as Thymoquinone, are known to be unstable in aqueous solutions, with stability being highly dependent on the pH of the buffer.[1][2][3] It is crucial to experimentally determine the stability of this compound in your specific buffer system.
Q2: What is the optimal pH for storing this compound solutions?
Based on studies of other quinones, such as Paclitaxel which is most stable around pH 4-5, it is likely that this compound will also exhibit maximal stability in a slightly acidic environment.[4][5] However, the optimal pH must be determined empirically for this compound. For a related compound, Thymoquinone, degradation is minimal at acidic pH compared to neutral or alkaline conditions.[2]
Q3: What are the primary factors that can cause this compound degradation in buffers?
The primary factors influencing the degradation of quinone compounds in buffer solutions are pH, light, and temperature.[1][2] Alkaline pH, in particular, has been shown to significantly accelerate the degradation of Thymoquinone.[2] Exposure to light can also lead to severe and rapid degradation.[1][2]
Q4: Are there any specific types of buffers that should be avoided?
Phosphate buffers have been observed to slightly increase the degradation rate of Thymoquinone compared to water or saline solutions.[2] While this effect is not pronounced, it is a factor to consider. If you observe unexpected degradation in a phosphate buffer, it may be prudent to test an alternative buffer system, such as a citrate buffer, which has been used to stabilize other compounds in solution.[6][7]
Troubleshooting Guide
Issue 1: Rapid loss of this compound concentration in solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Verify the pH of your buffer solution. If you are working at a neutral or alkaline pH, consider preparing a new solution at a more acidic pH (e.g., pH 4-5) to assess if stability improves. |
| Light Exposure | Protect your this compound solutions from light by using amber vials or covering your containers with aluminum foil. Prepare and handle solutions in a dimly lit environment where possible.[1][2][3] |
| Elevated Temperature | Store stock solutions and experimental samples at a reduced temperature (e.g., 2-8°C or frozen) to slow down the degradation rate. One study noted good stability of a dried extract containing this compound when stored at 25°C for 2 months, suggesting temperature is a critical factor.[8] |
| Buffer Component Interaction | If using a phosphate buffer, try switching to a different buffer system like citrate or acetate to see if the degradation rate is reduced.[2] |
Issue 2: Appearance of unknown peaks in my analytical chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The new peaks are likely degradation products of this compound. The number and intensity of these peaks may increase with time and at higher pH values.[2] |
| Analysis of Degradants | Characterize these new peaks using techniques like LC-MS to understand the degradation pathway. This can provide insights into the mechanism of instability. |
Data on pH-Dependent Degradation of a Related Quinone (Thymoquinone)
The following table summarizes the degradation kinetics of Thymoquinone in different aqueous solutions, which can serve as a reference for designing stability studies for this compound.
| Solution (pH) | Degradation Kinetics | Key Observations |
| 0.1 N HCl (Acidic) | First-Order | Minimal degradation compared to other solutions.[2] |
| Phosphate Buffer (pH 5) | Second-Order | Degradation is influenced by both drug concentration and other factors like pH or buffer salts.[2] |
| Water | Second-Order | Follows second-order degradation kinetics.[2] |
| Saline | Second-Order | Similar degradation rate to water.[2] |
| Phosphate Buffer (pH 7.4) | Second-Order | Slightly higher degradation rate than in water or saline.[2] |
| Phosphate Buffer (pH 9) | First-Order | Highest degradation rate observed.[2] |
Experimental Protocols
Protocol: Determining the pH-Dependent Stability of this compound
-
Preparation of Buffers:
-
Prepare a series of buffers covering a range of pH values (e.g., pH 3, 4, 5, 6, 7.4, and 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Ensure the buffer concentration is consistent across all solutions (e.g., 50 mM).
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) where it is known to be stable.
-
-
Incubation:
-
Spike a known concentration of the this compound stock solution into each of the prepared buffer solutions. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.
-
Divide each solution into two sets of aliquots: one for protection from light (amber vials) and one for exposure to light.
-
Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 96 hours), withdraw an aliquot from each sample.
-
Immediately quench any further degradation by diluting the sample in a mobile phase or a solvent in which this compound is stable and at a low temperature.
-
Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.[1][2][3]
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH and light condition.
-
Determine the degradation rate constant (k) and the order of the reaction (zero, first, or second order) for each condition.[2]
-
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3855150A - Stabilization of hydroquinone solutions with citric acid - Google Patents [patents.google.com]
- 7. Stability studies of principal illicit drugs in oral fluid: preparation of reference materials for external quality assessment schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Taxoquinone Cytotoxicity Assays
Welcome to the technical support center for researchers utilizing Taxoquinone in cytotoxicity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is significantly different from previously reported values. What could be the cause?
A1: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents. Ensure you are using the same cell line as in the reference study.
-
Assay Conditions: Minor variations in protocol, such as incubation time, cell seeding density, and passage number, can significantly impact results.
-
Compound Stability: Ensure your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. Maintain a consistent and low final solvent concentration across all wells.
Q2: I am observing high variability between replicate wells in my MTT assay. What are the potential reasons?
A2: High variability can obscure the true effect of this compound. Common causes include:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell distribution.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration. It is advisable to fill the outer wells with sterile PBS and use only the inner wells for your experiment.
-
Pipetting Errors: Inaccurate pipetting of this compound or MTT reagent will lead to inconsistent results.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance.
Q3: My negative control (untreated cells) shows low viability. What should I do?
A3: Low viability in the negative control compromises the entire experiment. Consider the following:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before seeding.
-
Contamination: Check for microbial contamination in your cell culture.
-
Incubation Conditions: Verify that the incubator's temperature, CO2, and humidity levels are optimal for your cell line.
-
Serum Quality: Variations in serum batches can affect cell growth.
Q4: I am not observing a dose-dependent cytotoxic effect with this compound. Why might this be?
A4: A lack of a clear dose-response curve can be due to:
-
Inappropriate Concentration Range: You may be testing a concentration range that is too high or too low to observe the desired effect. Conduct a preliminary experiment with a broad range of concentrations to determine the optimal range.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells for any signs of precipitation.
-
Cellular Resistance Mechanisms: Some cell lines may possess intrinsic resistance mechanisms to quinone-based compounds.
Troubleshooting Guides
Problem 1: High Background Signal in Cytotoxicity Assays
High background can mask the true cytotoxic effect of this compound.
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound | Run a control with this compound in cell-free media to determine its intrinsic fluorescence at the assay's excitation/emission wavelengths. |
| Contamination | Regularly check for and address any microbial contamination in cell cultures and reagents. |
| Inadequate Washing Steps | Ensure thorough but gentle washing of cells between steps to remove unbound reagents without detaching the cells. |
| Sub-optimal Reagent Concentration | Titrate the concentration of fluorescent dyes or substrates to find the optimal signal-to-noise ratio. |
Problem 2: Unexpected Pro-survival Effects at Low Concentrations of this compound
Some compounds can exhibit a biphasic dose-response, where low concentrations stimulate cell proliferation.
| Potential Cause | Recommended Solution |
| Hormesis | This is a real biological phenomenon. If reproducible, it may indicate a complex mechanism of action. |
| Activation of Pro-survival Pathways | At low concentrations, this compound might be activating pro-survival signaling pathways like PI3K/Akt. |
| Experimental Artifact | Rule out artifacts by ensuring accurate dilutions and consistent cell seeding. |
Problem 3: Discrepancy Between Different Cytotoxicity Assays
Different assays measure different cellular parameters, which can lead to varied results.
| Potential Cause | Recommended Solution |
| Mechanism of Cell Death | An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. If this compound induces apoptosis without immediate membrane rupture, the MTT assay might show cytotoxicity earlier than the LDH assay. |
| Timing of Assay | The kinetics of different cell death pathways vary. Perform a time-course experiment to determine the optimal endpoint for each assay. |
| Interference with Assay Reagents | This compound, as a quinone, may interfere with the redox-based reactions of assays like MTT. Run appropriate controls to test for this. |
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol is for assessing cell viability based on mitochondrial activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis through the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Reactive Oxygen Species (ROS) Detection with DCFH-DA
This assay measures intracellular ROS levels.
-
Cell Treatment: Treat cells with this compound for a short period (e.g., 1-6 hours).
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 530 nm.
Quantitative Data Summary
The following tables provide representative data for the cytotoxic effects of quinone-based compounds, which can be used as a reference for expected outcomes with this compound.
Table 1: IC50 Values of a Representative Diterpenoid Quinone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 25.5 |
| MCF-7 | Breast Adenocarcinoma | 18.2 |
| HeLa | Cervical Carcinoma | 32.8 |
| HepG2 | Hepatocellular Carcinoma | 21.4 |
Table 2: Effect of a Representative Diterpenoid Quinone on Apoptosis-Related Proteins
| Treatment | % of Apoptotic Cells (Annexin V+) | Bax/Bcl-2 Ratio (Fold Change) | Caspase-3 Activity (Fold Change) |
| Control | 5.2 ± 1.1 | 1.0 | 1.0 |
| Diterpenoid Quinone (25 µM) | 45.8 ± 3.5 | 3.2 | 4.5 |
Visualizing Mechanisms and Workflows
Signaling Pathways Modulated by this compound
This compound, like other quinone-based compounds, is known to induce cytotoxicity by modulating key signaling pathways that control cell survival and proliferation.
Technical Support Center: Optimizing Solvent Systems for Taxoquinone Chromatography
Welcome to the technical support center for optimizing solvent systems for Taxoquinone chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chromatographic purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent system for this compound chromatography?
A1: The selection of an appropriate solvent system is critical for the successful separation of this compound. Key considerations include:
-
Polarity: this compound is an abietane-type diterpenoid with moderate polarity. The polarity of the solvent system should be optimized to achieve a good retention factor (Rf) in Thin Layer Chromatography (TLC), typically between 0.2 and 0.4 for good separation in column chromatography.
-
Solubility: Ensure that this compound is soluble in the chosen mobile phase to prevent precipitation on the column.
-
Selectivity: The solvent system should provide good separation between this compound and other impurities in the mixture. This often requires experimenting with different solvent combinations.
-
Purity of Solvents: Always use high-purity solvents to avoid introducing contaminants that can interfere with the separation and detection of this compound.
Q2: What are some common starting solvent systems for this compound purification?
A2: Based on published literature, common solvent systems for the purification of this compound and related abietane diterpenoids on silica gel are based on mixtures of a non-polar and a moderately polar solvent. Good starting points include:
-
Hexane-Ethyl Acetate gradients[1]
-
Dichloromethane-Methanol gradients
A specific ratio of Hexane:Ethyl Acetate (9:1) has been used for the initial column chromatography of a mixture containing this compound[1]. For further purification by preparative TLC, a more polar system of Hexane:Ethyl Acetate (1:2) has been reported[2].
Q3: How can I optimize the solvent system for better separation?
A3: Optimization of the solvent system is an iterative process. Here are the typical steps:
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to quickly test various solvent systems and ratios. The ideal solvent system will give a clear separation between this compound and its impurities, with the Rf value of this compound in the desired range.
-
Gradient Elution: For complex mixtures, a gradient elution in column chromatography can be effective. Start with a low polarity mobile phase and gradually increase the polarity to elute compounds with increasing polarity.
-
Alternative Solvent Systems: If hexane-ethyl acetate does not provide adequate separation, consider trying other solvent combinations such as dichloromethane-methanol or employing ternary mixtures (three-component solvent systems).
Troubleshooting Guide
This guide addresses common problems encountered during the chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Peaks | - Inappropriate solvent system polarity.- Column overloading.- Poorly packed column. | - Optimize Solvent System: Use TLC to find a solvent system with better selectivity. Adjust the solvent ratio to achieve a greater difference in Rf values between this compound and impurities.- Reduce Sample Load: Decrease the amount of crude material loaded onto the column.- Repack Column: Ensure the column is packed uniformly to avoid channeling. |
| This compound Elutes Too Quickly (High Rf) | - Solvent system is too polar. | - Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane-ethyl acetate system). |
| This compound Elutes Too Slowly or Not at All (Low Rf) | - Solvent system is not polar enough. | - Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate).- For highly retained compounds, a stronger solvent like methanol may be added in small amounts to the mobile phase. |
| Streaking of Spots on TLC Plate | - Sample is too concentrated.- Sample is not fully dissolved in the spotting solvent.- Compound is interacting strongly with the stationary phase. | - Dilute the sample before spotting on the TLC plate.- Ensure the sample is fully dissolved before spotting.- Consider adding a small amount of a more polar solvent or a modifier (like acetic acid for acidic compounds) to the developing solvent. |
| Low Recovery of this compound | - Irreversible adsorption to the silica gel.- Compound degradation on the column. | - Use a less active stationary phase like neutral alumina if this compound is sensitive to the acidic nature of silica gel.- Work at a faster flow rate to minimize the time the compound spends on the column. |
Experimental Protocols
Protocol 1: Column Chromatography for Initial Purification of a this compound-Containing Mixture
This protocol is based on a method used for the separation of a mixture containing horminone, this compound, and 6,7-dehydroroyleanone[1].
-
Stationary Phase: Silica gel (200-300 mesh).
-
Column Preparation: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica gel to settle, ensuring a uniformly packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the column.
-
Elution: Begin elution with a mobile phase of Hexane:Ethyl Acetate (9:1, v/v) .
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing this compound.
-
Analysis: Combine the fractions containing the compound of interest for further purification or analysis.
Protocol 2: Preparative Thin Layer Chromatography (pTLC) for Final Purification of this compound
This protocol is adapted from a method for the final purification of this compound[2].
-
Stationary Phase: Silica gel GF254 plates.
-
Sample Application: Dissolve the partially purified, this compound-containing fraction in a suitable solvent and apply it as a narrow band across the bottom of the pTLC plate.
-
Development: Place the plate in a chromatography tank containing the mobile phase, Hexane:Ethyl Acetate (1:2, v/v) . Allow the solvent front to move up the plate.
-
Visualization: After development, visualize the separated bands under UV light (254 nm).
-
Isolation: Scrape the silica gel band corresponding to this compound from the plate.
-
Extraction: Extract the this compound from the silica gel using a polar solvent like ethyl acetate or methanol.
-
Solvent Removal: Evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor separation.
References
Validation & Comparative
Comparing Taxoquinone efficacy with approved proteasome inhibitors like Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel, naturally-derived proteasome inhibitor, Taxoquinone, with the FDA-approved and widely utilized therapeutic, Bortezomib. This document is intended to serve as a resource for researchers in oncology and drug discovery, offering a side-by-side look at their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated target in cancer therapy.[1][2] Proteasome inhibitors disrupt this pathway, leading to an accumulation of regulatory proteins that can induce cell cycle arrest and apoptosis in cancer cells. Bortezomib was the first-in-class proteasome inhibitor to receive FDA approval and has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[3] this compound, an abietane-type diterpenoid isolated from Metasequoia glyptostroboides, has been identified as a novel inhibitor of the 20S human proteasome, presenting a potential new avenue for anticancer therapeutic development.[1][4]
Comparative Efficacy and Mechanism of Action
Direct comparative studies between this compound and Bortezomib are not yet available in published literature. However, we can contrast the existing data for this compound with the well-established profile of Bortezomib.
This compound has demonstrated inhibitory activity against the 20S human proteasome with an IC50 value of 8.2 ± 2.4 µg/µL in an in vitro assay.[1][4] This initial finding confirms its potential as a proteasome inhibitor. Further research is required to determine its specificity for the different catalytic subunits of the proteasome (β1, β2, and β5), its mechanism of binding (reversible vs. irreversible), and its efficacy in various cancer cell lines and in vivo models.
Bortezomib , on the other hand, is a potent, reversible inhibitor of the chymotrypsin-like (β5) and caspase-like (β1) subunits of the 26S proteasome.[3] Its efficacy is well-documented, with numerous preclinical and clinical studies supporting its use. For instance, in multiple myeloma cell lines, Bortezomib has been shown to decrease cell viability in a dose-dependent manner, with IC50 values in the nanomolar range.[5][6]
The following table summarizes the available quantitative data for both compounds.
| Feature | This compound | Bortezomib |
| Origin | Natural (isolated from Metasequoia glyptostroboides) | Synthetic dipeptide boronic acid |
| Target | 20S human proteasome | 26S proteasome (β1 and β5 subunits) |
| IC50 (Proteasome Inhibition) | 8.2 ± 2.4 µg/µL (in vitro)[1][4] | Nanomolar range (cell-based assays)[5][6] |
| Cellular Efficacy | Data not available | Extensive data available for various cancer cell lines |
| In Vivo Efficacy | Data not available | Established efficacy in animal models and human clinical trials |
| FDA Approval | No | Yes (for multiple myeloma and mantle cell lymphoma)[3] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of proteasome inhibitors. Below are representative protocols for assessing proteasome inhibition and cellular viability.
Protocol 1: In Vitro 20S Proteasome Inhibition Assay
This protocol is based on the methodology used to determine the IC50 of this compound.[1]
-
Reagents and Materials:
-
Purified human 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Test compound (this compound or Bortezomib) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the diluted test compound to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[7]
-
Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of proteasome inhibitors on cancer cells.[8][9]
-
Reagents and Materials:
-
Cancer cell line (e.g., RPMI-8226 multiple myeloma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound or Bortezomib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The inhibition of the proteasome by compounds like this compound and Bortezomib has profound effects on cellular signaling pathways, leading to apoptosis.
Caption: The Ubiquitin-Proteasome Pathway and its inhibition by agents like this compound and Bortezomib.
A systematic workflow is essential for the preclinical comparison of a novel proteasome inhibitor with an established drug.
Caption: A proposed experimental workflow for the comparative evaluation of novel and approved proteasome inhibitors.
Conclusion
This compound has emerged as a promising natural product with demonstrated inhibitory activity against the human 20S proteasome. While this initial finding is significant, a substantial body of research is required to fully characterize its potential as a therapeutic agent. In contrast, Bortezomib is a well-established drug with a comprehensive dataset supporting its clinical use.
Future studies on this compound should focus on elucidating its specific mechanism of action, evaluating its efficacy in a panel of cancer cell lines, and assessing its in vivo activity and safety profile. Direct, head-to-head comparative studies with Bortezomib will be essential to determine the relative potency and potential advantages of this compound. This guide serves as a foundational document to inform and direct such future research endeavors.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. Proteasome - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Inhibition of Multiple Myeloma Using 5-Aza-2ʹ-Deoxycytidine and Bortezomib-Loaded Self-Assembling Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Proteasome Subunit Selectivity: Taxoquinone vs. Carfilzomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the proteasome inhibitors Taxoquinone and Carfilzomib, with a focus on their differential selectivity for the catalytic subunits of the proteasome. The information presented herein is based on available experimental data to assist researchers in understanding the distinct mechanisms of these two compounds.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a large multi-subunit complex. Its catalytic activity resides within the 20S core particle, which is composed of three distinct proteolytic activities attributed to the β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) subunits. The selective inhibition of these subunits has emerged as a promising strategy in cancer therapy, particularly for hematological malignancies.
Carfilzomib , a second-generation proteasome inhibitor, is an epoxyketone that irreversibly binds to the proteasome and is approved for the treatment of multiple myeloma. This compound , a diterpenoid quinone, has also been identified as a proteasome inhibitor. This guide will objectively compare these two agents based on their reported selectivity for the proteasome subunits.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and Carfilzomib against the proteasome subunits.
| Inhibitor | Target | IC50 Value | Notes |
| This compound | 20S Human Proteasome | ~24.7 mM | This value represents the overall inhibition of the 20S proteasome. Data on the specific inhibition of individual β subunits are not readily available in the reviewed scientific literature. The original reported value was 8.2 ± 2.4 µg/µL, which has been converted to a molar concentration using a molecular weight of 332.4 g/mol . |
| Carfilzomib | β5 (Chymotrypsin-like) | 5.2 - <10 nM | Highly potent and selective inhibition of the primary catalytic subunit. |
| β5i/LMP7 (Immunoproteasome) | 14 nM | Also potently inhibits the immunoproteasome equivalent of the β5 subunit. | |
| β1 (Caspase-like) | ~618 nM | Significantly less potent inhibition compared to the β5 subunit. | |
| β2 (Trypsin-like) | ~379 nM | Less potent inhibition compared to the β5 subunit. |
Mechanism of Action and Subunit Selectivity
Carfilzomib exhibits a high degree of selectivity for the chymotrypsin-like activity of the β5 subunit of the constitutive proteasome (c20S) and the LMP7 (β5i) subunit of the immunoproteasome (i20S). It binds irreversibly to the N-terminal threonine residue of the active site, leading to sustained inhibition of proteasome activity. At higher concentrations, Carfilzomib can also inhibit the β1 and β2 subunits. This preferential inhibition of the β5 subunit is a key feature of its therapeutic profile.
This compound , as a diterpenoid quinone, is reported to inhibit the 20S human proteasome. While specific data on its interaction with the individual β subunits are not available, quinone-containing compounds are known to be reactive molecules that can potentially interact with nucleophilic residues in enzyme active sites. The precise mechanism of proteasome inhibition by this compound, including its reversibility and subunit selectivity, requires further investigation.
Signaling Pathways and Cellular Effects of Proteasome Inhibition
Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn triggers a cascade of cellular stress responses, ultimately leading to apoptosis in cancer cells.
Carfilzomib-Induced Signaling Pathways
Carfilzomib's potent and selective inhibition of the proteasome, primarily the β5 subunit, leads to the activation of the Unfolded Protein Response (UPR) due to the accumulation of misfolded proteins in the endoplasmic reticulum. This prolonged ER stress activates pro-apoptotic pathways, including the PERK-eIF2α-ATF4-CHOP signaling axis, and the activation of caspases, culminating in programmed cell death.
General Experimental Workflow for Proteasome Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of compounds like this compound and Carfilzomib on the different proteasome subunits.
Experimental Protocols
Proteasome Activity Assay Using Fluorogenic Substrates
This protocol is a generalized method for determining the inhibitory activity of a compound against the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the proteasome.
Materials:
-
Purified 20S proteasome or cell lysate containing active proteasomes.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Test compounds (this compound, Carfilzomib) dissolved in a suitable solvent (e.g., DMSO).
-
Fluorogenic Substrates:
-
For β5 (Chymotrypsin-like): Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
For β2 (Trypsin-like): Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-Amino-4-methylcoumarin)
-
For β1 (Caspase-like): Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin)
-
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., Carfilzomib, this compound) in Assay Buffer.
-
In a 96-well black microplate, add a fixed amount of purified 20S proteasome or cell lysate to each well.
-
Add the serially diluted test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
Initiate the reaction by adding the specific fluorogenic substrate (for β1, β2, or β5) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) with excitation at ~360-380 nm and emission at ~460 nm.
-
The rate of increase in fluorescence is proportional to the proteasome activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Carfilzomib is a well-characterized, potent, and highly selective irreversible inhibitor of the β5 subunit of the proteasome. This selectivity is a defining feature of its mechanism of action and contributes to its clinical efficacy.
This compound has been identified as an inhibitor of the 20S proteasome. However, based on the currently available scientific literature, its specific selectivity for the individual β1, β2, and β5 subunits has not been reported. Further research is required to fully elucidate the mechanism of action, reversibility, and subunit selectivity of this compound as a proteasome inhibitor. This information will be crucial for understanding its potential as a therapeutic agent and for comparing its pharmacological profile to that of established proteasome inhibitors like Carfilzomib. Researchers are encouraged to conduct further studies to fill this knowledge gap.
Comparative Antiviral Activity of Taxoquinone and Oseltamivir Against H1N1 Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activities of the natural compound Taxoquinone and the approved drug Oseltamivir against the H1N1 influenza virus. The information presented herein is based on available experimental data to facilitate further research and drug development efforts.
Executive Summary
Oseltamivir is a well-established neuraminidase inhibitor with potent, quantifiable efficacy against H1N1, demonstrated by extensive in vitro and in vivo studies. Its mechanism of action is highly specific, targeting the release of new viral particles from infected cells. This compound, an abietane diterpenoid, has shown potential antiviral activity against H1N1 by reducing the virus-induced cytopathic effect in cell cultures. While direct quantitative data for this compound's anti-H1N1 activity is not yet available, studies on structurally similar abietane diterpenoids suggest a possible mechanism involving the disruption of host cell signaling pathways, such as PI3K/Akt and ERK, which are crucial for viral replication. This guide presents a comparative overview based on the current understanding of both compounds.
Data Presentation: In Vitro Antiviral Activity
The following table summarizes the available quantitative data for the in vitro antiviral activity of Oseltamivir and related abietane diterpenoids against H1N1 influenza virus.
| Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 | Citation |
| Oseltamivir Carboxylate | Influenza A/H1N1 | MDCK | Plaque Reduction Assay | 0.04–0.08 µM | [1] |
| Oseltamivir Carboxylate | Seasonal Influenza H1N1 (41 strains) | MDCK | NA Inhibition Assay | 0.1 to 0.8 nM | [2] |
| Oseltamivir Carboxylate | Influenza A/H1N1 | MDCK | CPE Inhibition Assay | 0.02 ± 0.0031 µM | [3] |
| 18-hydroxyferruginol | Influenza A/PR/8/34 (H1N1) | MDCK | Post-treatment Assay | 13.6 µM | [4] |
| 18-oxoferruginol | Influenza A/PR/8/34 (H1N1) | MDCK | Post-treatment Assay | 18.3 µM | [4] |
| This compound | Influenza H1N1 | MDCK | CPE Inhibition Assay | Data not available | [4][5] |
Note: Data for 18-hydroxyferruginol and 18-oxoferruginol are included as representative examples of abietane diterpenoids, the same class of compound as this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is utilized to assess the ability of a compound to protect cells from virus-induced damage and death.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.
-
Virus Infection: The cell culture medium is removed, and the cells are infected with a specific multiplicity of infection (MOI) of the H1N1 virus.
-
Compound Treatment: Following a 1-hour incubation with the virus, the inoculum is removed, and the cells are washed. Fresh medium containing serial dilutions of the test compound (e.g., this compound) is then added to the wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere, allowing the virus to replicate and cause cytopathic effects in the control wells (no compound).
-
Quantification of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by staining with crystal violet. The absorbance is read using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the virus-induced cytopathic effect by 50%.
Plaque Reduction Assay
This assay quantifies the reduction in the formation of viral plaques in the presence of an antiviral compound.
-
Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well or 12-well plates.
-
Virus Infection: Cells are infected with a diluted H1N1 virus stock that will produce a countable number of plaques.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound (e.g., Oseltamivir).
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The 50% effective concentration (EC50) is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Neuraminidase (NA) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of influenza neuraminidase.
-
Enzyme and Substrate Preparation: Purified H1N1 neuraminidase enzyme and a fluorogenic or chemiluminescent substrate (e.g., MUNANA) are prepared.
-
Compound Incubation: The neuraminidase enzyme is pre-incubated with various concentrations of the inhibitor (e.g., Oseltamivir carboxylate).
-
Enzymatic Reaction: The substrate is added to the enzyme-inhibitor mixture, and the reaction is incubated at 37°C.
-
Signal Detection: The fluorescent or chemiluminescent signal generated by the enzymatic cleavage of the substrate is measured using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the neuraminidase activity by 50%.
Mandatory Visualizations
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for assessing and comparing the antiviral activity of test compounds against H1N1.
Signaling Pathways in H1N1 Infection and Inhibition
Caption: Mechanisms of H1N1 replication and inhibition by Oseltamivir and inferred action of this compound.
References
- 1. Anti-influenza A virus activity of rhein through regulating oxidative stress, TLR4, Akt, MAPK, and NF-κB signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abietane diterpenoids from Dracocephalum moldavica L. and their anti-inflammatory activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Antioxidant potency of Taxoquinone compared to Trolox or Vitamin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potency of taxoquinone against the well-established antioxidants, Trolox (a water-soluble analog of Vitamin E) and Vitamin C (ascorbic acid). The following sections present quantitative data from various antioxidant assays, detailed experimental methodologies, and an overview of the potential signaling pathway involved in this compound's antioxidant activity.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various in vitro assays, which measure its ability to scavenge different types of free radicals. The data presented below is summarized from a study that directly compared the efficacy of this compound with ascorbic acid and α-tocopherol, a close structural and functional analog of Trolox.
| Antioxidant Assay | This compound (% Inhibition) | Ascorbic Acid (Vitamin C) (% Inhibition) | α-Tocopherol (% Inhibition) |
| DPPH Radical Scavenging | 78.83 | 81.69 | 84.09 |
| Nitric Oxide Radical Scavenging | 72.42 | 74.62 | 78.61 |
| Superoxide Radical Scavenging | 72.99 | 73.00 | 74.45 |
| Hydroxyl Radical Scavenging | 85.04 | 73.79 | 70.02 |
Data sourced from a study by Bajpai et al. (2017)[1]. All measurements were taken at a concentration of 150 µg/mL.
Note: While a direct comparison with Trolox was not available in this specific study, α-tocopherol is a lipophilic antioxidant of the same family as Trolox and is often used as a reference compound. The results suggest that this compound exhibits potent antioxidant activity, comparable to that of ascorbic acid and α-tocopherol across multiple radical scavenging assays. Notably, this compound demonstrated superior hydroxyl radical scavenging activity compared to both reference antioxidants[1].
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays used to evaluate this compound's potency.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
This compound, Trolox, or Vitamin C solutions of varying concentrations
-
Methanol (as a blank)
-
-
Procedure:
-
To 2 mL of the DPPH solution, 1 mL of the antioxidant solution at different concentrations is added.
-
The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the reaction mixture.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
-
Reagents:
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Phosphate buffered saline (PBS)
-
This compound, Trolox, or Vitamin C solutions of varying concentrations
-
-
Procedure:
-
The ABTS•+ solution is prepared by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A 10 µL aliquot of the antioxidant solution is added to 1 mL of the diluted ABTS•+ solution.
-
The mixture is incubated for 6 minutes at room temperature.
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
-
Reagents:
-
Fluorescein (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound, Trolox, or Vitamin C solutions of varying concentrations
-
-
Procedure:
-
In a 96-well plate, 25 µL of the antioxidant solution is mixed with 150 µL of the fluorescein solution.
-
The plate is incubated at 37°C for 15 minutes.
-
The reaction is initiated by adding 25 µL of the AAPH solution to each well.
-
The fluorescence is recorded every minute for at least 60 minutes using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
The net area under the curve (AUC) is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is typically expressed as micromoles of Trolox Equivalents (TE) per liter or per gram of sample.
-
Signaling Pathway and Experimental Workflow
This compound, being a hydroquinone-containing diterpenoid, is postulated to exert its antioxidant effects not only through direct radical scavenging but also by modulating cellular antioxidant defense mechanisms. A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway .
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as the oxidized form of hydroquinones, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which collectively enhance the cell's capacity to combat oxidative stress.
Caption: Nrf2-ARE signaling pathway activated by this compound.
The following diagram illustrates a typical experimental workflow for comparing the antioxidant potency of this compound with standard antioxidants.
Caption: Workflow for comparing antioxidant potencies.
References
Selective Cytotoxicity of Thymoquinone: A Comparative Analysis in Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of Thymoquinone (TQ), a prominent bioactive compound derived from Nigella sativa, on cancer cells versus normal cells. The data presented herein, supported by experimental findings, highlights the selective anticancer properties of TQ, positioning it as a compound of interest in oncological research and drug development.
Executive Summary
Thymoquinone exhibits a clear selective cytotoxicity towards various cancer cell lines while demonstrating significantly lower toxicity to normal, healthy cells. This selectivity is primarily attributed to the differential redox states between cancer and normal cells. Cancer cells, with their inherently higher levels of reactive oxygen species (ROS), are pushed beyond a critical threshold by TQ's pro-oxidant activity, leading to apoptotic cell death. In contrast, at similar concentrations, TQ can act as an antioxidant in normal cells, which have a more balanced redox environment, thereby protecting them from damage. This differential response underscores the therapeutic potential of Thymoquinone as a targeted anticancer agent.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal growth inhibitory concentrations (GI50) of Thymoquinone across a range of human cancer cell lines and a normal human cell line, demonstrating its selective efficacy.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| Cancer Cell Lines | |||
| MDA-MB-468 | Breast Cancer | ≤1.5 | [1] |
| T-47D | Breast Cancer | ≤1.5 | [1] |
| HCT-116 | Colon Cancer | ~12 | [1] |
| MCF-7 | Breast Cancer | ~12 | [1] |
| MIAPaCa-2 | Pancreatic Cancer | ~12 | [1] |
| A549 | Lung Cancer | ~19 | [1] |
| HT-29 | Colon Cancer | ~27 | [1] |
| Normal Cell Line | |||
| MRC-5 | Normal Lung Fibroblasts | 13.4 | [1] |
Mechanism of Selective Cytotoxicity
Thymoquinone's selective action is rooted in its ability to modulate cellular redox balance. In cancer cells, TQ acts as a pro-oxidant, exacerbating the already high levels of intracellular ROS. This surge in ROS triggers downstream apoptotic pathways, leading to programmed cell death. Conversely, in normal cells, TQ can exhibit antioxidant properties, protecting them from oxidative stress-induced damage.
Signaling Pathway of Thymoquinone-Induced Apoptosis in Cancer Cells
The following diagram illustrates the proposed signaling cascade initiated by Thymoquinone in cancer cells.
Figure 1. Thymoquinone-induced apoptotic pathway in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of Thymoquinone and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value is determined as the concentration of Thymoquinone that inhibits cell growth by 50%.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with Thymoquinone at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), to measure intracellular ROS levels.
Protocol:
-
Cell Treatment: Treat cells with Thymoquinone for the desired duration.
-
Probe Loading: Incubate the cells with H2DCFDA. H2DCFDA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Experimental and Data Analysis Workflow
The following diagram outlines the general workflow for assessing the selective cytotoxicity of a compound like Thymoquinone.
Figure 2. General workflow for evaluating selective cytotoxicity.
Conclusion
The compiled data and mechanistic insights strongly support the selective cytotoxic action of Thymoquinone against cancer cells. Its ability to exploit the inherent oxidative stress in cancer cells to induce apoptosis, while sparing normal cells, makes it a compelling candidate for further preclinical and clinical investigation. The provided experimental protocols offer a standardized framework for researchers to validate and expand upon these findings.
References
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Abietane Diterpenoids in Oncology
A comprehensive analysis of abietane diterpenoids reveals key structural motifs governing their cytotoxic effects against various cancer cell lines. This guide dissects the intricate relationship between their chemical architecture and anti-cancer efficacy, offering valuable insights for researchers and drug development professionals in the quest for novel oncology therapeutics.
Abietane diterpenoids, a large and structurally diverse class of natural products, have emerged as a promising source of lead compounds in cancer drug discovery. Their complex three-ring system offers a versatile scaffold for chemical modifications, leading to a wide spectrum of biological activities. Extensive research has demonstrated their ability to inhibit cancer cell growth, induce apoptosis, and arrest the cell cycle through the modulation of critical signaling pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of prominent abietane diterpenoids, supported by quantitative data and detailed experimental methodologies.
Comparative Cytotoxicity of Abietane Diterpenoids
The anti-proliferative activity of various abietane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. This data highlights the differential sensitivity of cancer cell lines to these compounds and underscores key structural features that enhance cytotoxicity.
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Royleanone-Type | ||||
| Royleanone | MIA PaCa-2 (Pancreatic) | 12.5 | p-Quinone ring | [1] |
| LNCaP (Prostate) | 12.5 | [1] | ||
| 7α-acetoxyroyleanone | MIA PaCa-2 (Pancreatic) | 4.7 | Acetoxy group at C7 | [1] |
| 7-ketoroyleanone | MIA PaCa-2 (Pancreatic) | >20 | Keto group at C7 | [1] |
| 6,7-dehydroroyleanone | Glioma | Not specified | Double bond at C6-C7 | [1] |
| 7α-acetylhorminone | HCT116 (Colon) | 18 | Acetyl group at C7 | [2] |
| MDA-MB-231 (Breast) | 44 | [2] | ||
| Tanshinone-Type | ||||
| Tanshinone I | HEC-1-A (Endometrial) | 20 | Furan ring | [1] |
| Tanshinone IIA | Various (Lung, Colon, Liver, Breast, Leukemia) | Not specified | Dihydrofuran ring | [1] |
| Cryptotanshinone | K562 (Leukemia) | Not specified | Dihydrofuran ring | [1] |
| Carnosic Acid-Type | ||||
| Carnosic acid | Glioma | Not specified | Catechol group | [1] |
| ent-Abietane-Type | ||||
| Euphonoid H (1) | C4-2B (Prostate) | 5.52 | [3] | |
| C4-2B/ENZR (Prostate, Enzalutamide-resistant) | 4.16 | [3] | ||
| Euphonoid I (2) | C4-2B (Prostate) | 4.49 | α,β-unsaturated γ-lactone ring | [3] |
| C4-2B/ENZR (Prostate, Enzalutamide-resistant) | 5.74 | [3] | ||
| MDA-MB-231 (Breast) | 7.95 | [3] | ||
| HCT-15 (Colon) | 12.45 | [3] | ||
| RKO (Colon) | 8.78 | [3] | ||
| Jolkinolide B | HL-60 (Leukemia) | Not specified | [4] | |
| THP-1 (Leukemia) | Not specified | [4] | ||
| MDA-MB-231 (Breast) | Not specified | [4] | ||
| 17-hydroxy-jolkinolide B | Not specified | Not specified | Hydroxyl group at C17 | [3] |
Structure-Activity Relationship Insights:
Analysis of the cytotoxic data reveals several key SAR trends for abietane diterpenoids:
-
The Quinone Moiety: The p-quinone ring in royleanone-type diterpenoids is crucial for their cytotoxic effects.
-
Substitution at C6 and C7: The presence of electron-donating groups at the C6 and/or C7 positions of the abietane skeleton appears to be critical for cytotoxicity. For instance, 7α-acetoxyroyleanone exhibited significantly higher activity against MIA PaCa-2 cells compared to royleanone and 7-ketoroyleanone.[1] Similarly, the presence of a carbonyl group at C7 generally leads to higher activity than a hydroxyl group.[2]
-
The α,β-unsaturated γ-lactone Ring: In ent-abietane diterpenoids, the presence of an α,β-unsaturated γ-lactone ring, as seen in Euphonoid I, is beneficial for anticancer activity.[3]
-
Aromatic Ring Modifications: For tanshinones, the furan or dihydrofuran ring fused to the C-ring is a key feature for their anti-cancer properties.[1]
Modulation of Key Signaling Pathways
Abietane diterpenoids exert their anti-cancer effects by interfering with multiple cellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for the rational design of more potent and selective derivatives.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several abietane diterpenoids, including royleanones and jolkinolide B, have been shown to inhibit this pathway.[1][4]
References
- 1. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Thymoquinone in a Mouse Xenograft Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer efficacy of Thymoquinone (TQ), a bioactive compound derived from Nigella sativa, against alternative therapeutic agents in mouse xenograft models. The data presented is compiled from preclinical studies to offer a comprehensive overview of TQ's potential as a therapeutic agent.
Comparative Efficacy of Thymoquinone and Standard Chemotherapeutics
The following table summarizes the quantitative data from studies evaluating the antitumor effects of Thymoquinone in comparison to, or in combination with, standard chemotherapeutic agents in various cancer xenograft models.
| Cancer Type | Model | Treatment Group | Dosage & Administration | Tumor Growth Inhibition | Key Findings |
| Breast Cancer | MDA-MB-231 Xenograft | Thymoquinone | 4 mg/kg & 8 mg/kg, i.p. | Suppressed tumor growth | TQ treatment reduced tumor volume.[1][2] |
| Doxorubicin | 2 mg/kg, i.p. | Suppressed tumor growth | Standard chemotherapeutic agent showed antitumor activity. | ||
| TQ + Doxorubicin | 4 mg/kg TQ + 2 mg/kg Doxorubicin, i.p. | Enhanced suppression | Combination therapy resulted in significantly higher tumor suppression than either agent alone.[1][2] | ||
| Colon Cancer | HCT116 Xenograft | Thymoquinone | i.p. (dosage not specified in abstract) | Significantly delayed tumor growth | TQ demonstrated a significant delay in the growth of colon cancer cells.[3][4] |
| Pancreatic Cancer | PANC-1 Orthotopic Model | Gemcitabine | Not specified | Induced tumor shrinkage | Standard of care for pancreatic cancer.[5] |
| Thymoquinone + Gemcitabine | Not specified | Marked suppression of tumor markers | Pre-treatment with TQ led to a marked suppression in p-AKT, p-mTOR, and p-S6 in tumor tissues.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of Thymoquinone's anticancer effects.
Mouse Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., nude mice, NOD/SCID) are typically used to prevent rejection of human tumor xenografts.[6][7]
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10^7 cells in a volume of 100-200 µL of sterile phosphate-buffered saline or Matrigel) is injected subcutaneously into the flank of the mice.[2][8]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width^2) / 2. Animal body weight is also monitored as an indicator of toxicity.[2]
Drug Administration
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[9]
-
Drug Preparation: Thymoquinone is typically dissolved in a vehicle such as DMSO and then diluted in saline or corn oil for injection.
-
Administration Route: Intraperitoneal (i.p.) injection is a common route of administration in these studies.[3][4]
-
Dosing Schedule: The dosage and frequency of administration vary between studies but are typically performed on a daily or weekly basis for a specified number of weeks.
Assessment of Antitumor Effects
-
Tumor Volume and Weight: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Histology and Immunohistochemistry: Tumor tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe morphology. Immunohistochemical staining for markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL assay, cleaved caspase-3) is performed to assess the cellular effects of the treatment.[1][2][3]
-
Western Blot Analysis: Protein lysates from tumor tissues are analyzed by Western blot to determine the expression levels of key proteins in signaling pathways affected by the treatment.[1][2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by Thymoquinone and a typical experimental workflow for evaluating its anticancer effects in a mouse xenograft model.
Mechanism of Action
Thymoquinone exerts its anticancer effects through multiple mechanisms. In breast cancer, TQ induces the production of Reactive Oxygen Species (ROS), which in turn leads to the phosphorylation of p38 MAPK.[1][2] This activation of the p38 MAPK pathway is linked to the anti-proliferative and pro-apoptotic effects of TQ. Furthermore, Thymoquinone has been shown to down-regulate the expression of several anti-apoptotic proteins, including XIAP, survivin, Bcl-xL, and Bcl-2, in breast cancer cells and tumor xenografts.[1][2]
In various cancer models, including colon and pancreatic cancer, Thymoquinone has been found to modulate key signaling pathways that are often deregulated in cancer.[5] These include the PI3K/AKT/mTOR and JAK/STAT pathways, which are crucial for cell growth, proliferation, and survival.[5][10][11] By inhibiting these pathways, TQ can effectively halt the progression of cancer. The induction of apoptosis is a major mechanism of TQ's antitumor activity, as evidenced by increased TUNEL staining and caspase-3 cleavage in tumor tissues from TQ-treated mice.[3][4]
References
- 1. Thymoquinone inhibits tumor growth and induces apoptosis in a breast cancer xenograft mouse model: the role of p38 MAPK and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymoquinone Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model: The Role of p38 MAPK and ROS | PLOS One [journals.plos.org]
- 3. Thymoquinone reduces mouse colon tumor cell invasion and inhibits tumor growth in murine colon cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Taxoquinone and Other Natural Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and is a validated target for cancer therapy. Natural products have emerged as a promising source of novel proteasome inhibitors. This guide provides a comparative analysis of Taxoquinone and other selected natural proteasome inhibitors, focusing on their inhibitory potency, mechanisms of action, and the signaling pathways they modulate.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other natural compounds against the 20S proteasome. It is important to note that the data is compiled from various studies, and experimental conditions may differ. For a direct and definitive comparison, these compounds should be evaluated under identical experimental settings.
| Natural Inhibitor | Target Proteasome | Chymotrypsin-like Activity (IC50) | Trypsin-like Activity (IC50) | Caspase-like Activity (IC50) | Reference(s) |
| This compound | Human 20S | 24.7 mM (8.2 ± 2.4 µg/µL) | Not Reported | Not Reported | [1][2] |
| EGCG | Purified 20S | 86-194 nM | > 100 µM | Not Reported | [3][4][5][6][7][8][9] |
| Celastrol | Purified Human 20S | 9.3 µM | 6.3 µM | 7.1 µM | [10] |
| Purified 20S | 2.5 µM | Not Reported | Not Reported | [5][11] | |
| Withaferin A | Purified Rabbit 20S | 4.5 µM | Not Reported | Not Reported | [12] |
| Triptolide | Purified 20S | No direct inhibition | No direct inhibition | No direct inhibition | [13] |
| In human cancer cells | ~6.25-12.5 nM | Not Reported | Not Reported | [13] | |
| Gambogic Acid | Purified 20S | Inhibitory | Not Reported | Not Reported | [14] |
Note on this compound IC50 Conversion: The reported IC50 value for this compound was 8.2 µg/µL. With a molecular weight of 332.4 g/mol [3][4], this was converted to a molar concentration. It is crucial to note that this value is significantly higher than that of other inhibitors, suggesting lower potency. The specific proteasomal activity inhibited was not specified in the source.
Experimental Protocols
A representative experimental protocol for determining the chymotrypsin-like activity of the 20S proteasome is detailed below. Specific parameters may vary between studies.
20S Proteasome Chymotrypsin-like Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the purified 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100)
-
Fluorogenic Substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
Test compounds (e.g., this compound, EGCG) dissolved in a suitable solvent (e.g., DMSO)
-
Proteasome inhibitor (positive control, e.g., MG132)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~355-380 nm, Emission: ~460 nm)
Procedure:
-
Preparation of Reagents: Prepare working solutions of the purified 20S proteasome, substrate, and test compounds in the assay buffer.
-
Assay Setup: To each well of the 96-well plate, add the assay buffer.
-
Addition of Inhibitors: Add the desired concentrations of the test compounds or the positive control inhibitor to the respective wells. Include a solvent control (e.g., DMSO).
-
Pre-incubation: Add the purified 20S proteasome to all wells except for the blank (substrate only). Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitors to interact with the proteasome.
-
Initiation of Reaction: Add the fluorogenic substrate Suc-LLVY-AMC to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity at regular intervals for a specified duration (e.g., 60-90 minutes) at 37°C using a fluorescence plate reader.
-
Data Analysis: Determine the rate of the reaction (increase in fluorescence over time). Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Natural proteasome inhibitors exert their anticancer effects by modulating various signaling pathways, primarily leading to the inhibition of cell proliferation and induction of apoptosis. Below are diagrams representing the key signaling pathways affected by the selected natural compounds.
Caption: this compound directly inhibits the 20S proteasome, leading to the accumulation of ubiquitinated proteins, which can induce cell cycle arrest and apoptosis.
Caption: EGCG inhibits the proteasome, preventing IκBα degradation, which in turn sequesters NF-κB in the cytoplasm, inhibiting the expression of pro-survival genes and promoting apoptosis.
Caption: Celastrol inhibits the proteasome, leading to the stabilization of IκBα, which prevents the nuclear translocation of the NF-κB subunit RelA (p65), ultimately inducing apoptosis.
Caption: Withaferin A inhibits the proteasome, leading to the accumulation of the tumor suppressor p53. This activates the pro-apoptotic protein Bax, resulting in mitochondrial-mediated apoptosis.
Caption: Triptolide inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the inhibition of NF-κB activation and the expression of inflammatory genes.
Caption: Gambogic acid inhibits the proteasome, leading to the accumulation of the pro-apoptotic protein Bax and the degradation of the anti-apoptotic protein Bcl-2. This imbalance triggers the mitochondrial apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C20H28O4 | CID 99965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:21764-41-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Natural Compounds with Proteasome Inhibitory Activity for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C20H28O4 | CID 99965 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation of Taxoquinone's Biological Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Taxoquinone across different assay formats. The information is supported by experimental data to facilitate informed decisions in research and development.
This compound, a naturally occurring diterpenoid quinone, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery. This guide synthesizes available data on its anticancer, antiviral, antioxidant, and neuroprotective properties, presenting a cross-validation of its efficacy in various experimental settings.
Comparative Analysis of this compound's Biological Activities
To provide a clear overview of this compound's potency across different biological domains, the following table summarizes the quantitative data from various assay formats.
| Biological Activity | Assay Format | Key Parameter | Result | Reference Compound | Result (Reference) |
| Anticancer | 20S Proteasome Inhibition Assay | IC50 | 8.2 ± 2.4 µg/µL | Bortezomib | IC50: 7 nM (CT-L), 74 nM (C-L) |
| Antiviral (H1N1) | Cytopathic Effect (CPE) Assay | Effective Concentration | Significant inhibition at 500 µg/mL | Oseltamivir | IC50: 0.1-0.8 nM (NA inhibition) |
| Antioxidant | DPPH Radical Scavenging Assay | % Inhibition (at 150 µg/mL) | 78.83% | Ascorbic Acid | 81.69% |
| Antioxidant | Nitric Oxide Scavenging Assay | % Inhibition (at 150 µg/mL) | 72.42% | Ascorbic Acid | 74.62% |
| Antioxidant | Superoxide Radical Scavenging Assay | % Inhibition (at 150 µg/mL) | 72.99% | Ascorbic Acid | 73% |
| Antioxidant | Hydroxyl Radical Scavenging Assay | % Inhibition (at 150 µg/mL) | 85.04% | Ascorbic Acid | 73.79% |
| Neuroprotective | Nrf2 Activation Assay | EC50 | Data not available | - | - |
| Neuroprotective | Thioflavin T (ThT) Assay (Aβ aggregation) | % Inhibition | Data not available | - | - |
Detailed Experimental Protocols
Accurate and reproducible experimental design is critical for validating biological activity. The following sections detail the methodologies for the key assays cited in this guide.
20S Proteasome Inhibition Assay
This assay measures the ability of a compound to inhibit the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system involved in protein degradation.
-
Reagents: Purified human 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2), this compound, and a reference inhibitor (e.g., Bortezomib).
-
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.
-
In a 96-well microplate, add the purified 20S proteasome to each well.
-
Add the different concentrations of this compound or the reference inhibitor to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Add the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.
-
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration. Determine the IC50 value, the concentration of the compound that inhibits 50% of the proteasome activity, by plotting the percentage of inhibition against the compound concentration.
Cytopathic Effect (CPE) Assay for Influenza A (H1N1) Virus
This cell-based assay determines the ability of a compound to protect host cells from the destructive effects of a viral infection.
-
Materials: Madin-Darby Canine Kidney (MDCK) cells, Influenza A (H1N1) virus, cell culture medium (e.g., DMEM with fetal bovine serum), this compound, and a reference antiviral drug (e.g., Oseltamivir).
-
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound and the reference drug in a serum-free medium.
-
Pre-incubate the cell monolayer with the different concentrations of the compounds for a specific time (e.g., 1 hour).
-
Infect the cells with a predetermined titer of the H1N1 virus.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Observe the cells daily for the appearance of cytopathic effects (e.g., cell rounding, detachment) under a microscope.
-
After a set incubation period (e.g., 48-72 hours), cell viability can be quantified using a colorimetric assay (e.g., MTT or neutral red uptake).
-
-
Data Analysis: The percentage of protection is calculated by comparing the cell viability in treated, infected wells to that of untreated, infected (virus control) and uninfected (cell control) wells. The effective concentration can be determined from the dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This biochemical assay evaluates the free radical scavenging capacity of a compound.
-
Reagents: DPPH solution in methanol, this compound, and a reference antioxidant (e.g., Ascorbic Acid).
-
Procedure:
-
Prepare different concentrations of this compound and the reference antioxidant in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the test compounds.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Visualizing the Mechanisms of Action
To illustrate the underlying biological pathways and experimental processes, the following diagrams are provided.
Anticancer Mechanism: Proteasome Inhibition Leading to Apoptosis
Caption: this compound induces apoptosis by inhibiting the 20S proteasome.
Experimental Workflow: Cytopathic Effect (CPE) Assay
Caption: Step-by-step workflow for the Cytopathic Effect (CPE) assay.
Neuroprotective Mechanism: Nrf2 Signaling Pathway Activation
Caption: this compound promotes neuroprotection via the Nrf2 signaling pathway.
Efficacy of Taxoquinone in Bortezomib-Resistant Multiple Myeloma Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Taxoquinone (Thymoquinone) and other alternative compounds in bortezomib-resistant multiple myeloma (MM) cell lines. The information is supported by experimental data to aid in the evaluation of potential therapeutic strategies for relapsed or refractory multiple myeloma.
Executive Summary
Bortezomib, a proteasome inhibitor, is a cornerstone in the treatment of multiple myeloma. However, the development of resistance remains a significant clinical challenge. This guide explores the potential of this compound (Thymoquinone), a natural compound, to overcome bortezomib resistance. Experimental evidence suggests that Thymoquinone inhibits the proliferation of multiple myeloma cells regardless of their sensitivity to bortezomib and can potentiate the apoptotic effects of this standard therapeutic agent. Its mechanism of action appears to be linked to the inhibition of key survival pathways, including NF-κB and STAT3. This guide also presents a comparative analysis of other emerging therapeutic alternatives, providing quantitative data on their efficacy in bortezomib-resistant models.
Comparative Efficacy of Anticancer Agents in Bortezomib-Resistant Multiple Myeleloma
The following tables summarize the in vitro efficacy of this compound (Thymoquinone) and alternative therapeutic agents against bortezomib-sensitive and bortezomib-resistant multiple myeloma cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
Table 1: Efficacy of this compound (Thymoquinone) against Bortezomib-Sensitive and -Resistant Multiple Myeloma Cells
| Cell Line | Drug | IC50 (µM) - 72h | Source |
| RPMI-8226 (Bortezomib-Sensitive) | Thymoquinone | ~15-20 (Estimated from graphical data) | [1] |
| RPMI-8226-BR (Bortezomib-Resistant) | Thymoquinone | ~15-20 (Estimated from graphical data) | [1] |
Note: The IC50 values for Thymoquinone are estimated from published dose-response curves, as exact values were not explicitly stated in the referenced literature.
Table 2: Comparative Efficacy of Bortezomib and Alternative Agents in Bortezomib-Resistant Multiple Myeloma Cell Lines
| Cell Line | Drug | IC50 (nM) - 24h | Fold Resistance | Source |
| MM1S WT (Bortezomib-Sensitive) | Bortezomib | 15.2 | - | [2][3] |
| Carfilzomib | 8.3 | - | [2][3] | |
| MM1S/R BTZ (Bortezomib-Resistant) | Bortezomib | 44.5 | 2.93 | [2][3] |
| Carfilzomib | 43.5 | 5.24 | [2][3] | |
| NCI-H929 (Bortezomib-Sensitive) | Bortezomib | 17.62 | - | [4] |
| NCI-H929.BR (Bortezomib-Resistant) | Bortezomib | 234.30 | 13.30 | [4] |
| Various MM Cell Lines (including resistant lines) | Panobinostat | <40 | N/A | [5] |
| ARP1 (Bortezomib-Sensitive) | Periplocin | <10 µM | N/A | [6] |
| ARP1-BR (Bortezomib-Resistant) | Periplocin | <10 µM | N/A | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, MM1S) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Add varying concentrations of the test compound (e.g., Thymoquinone, Bortezomib) to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Seed and treat cells with the test compounds as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Western Blot Analysis
This technique is used to detect specific proteins in a cell extract and assess their expression levels.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, p-NF-κB p65, NF-κB p65, PARP, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the relative expression levels of the target proteins, normalized to a loading control like β-actin.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound (Thymoquinone) and a general workflow for evaluating drug efficacy.
Caption: Signaling pathways in bortezomib resistance and this compound's mechanism.
Caption: General experimental workflow for evaluating drug efficacy.
References
- 1. Thymoquinone overcomes chemoresistance and enhances the anticancer effects of bortezomib through abrogation of NF-κB regulated gene products in multiple myeloma xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P857: BORTEZOMIB- AND CARFILZOMIB-RESISTANT MYELOMA CELLS SHOW INCREASED ACTIVITY OF ALL THREE ARMS OF UNFOLDED PROTEIN RESPONSE AND ENRICHMENT OF SIRTUIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirh2 mediates the sensitivity of myeloma cells to bortezomib via canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Histone Deacetylase Inhibitor Panobinostat (LBH589) on Bone Marrow Mononuclear Cells of Relapsed or Refractory Multiple Myeloma Patients and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Periplocin Overcomes Bortezomib Resistance by Suppressing the Growth and Down-Regulation of Cell Adhesion Molecules in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of α-Glucosidase Inhibitory Activity: Taxoquinone versus Acarbose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the α-glucosidase inhibitory activity of taxoquinone, a naturally occurring diterpenoid, and acarbose, a well-established antidiabetic drug. The following sections present a summary of their quantitative inhibitory effects, a detailed experimental protocol for assessing α-glucosidase inhibition, and visualizations of the experimental workflow and the general mechanism of enzyme inhibition.
Quantitative Comparison of Inhibitory Activity
The inhibitory effects of this compound and acarbose on α-glucosidase have been evaluated in a dose-dependent manner. The following table summarizes the percentage of α-glucosidase inhibition at various concentrations for both compounds, based on available experimental data.
| Compound | Concentration (μg/mL) | α-Glucosidase Inhibition (%) |
| This compound | 100 | 9.24 |
| 500 | 14.43 | |
| 1,000 | 23.54 | |
| 2,000 | 37.43 | |
| 3,000 | 51.32 | |
| Acarbose | 100 | 19.16 |
| 500 | 29.89 | |
| 1,000 | 36.68 | |
| 5,000 | 57.11 | |
| 10,000 | 65.52 |
Data is presented as the mean of three independent experiments.
Experimental Protocols
The α-glucosidase inhibitory activity is determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The following is a detailed methodology for this key experiment.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (as a positive control)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 U/mL solution of α-glucosidase in phosphate buffer.
-
Prepare a 2 mM solution of pNPG in phosphate buffer.
-
Prepare various concentrations of this compound and acarbose in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well microplate, add 50 μL of phosphate buffer, 10 μL of the α-glucosidase solution, and 20 μL of the test compound solution (this compound or acarbose at different concentrations).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 20 μL of the pNPG substrate solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding 50 μL of the sodium carbonate solution.
-
-
Measurement of Absorbance:
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] × 100 Where:
-
A_c is the absorbance of the control (containing all reagents except the test compound).
-
A_s is the absorbance of the sample (containing the test compound).
-
-
Visualizations
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow of the in vitro α-glucosidase inhibition assay.
General Mechanism of α-Glucosidase Inhibition
α-Glucosidase is an enzyme that catalyzes the breakdown of complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. Inhibitors of this enzyme can help to manage postprandial hyperglycemia.
Caption: General mechanism of α-glucosidase inhibition.
Thymoquinone: An In Vivo Comparative Guide to its Anti-Inflammatory Effects
A note on terminology: This guide focuses on Thymoquinone (TQ), the primary bioactive compound in Nigella sativa (black seed oil). The initial query for "Taxoquinone" did not yield significant results in the context of anti-inflammatory research, suggesting a possible typographical error. Given the extensive body of research on Thymoquinone's potent anti-inflammatory properties, this guide provides a comprehensive overview of its in vivo validation and comparison with other established anti-inflammatory agents.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of Thymoquinone's performance against other alternatives, supported by experimental data.
Performance Comparison of Thymoquinone vs. Standard Anti-Inflammatory Drugs
Thymoquinone has demonstrated significant anti-inflammatory effects in various preclinical in vivo models. Its efficacy is often comparable to, and in some instances superior to, conventional non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes the quantitative data from comparative studies.
| Inflammation Model | Compound | Dose | Key Efficacy Metric | Result | Reference |
| Carrageenan-Induced Paw Edema (Mouse) | Thymoquinone | 100 mg/kg | Paw Edema Volume | Comparable anti-edematous activity to Indomethacin.[1] | [1] |
| Carrageenan-Induced Paw Edema (Mouse) | Indomethacin | 10 mg/kg | Paw Edema Volume | Standard reference.[1] | [1] |
| Carrageenan-Induced Paw Edema (Mouse) | Thymoquinone | 50 and 100 mg/kg | TNF-α, IL-1β, IL-6 Levels | Significant reduction in pro-inflammatory cytokines.[1][2] | [1][2] |
| Carrageenan-Induced Paw Edema (Mouse) | Indomethacin | 10 mg/kg | TNF-α, IL-1β, IL-6 Levels | Significant reduction in pro-inflammatory cytokines.[1][2] | [1][2] |
| Freund's Adjuvant-Induced Arthritis (Rat) | Thymoquinone | 10 mg/kg (i.p.) | Inflammatory Cytokines (TNF-α, IL-1, IL-6) | Significantly downregulated elevated cytokine levels.[3] | [3] |
| Freund's Adjuvant-Induced Arthritis (Rat) | Methotrexate | 0.5 mg/kg (i.p.) | Immunomodulatory Effects | Therapeutic effects were almost similar to Thymoquinone.[3] | [3] |
| Carrageenan & Freund's Adjuvant Model | Nigella sativa Oil (contains TQ) | 1, 2, and 4 mL/kg (oral) | Anti-inflammatory and Analgesic Potential | Comparable to Diclofenac.[3] | [3] |
| Carrageenan & Freund's Adjuvant Model | Diclofenac | 5 mg/kg | Anti-inflammatory and Analgesic Potential | Standard reference.[3] | [3] |
Experimental Protocols
Detailed methodologies for key in vivo inflammation models are crucial for the interpretation and replication of experimental findings.
Carrageenan-Induced Paw Edema
This is a widely used and well-characterized model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
-
Animal Model: Typically, male Swiss albino mice or Wistar rats are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group, a carrageenan-only group, a positive control group (receiving a standard anti-inflammatory drug like indomethacin or diclofenac), and one or more experimental groups treated with different doses of Thymoquinone.
-
Drug Administration: Thymoquinone and the standard drug are typically administered orally or intraperitoneally 30 to 60 minutes before the induction of inflammation. The control group receives the vehicle.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the carrageenan-only group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study the systemic inflammatory response and the effects of anti-inflammatory agents on cytokine production.
-
Animal Model: Mice (e.g., C57BL/6) are commonly used.
-
Grouping and Drug Administration: Similar to the carrageenan model, animals are divided into control, LPS-only, positive control (e.g., dexamethasone), and Thymoquinone-treated groups. The test compounds are administered prior to LPS challenge.
-
Induction of Inflammation: LPS from E. coli is injected intraperitoneally.
-
Sample Collection: At a specified time point after LPS injection (e.g., 2, 4, or 6 hours), blood samples are collected via cardiac puncture or from the tail vein. Tissues such as the liver and lungs may also be harvested.
-
Biochemical Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are measured using ELISA kits.
-
Data Analysis: The levels of cytokines in the treated groups are compared to those in the LPS-only group to determine the inhibitory effect of Thymoquinone.
Visualizing Molecular Mechanisms and Experimental Design
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Thymoquinone and a typical experimental workflow for its in vivo validation.
References
A Head-to-Head Comparison of Abietane Quinones in Antiviral Research: Tanshinone I, Tanshinone IIA, and Cryptotanshinone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of three prominent abietane quinones derived from Salvia miltiorrhiza: tanshinone I, tanshinone IIA, and cryptotanshinone. This report synthesizes experimental data on their efficacy against a range of viruses, details their distinct mechanisms of action, and provides comprehensive experimental protocols for key antiviral assays.
Abietane-type diterpenoids have emerged as a promising class of natural products with a broad spectrum of biological activities, including potent antiviral effects. Among these, the quinone derivatives tanshinone I, tanshinone IIA, and cryptotanshinone have been the subject of extensive research. These compounds, isolated from the roots of Salvia miltiorrhiza (Danshen), a staple in traditional Chinese medicine, exhibit significant inhibitory activity against a variety of viruses. Their distinct chemical structures give rise to different mechanisms of antiviral action, making them fascinating subjects for comparative analysis in the quest for novel antiviral therapeutics.
Comparative Antiviral Efficacy
The antiviral activities of tanshinone I, tanshinone IIA, and cryptotanshinone have been evaluated against several viruses. The following tables summarize their 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and selectivity index (SI), providing a quantitative comparison of their potency and safety margins. A higher SI value (CC₅₀/EC₅₀) indicates a more favorable safety profile for a potential antiviral agent.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Tanshinone I | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 2.03 | >200 | >98.5 | [1] |
| Heartland Virus (HRTV) | Vero | 1.32 | >200 | >151.5 | [1] | |
| Guertu Virus (GTV) | Vero | 3.74 | >200 | >53.5 | [1] | |
| Influenza A Virus (IAV, H1N1) | MDCK | 1.04 | >100 | >96.2 | [1] | |
| Lymphocytic Choriomeningitis Virus (LCMV) | BHK-21 | 2.92 | >100 | >34.2 | [1] | |
| Tanshinone IIA | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 2.86 | 243.1 | 85 | [1] |
| Heartland Virus (HRTV) | Vero | 1.89 | 243.1 | 128.6 | [1] | |
| Guertu Virus (GTV) | Vero | 4.21 | 243.1 | 57.7 | [1] | |
| Influenza A Virus (IAV, H1N1) | MDCK | 4.02 | >100 | >24.9 | [1] | |
| Lymphocytic Choriomeningitis Virus (LCMV) | BHK-21 | 4.64 | >100 | >21.5 | [1] | |
| Cryptotanshinone | Newcastle Disease Virus (NDV) | BHK | 20 µg/mL (~67.5 µM) | Not Reported | Not Reported | [2][3] |
| Vesicular Stomatitis Virus (VSV) | BHK | Not Reported | Not Reported | Not Reported | [2] |
Table 1: Antiviral Activity of Abietane Quinones. This table provides a summary of the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the calculated selectivity index (SI) of tanshinone I, tanshinone IIA, and cryptotanshinone against various viruses in different cell lines.
Mechanisms of Antiviral Action
Tanshinone I, tanshinone IIA, and cryptotanshinone employ distinct strategies to combat viral infections, targeting different stages of the viral life cycle.
Tanshinone I and Tanshinone IIA: Cap-Dependent Endonuclease Inhibitors
Tanshinone I and its analogue, tanshinone IIA, exhibit broad-spectrum antiviral activity against segmented negative-strand RNA viruses, such as influenza A virus, arenaviruses, and bunyaviruses.[1] Their primary mechanism of action is the inhibition of the cap-dependent endonuclease activity of the viral RNA-dependent RNA polymerase (RdRp).[1][4] This endonuclease is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps from host cell mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this enzyme, tanshinone I and IIA effectively block viral transcription and replication.[1][5]
Figure 1. Mechanism of action for Tanshinone I and IIA.
Cryptotanshinone: Viral Glycoprotein Trafficking Inhibitor
In contrast to tanshinone I and IIA, cryptotanshinone disrupts a later stage of the viral life cycle. It has been shown to inhibit the intracellular trafficking of viral glycoproteins.[2][3] Viral glycoproteins are essential for the assembly of new virions and for their subsequent entry into new host cells. Cryptotanshinone interferes with the transport of these proteins to the cell surface, leading to their accumulation within the cell, likely in the Golgi apparatus.[2] This disruption of glycoprotein trafficking effectively prevents the formation of infectious viral particles.
Figure 2. Mechanism of action for Cryptotanshinone.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of these abietane quinones are provided below.
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.
Figure 3. Workflow for a Plaque Reduction Assay.
Detailed Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero or MDCK cells) in 24-well plates at a density that will result in a confluent monolayer the following day.
-
Virus Inoculation and Compound Treatment: The next day, remove the culture medium and infect the cell monolayer with a viral suspension (at a multiplicity of infection, MOI, that produces a countable number of plaques) in the presence of serial dilutions of the test compound. A virus-only control and a cell-only control should be included.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1.2% Avicel or 0.8% agarose) containing the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque development (typically 2-4 days, depending on the virus).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus-only control, and the EC₅₀ value is determined by regression analysis.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination
qRT-PCR is a sensitive method used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.
Figure 4. Workflow for qRT-PCR Viral Load Analysis.
Detailed Methodology:
-
Sample Preparation: Infect cells with the virus and treat with the abietane quinone of interest. At desired time points post-infection, harvest the cell culture supernatant or the cells themselves.
-
RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or a virus-specific primer.
-
qPCR: Perform real-time PCR using a qPCR master mix, the synthesized cDNA as a template, and a set of primers and a probe specific to a conserved region of the viral genome. For example, for SFTSV, primers and a probe targeting the S-segment can be used.[6][7]
-
Data Analysis: The amplification of the viral target is monitored in real-time. The cycle threshold (Ct) value, which is inversely proportional to the amount of target nucleic acid, is determined for each sample. A standard curve generated from serial dilutions of a known quantity of viral RNA or a plasmid containing the target sequence is used to calculate the absolute copy number of viral RNA in the samples.
Western Blot Analysis of Viral Protein Expression
Western blotting is used to detect and quantify the expression levels of specific viral proteins in infected cells, providing insight into the compound's effect on viral protein synthesis or stability.
Figure 5. Workflow for Western Blot Analysis.
Detailed Methodology:
-
Sample Preparation: Infect cells and treat with the test compound. At the desired time post-infection, wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the viral protein of interest overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponding to the viral protein can be quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Conclusion
Tanshinone I, tanshinone IIA, and cryptotanshinone, all derived from the traditional medicinal herb Salvia miltiorrhiza, demonstrate significant but distinct antiviral properties. Tanshinone I and IIA act as broad-spectrum inhibitors of cap-snatching RNA viruses by targeting the viral endonuclease, a mechanism that makes them attractive candidates for further development against influenza and other emerging viral threats. Cryptotanshinone, on the other hand, presents a different therapeutic strategy by inhibiting the trafficking of viral glycoproteins, a crucial step for the assembly and propagation of many enveloped viruses.
The head-to-head comparison of their antiviral efficacy, as summarized in the data tables, reveals that tanshinone I and IIA generally exhibit lower EC₅₀ values and higher selectivity indices against the tested viruses compared to the reported activity of cryptotanshinone. However, the different viruses and experimental systems used for testing warrant caution in making direct superiority claims.
The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the antiviral potential of these and other abietane quinones. Future research should focus on direct comparative studies of these compounds against a wider range of viruses under standardized assay conditions to provide a more definitive assessment of their relative merits. Furthermore, in vivo studies are crucial to evaluate their therapeutic efficacy and pharmacokinetic profiles. The diverse mechanisms of action of these abietane quinones underscore the rich chemical diversity of natural products and their potential as a source of novel antiviral drug leads.
References
- 1. Antiviral effects of Salvia miltiorrhiza (Danshen) against enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Cryptotanshinone and Dihydrotanshinone I on Intracellular Trafficking of Viral Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Cryptotanshinone and Dihydrotanshinone I on Intracellular Trafficking of Viral Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of tanshinone I as cap-dependent endonuclease inhibitor with broad-spectrum antiviral effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Viral Load as a Factor Affecting the Fatality of Patients Suffering from Severe Fever with Thrombocytopenia Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and Specific PCR Systems for Detection of Both Chinese and Japanese Severe Fever with Thrombocytopenia Syndrome Virus Strains and Prediction of Patient Survival Based on Viral Load - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Target of Taxoquinone: A Comparative Guide to Knockout and siRNA Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for confirming the molecular target of Taxoquinone, a naturally derived diterpenoid with demonstrated anticancer and antiviral properties. While in vitro evidence points to the 20S proteasome as a primary target, definitive validation through genetic approaches such as knockout or siRNA studies is crucial for advancing its therapeutic development. This document outlines the principles of these validation techniques, presents comparative data from studies on established proteasome inhibitors, and proposes a detailed experimental workflow for the validation of this compound's molecular target.
This compound and its Putative Molecular Target: The 20S Proteasome
This compound is an abietane-type diterpenoid isolated from Metasequoia glyptostroboides. Preliminary studies have identified it as a potential anticancer agent. The primary mechanism of its cytotoxic action is believed to be the inhibition of the 20S proteasome, a critical component of the ubiquitin-proteasome system that regulates the degradation of most intracellular proteins.[1]
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay | IC50 | Reference |
| This compound | 20S Proteasome (Chymotrypsin-like activity) | Cell-free enzymatic assay | 0.8 µmol/L | [2] |
While this in vitro data is promising, it does not definitively confirm that the 20S proteasome is the sole or primary target of this compound within a cellular context. Off-target effects are common with small molecules, and therefore, more rigorous validation is required.
The Principle of siRNA-Mediated Target Validation
Small interfering RNA (siRNA) is a powerful tool for target validation. It involves the introduction of short, double-stranded RNA molecules into cells, which then trigger the degradation of the complementary messenger RNA (mRNA) of the target gene. This "knockdown" of the target protein allows researchers to observe whether the cellular effects of the drug are mimicked or altered, thereby confirming if the drug acts through that specific target.
Caption: Workflow for siRNA-mediated target validation.
Comparative Analysis: Target Validation of the Proteasome Inhibitor Bortezomib
Bortezomib is an FDA-approved proteasome inhibitor used in cancer therapy. The role of the proteasome in its mechanism of action has been extensively validated using siRNA. Knockdown of specific proteasome subunits has been shown to mimic the effects of Bortezomib and sensitize cancer cells to its cytotoxic effects.
Table 2: Effect of Proteasome Subunit siRNA Knockdown on Cancer Cell Viability
| Cell Line | siRNA Target | Effect on Cell Viability | Effect on Bortezomib Sensitivity | Reference |
| Cutaneous Squamous Cell Carcinoma (A431) | PSMA7 | Decreased cell viability | Not reported | [3] |
| Multiple Myeloma (U266, RPMI8226) | Bmi-1 (regulator of proteasome pathway) | Sensitized cells to Bortezomib | Decreased IC50 of Bortezomib | [4] |
| Multiple Myeloma (AMO-bzb) | PSMβ5 | Not reported | Increased apoptosis with Bortezomib | [5] |
Detailed Experimental Protocol: siRNA Knockdown and Cell Viability Assay
This protocol provides a general framework for validating a drug target using siRNA, based on methodologies reported for proteasome inhibitors.
-
Cell Culture: Culture the chosen cancer cell line (e.g., a line sensitive to this compound) in the appropriate medium and conditions.
-
siRNA Transfection:
-
On the day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Prepare two sets of siRNA: one targeting a specific subunit of the 20S proteasome (e.g., PSMA7 or PSMβ5) and a non-targeting (scramble) siRNA as a negative control.
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells for 24-72 hours to allow for target gene knockdown.
-
-
Verification of Knockdown:
-
After the incubation period, harvest a subset of cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Perform a Western blot to confirm the reduction in the target protein levels.
-
-
Drug Treatment:
-
After confirming knockdown, treat the remaining cells with a range of concentrations of this compound or a vehicle control.
-
Incubate for a further 24-72 hours.
-
-
Cell Viability/Apoptosis Assay:
-
Measure cell viability using an MTT or CellTiter-Glo assay.
-
Alternatively, assess apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
-
Data Analysis:
-
Compare the viability of cells treated with the target siRNA to those treated with the scramble siRNA. A significant decrease in viability with the target siRNA would suggest the target is essential for cell survival.
-
Compare the dose-response curve of this compound in the target siRNA-treated cells versus the scramble siRNA-treated cells. A shift in the IC50 or an increase in the apoptotic cell population in the knockdown cells would confirm that this compound acts through the targeted proteasome subunit.
-
Proposed Experimental Workflow for this compound Target Validation
To definitively confirm the 20S proteasome as the molecular target of this compound, the following experimental workflow is proposed:
References
- 1. The Ubiquitin-Proteasome System as a Prospective Molecular Target for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteasome Subunit Alpha Type-7 Expression Suppresses Cutaneous Squamous Cell Carcinoma Progression by Inhibiting Cancer-associated Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ShRNA-mediated Bmi-1 silencing sensitizes multiple myeloma cells to bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Taxoquinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. Taxoquinone, a diterpenoid quinone, requires careful management as a potentially hazardous chemical waste. This guide provides essential safety and logistical information for the proper disposal of this compound.
Due to the limited availability of specific safety and disposal data for this compound, the following procedures are based on best practices for handling similar quinone compounds. It is imperative to consult your institution's specific safety guidelines and a licensed hazardous waste disposal company for compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1][2] All handling of solid this compound and its concentrated solutions should occur in a certified chemical fume hood to prevent inhalation of vapors.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection: A lab coat or chemical-resistant apron.[4]
-
Respiratory Protection: If working with powders or aerosols outside of a fume hood, a respirator may be necessary.[5]
Quantitative Data for this compound
Specific physical and chemical property data for this compound is limited. The following table summarizes available information and general properties of related quinone compounds.
| Property | Value / Information |
| Molecular Formula | C₂₀H₂₈O₄ |
| Molecular Weight | 332.4 g/mol [6] |
| Appearance | Quinones are typically colored solids. |
| Solubility | Data not available. Assume low solubility in water and solubility in organic solvents. |
| Reactivity | Quinones are reactive compounds. They can be reduced to less hazardous hydroquinones.[1] |
| Toxicity | Data not available. Assume toxicity and handle with care. Many quinones are irritants and can be harmful.[7][8] |
Experimental Protocol: Neutralization of this compound Waste
For small quantities of this compound waste, a laboratory-scale neutralization (quenching) procedure can be performed as a pre-treatment step before collection by a licensed waste disposal service. This procedure utilizes a reducing agent, such as sodium bisulfite, to convert the reactive quinone to a more stable hydroquinone adduct.[1]
Materials:
-
This compound waste solution
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
-
pH paper or pH meter
Procedure:
-
Preparation: This procedure must be conducted in a certified chemical fume hood while wearing all required PPE.[1]
-
Dilution: If the this compound waste is in a non-aqueous solvent, it should be diluted with a water-miscible solvent like methanol or ethanol.
-
Reaction Setup: Place the this compound solution in the reaction vessel with a magnetic stir bar.
-
Addition of Sodium Bisulfite: While stirring, slowly add a freshly prepared saturated aqueous solution of sodium bisulfite to the this compound solution. A molar excess of sodium bisulfite (1.5 to 2 equivalents per equivalent of this compound) is recommended to ensure the reaction goes to completion.[1]
-
Observation: The characteristic color of the quinone should fade as the reaction proceeds, indicating the formation of the bisulfite adduct. The reaction may be slightly exothermic.[1]
-
Reaction Time: Continue stirring the mixture for a minimum of 2 hours to ensure complete neutralization.[1]
-
pH Check: After the reaction period, check the pH of the solution. It should be in the neutral range (pH 6-8). If necessary, adjust the pH with a dilute acid or base.[1]
-
Final Disposal: The resulting aqueous solution containing the neutralized this compound should be collected in a designated hazardous waste container, properly labeled, and disposed of through a licensed waste disposal service.[1]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Waste Segregation, Labeling, and Storage
-
Segregation: Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.[1]
-
Containerization: Collect all this compound waste (including the neutralized solution and rinsate from empty containers) in a dedicated, properly sealed, and clearly labeled hazardous waste container.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the approximate concentration, and the date the waste was first added (accumulation start date).[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials, until it is collected by a licensed waste disposal service.[1]
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of properly. Triple rinse the empty container with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing and defacing the original label, the container may be disposed of as regular trash.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and trust in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 3. sams-solutions.com [sams-solutions.com]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 6. This compound | C20H28O4 | CID 99965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carlroth.com [carlroth.com]
Personal protective equipment for handling Taxoquinone
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Taxoquinone. Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 21764-41-0), this information is compiled from safety data for structurally related quinone and diterpenoid compounds, as well as general best practices for handling potentially hazardous chemicals in a laboratory setting. This compound is identified as a yellow powder.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contact with the substance occurs. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield should be worn over safety glasses when there is a risk of splashing or explosion. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |
| Protective Clothing | Flame-retardant laboratory coat | Should be buttoned and fit properly to cover as much skin as possible. Consider a chemical-resistant apron or coveralls for larger quantities. |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use a certified chemical fume hood for all weighing and transfer operations to control exposure to dust.
2. Personal Protective Equipment (PPE) and Hygiene:
-
Before beginning work, ensure all necessary PPE is available and in good condition.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
3. Handling Procedures:
-
Avoid generating dust. Use techniques such as gentle scooping and careful transfer.
-
For solutions, avoid splashing and aerosol generation.
-
Keep containers of this compound tightly closed when not in use.
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[1]
-
The recommended storage temperature is 2-8°C in a refrigerator.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Solid Waste:
-
Collect solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
2. Liquid Waste:
-
Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound waste down the drain.[1]
3. Decontamination:
-
Decontaminate all work surfaces and equipment after handling this compound. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.
-
Dispose of all cleaning materials as hazardous waste.
4. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill. For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
